Product packaging for Glucosyringic acid(Cat. No.:CAS No. 33228-65-8)

Glucosyringic acid

Cat. No.: B049242
CAS No.: 33228-65-8
M. Wt: 360.31 g/mol
InChI Key: BLKMDORKRDACEI-OVKLUEDNSA-N
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Description

Glucosyringic acid is a key phenolic glucoside and a significant intermediate in the biosynthesis of lignin, particularly within the syringyl lignin pathway of angiosperms. Its primary research value lies in plant biochemistry and metabolic engineering, where it serves as a crucial precursor for the formation of sinapyl alcohol. By studying this compound, researchers can elucidate the complex enzymatic processes involved in lignification, including the roles of glucosyltransferases and β-glucosidases. This compound is indispensable for in vitro assays to characterize the activity of these enzymes and to probe the regulation of monolignol transport and polymerization. Furthermore, this compound finds application in analytical chemistry as a standard for quantifying related phenolic compounds in plant extracts using techniques like HPLC and LC-MS. Investigations also extend to its potential role in plant defense mechanisms and as a starting material for the synthesis of more complex bioactive molecules. Its utility makes it an essential reagent for advancing fundamental knowledge in plant science, biofuels research (aimed at reducing biomass recalcitrance), and the development of novel bioproducts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O10 B049242 Glucosyringic acid CAS No. 33228-65-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O10/c1-22-7-3-6(14(20)21)4-8(23-2)13(7)25-15-12(19)11(18)10(17)9(5-16)24-15/h3-4,9-12,15-19H,5H2,1-2H3,(H,20,21)/t9-,10-,11+,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKMDORKRDACEI-OVKLUEDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20186870
Record name Glucosyringic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33228-65-8
Record name Glucosyringic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033228658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucosyringic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20186870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Glucosyringic Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Authored by: [Your Name/Organization]

Publication Date: November 19, 2025

Abstract

Glucosyringic acid, a glycoside of syringic acid, is a phenolic compound with potential applications in pharmacology and drug development. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its isolation and characterization, and a visualization of its biosynthetic pathway. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug discovery.

Introduction to this compound

This compound, chemically known as 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid, is a naturally occurring phenolic glycoside. It is a derivative of syringic acid, which is widely distributed in the plant kingdom.[1][2] As a member of the hydrolyzable tannins class, this compound is recognized for its potential biological activities, which are an area of growing research interest.[3] Understanding its natural distribution and concentration is crucial for harnessing its therapeutic potential.

Natural Sources of this compound

This compound has been identified in a variety of plant species. The following table summarizes the known botanical sources.

Plant SpeciesFamilyPlant PartReference
Acer pictumSapindaceae-[4]
Cladogynos orientalisEuphorbiaceae-[4]
Foeniculum vulgare (Fennel)Apiaceae-[3]

Note: The specific plant part for Acer pictum and Cladogynos orientalis was not specified in the cited literature.

Syringic acid, the aglycone of this compound, is found in a broader range of sources, including olives, dates, spices, pumpkin, grapes, acai palm, honey, and red wine, suggesting that this compound may also be present in these or related species.[5]

Quantitative Analysis of this compound

Currently, there is limited publicly available quantitative data specifically for this compound across different natural sources. The concentration of phenolic compounds in plants can vary significantly based on factors such as species, growing conditions, time of harvest, and the specific plant part analyzed. For researchers aiming to quantify this compound, standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) are recommended.

Experimental Protocols

General Methodology for Isolation and Purification

The isolation of this compound from plant material typically follows a multi-step process involving extraction, fractionation, and chromatographic purification. The following is a generalized protocol based on standard methods for natural product isolation.[6][7][8]

4.1.1. Extraction

  • Preparation of Plant Material: The selected plant material (e.g., leaves, stems, roots) is air-dried and ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is subjected to extraction with a suitable solvent. Methanol or ethanol are commonly used for extracting phenolic compounds.[9] The extraction can be performed at room temperature with agitation or under reflux (hot extraction) to improve efficiency.[7] The process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration: The resulting crude extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

4.1.2. Fractionation

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. Phenolic glycosides like this compound are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

  • Solid-Phase Extraction (SPE): Alternatively, the crude extract can be fractionated using SPE. A C18 or other suitable sorbent is used to separate compounds based on their polarity. The column is loaded with the extract and eluted with a stepwise gradient of a solvent system (e.g., water-methanol or water-acetonitrile).

4.1.3. Chromatographic Purification

  • Column Chromatography (CC): The enriched fraction is subjected to column chromatography over silica gel or Sephadex LH-20.

    • Silica Gel CC: A gradient elution is employed, starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity with a more polar solvent (e.g., methanol).

    • Sephadex LH-20 CC: This is particularly effective for separating phenolic compounds. The column is typically eluted with methanol.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): The fractions containing the target compound are further purified by preparative HPLC, often using a C18 column with a gradient of water and acetonitrile or methanol, to yield pure this compound.

4.1.4. Structure Elucidation

The structure of the isolated compound is confirmed using spectroscopic methods:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the complete chemical structure, including the stereochemistry of the glycosidic linkage.

Visual Workflow for Isolation

experimental_workflow start Dried Plant Material extraction Solvent Extraction (e.g., Methanol) start->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract fractionation Liquid-Liquid Partitioning or SPE crude_extract->fractionation enriched_fraction Enriched Fraction fractionation->enriched_fraction column_chromatography Column Chromatography (Silica Gel / Sephadex LH-20) enriched_fraction->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS) pure_compound->elucidation

Caption: A generalized workflow for the isolation and identification of this compound from natural sources.

Biosynthesis of this compound

This compound is synthesized in plants via the shikimic acid pathway, which is the primary route for the biosynthesis of aromatic compounds.[1][2]

The Shikimic Acid Pathway

The pathway begins with the condensation of phosphoenolpyruvate and erythrose 4-phosphate and proceeds through several intermediates to produce chorismate. Chorismate is a key branch-point intermediate that leads to the formation of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. Phenylalanine is the precursor for a vast array of phenylpropanoids, including syringic acid.

Formation of Syringic Acid and Glycosylation

From phenylalanine, a series of enzymatic reactions involving deamination, hydroxylation, and methylation leads to the formation of syringic acid. The final step in the biosynthesis of this compound is the glycosylation of syringic acid. This reaction is catalyzed by a UDP-glucosyltransferase (UGT), which transfers a glucose moiety from UDP-glucose to the 4-hydroxyl group of syringic acid.

Visual Representation of the Biosynthetic Pathwaydot

biosynthesis_pathway shikimic_acid_pathway Shikimic Acid Pathway phenylalanine L-Phenylalanine shikimic_acid_pathway->phenylalanine phenylpropanoid_pathway Phenylpropanoid Pathway phenylalanine->phenylpropanoid_pathway sinapic_acid Sinapic Acid phenylpropanoid_pathway->sinapic_acid syringic_acid Syringic Acid sinapic_acid->syringic_acid ugt UDP-Glucosyltransferase (UGT) syringic_acid->ugt udp_glucose UDP-Glucose udp_glucose->ugt glucosyrgingic_acid This compound ugt->glucosyrgingic_acid

References

Chemical structure and properties of Glucosyringic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a phenolic compound found in various plant species, is a glycoside derivative of syringic acid. As a member of the hydrolyzable tannin class, it is characterized by a syringic acid core linked to a glucose molecule.[1] This guide provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of this compound, with a particular focus on the extensive research conducted on its aglycone, syringic acid, which provides valuable insights into the potential therapeutic applications of its glycosidic form.

Chemical Structure and Identification

This compound, systematically named 3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid, possesses a well-defined chemical structure.[2] Its core is composed of a benzoic acid molecule substituted with two methoxy groups and a glycosidic bond at the fourth phenolic hydroxyl group, connecting it to a β-D-glucopyranosyl moiety.

Table 1: Chemical Identification of this compound

IdentifierValueReference
IUPAC Name 3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid[2]
CAS Number 33228-65-8[2]
Molecular Formula C₁₅H₂₀O₁₀[2]
Molecular Weight 360.31 g/mol [2]
Canonical SMILES COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(=O)O[2]
InChI Key BLKMDORKRDACEI-OVKLUEDNSA-N[2]

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Melting Point 206-207 °C[2]
Solubility Water: 5.52 x 10⁴ mg/L (estimated at 25 °C) DMSO: 25 mg/mL (with sonication)[3][4]
pKa (predicted) 4.11 ± 0.10[5]
Appearance White to off-white solid[4]
Spectral Data
  • UV-Vis Spectroscopy: The UV-Vis absorption spectrum of syringic acid is known to be influenced by pH.[6] It is anticipated that this compound would exhibit similar pH-dependent spectral shifts. A study on syringic acid quantification set the detection wavelength at 272 nm.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum of syringic acid shows characteristic peaks corresponding to its functional groups, including O-H, C-H, C=O, and C-O stretching vibrations.[8][9][10][11] A representative IR spectrum for syringic acid is available and can serve as a comparative tool.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. While detailed experimental NMR data for this compound is limited, predicted spectra are available. For syringin, a related compound, 1H-NMR and 13C-NMR spectral data have been published and can offer insights into the expected chemical shifts for the glucosyl moiety.[12]

Biological Activities and Signaling Pathways

The biological activities of this compound are of significant interest to researchers. Much of the current understanding is extrapolated from studies on its aglycone, syringic acid, which has demonstrated a wide range of pharmacological effects.

Antioxidant Activity

Syringic acid is a potent antioxidant.[8][13][14] It exerts its antioxidant effects through various mechanisms, including free radical scavenging and modulation of endogenous antioxidant defense systems.[8][15] A key signaling pathway implicated in the antioxidant activity of syringic acid is the Keap1/Nrf2/HO-1 pathway .[16] Under oxidative stress, syringic acid can promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1).[16]

Antioxidant_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Syringic Acid Syringic Acid Nrf2 Nrf2 Syringic Acid->Nrf2 promotes dissociation Keap1->Nrf2 inhibits ARE Antioxidant Response Element Nrf2->ARE binds to Antioxidant Enzymes HO-1, SOD, CAT ARE->Antioxidant Enzymes upregulates Anti_Inflammatory_Pathway cluster_0 NF-κB Pathway cluster_1 JAK-STAT Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB inhibits Pro-inflammatory Genes iNOS, COX-2, TNF-α NF-κB->Pro-inflammatory Genes activates transcription Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT phosphorylates Inflammatory Gene Expression Inflammatory Gene Expression STAT->Inflammatory Gene Expression activates transcription Syringic Acid Syringic Acid Syringic Acid->IKK inhibits Syringic Acid->JAK inhibits Anticancer_Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits Syringic Acid Syringic Acid Syringic Acid->Akt modulates Extraction_Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Plant Material->Drying & Grinding Extraction Supercritical Fluid Extraction or Solvent Extraction Drying & Grinding->Extraction Crude Extract Crude Extract Extraction->Crude Extract Purification HPLC Crude Extract->Purification Syringic Acid Syringic Acid Purification->Syringic Acid Biological_Assay_Workflow cluster_0 Antioxidant Assay (DPPH) cluster_1 Anti-inflammatory Assay (Protein Denaturation) cluster_2 Anticancer Assay (MTT) DPPH_1 Prepare DPPH & Sample DPPH_2 Mix & Incubate DPPH_1->DPPH_2 DPPH_3 Measure Absorbance DPPH_2->DPPH_3 AI_1 Prepare BSA & Sample AI_2 Incubate (Heat) AI_1->AI_2 AI_3 Measure Turbidity AI_2->AI_3 AC_1 Seed Cells AC_2 Treat with Sample AC_1->AC_2 AC_3 Add MTT & Incubate AC_2->AC_3 AC_4 Solubilize Formazan AC_3->AC_4 AC_5 Measure Absorbance AC_4->AC_5

References

Glucosyringic Acid: A Technical Guide on its Role as a Hydrolyzable Tannin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosyringic acid, a phenolic glycoside, is classified as a simple hydrolyzable tannin. It consists of a syringic acid core linked to a glucose molecule. While research specifically focused on this compound is limited, the biological activities of its aglycone, syringic acid, suggest potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical properties, and explores its potential biological activities, drawing inferences from studies on syringic acid. The guide details relevant experimental protocols for isolation, characterization, and biological evaluation and visualizes key signaling pathways potentially modulated by this compound.

Introduction

This compound, also known as syringic acid 4-O-β-D-glucopyranoside, is a naturally occurring phenolic compound found in various plants.[1] It belongs to the class of hydrolyzable tannins, which are esters of a sugar (commonly glucose) and phenolic acids.[2][3][4] Upon hydrolysis, this compound yields syringic acid and glucose. While the bioactivities of many complex hydrolyzable tannins are extensively studied, simpler forms like this compound represent an area with significant potential for further investigation. The known antioxidant, anti-inflammatory, and anti-diabetic properties of its aglycone, syringic acid, provide a strong rationale for exploring the therapeutic potential of this compound.

Chemical Properties and Structure

This compound is characterized by a syringic acid molecule (3,5-dimethoxy-4-hydroxybenzoic acid) glycosidically linked to a glucose molecule.

PropertyValueSource
Molecular Formula C₁₅H₂₀O₁₀[1][5]
Molecular Weight 360.31 g/mol [1][5]
IUPAC Name 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid[1]
CAS Number 33228-65-8[5]
Synonyms Syringic acid 4-O-β-D-glucopyranoside, Gluco-syringic acid[1]

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities of this compound are sparse. However, the well-documented activities of its aglycone, syringic acid, offer valuable insights into its potential therapeutic effects. The glycosylation may influence its bioavailability, solubility, and metabolic fate, potentially modulating its overall efficacy.

Antioxidant Activity

Syringic acid is a known antioxidant. It is anticipated that this compound also possesses antioxidant properties, which can be evaluated using standard in vitro assays.

Table 1: Quantitative Data on Antioxidant Activity (Hypothetical for this compound, based on related compounds)

AssayCompoundIC₅₀ (µg/mL)Reference
DPPH Radical ScavengingThis compoundData not available
ABTS Radical ScavengingThis compoundData not available
Syringic Acid (for comparison)DPPH Radical Scavenging~9.8[3]
Anti-diabetic Activity: α-Glucosidase Inhibition

Inhibition of α-glucosidase, a key enzyme in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. The aglycone, syringic acid, has been suggested to have inhibitory effects on this enzyme.[6]

Table 2: Quantitative Data on α-Glucosidase Inhibition (Hypothetical for this compound)

Compoundα-Glucosidase Inhibition IC₅₀ (µg/mL)Reference
This compoundData not available
Acarbose (standard)Variable, e.g., ~193.37
Anti-inflammatory Activity

Syringic acid has been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway. It is plausible that this compound shares these properties.

The NF-κB pathway is a central regulator of inflammation. Upon activation by inflammatory stimuli, it promotes the expression of pro-inflammatory genes. Syringic acid has been observed to suppress the activation of NF-κB.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB Proteasome Proteasome IκBα->Proteasome degradation NF-κB_n NF-κB NF-κB->NF-κB_n translocation This compound This compound This compound->IKK inhibits (potential) DNA DNA NF-κB_n->DNA binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Studies on syringic acid suggest it may induce apoptosis in cancer cells through the modulation of signaling pathways like PI3K/Akt/mTOR and MAPK. This compound could potentially exhibit similar anticancer properties.

This pathway is crucial for cell survival, proliferation, and growth. Its overactivation is common in cancer. Syringic acid has been shown to inhibit this pathway, leading to apoptosis.

PI3K_Akt_mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis Cell Survival & Proliferation Cell Survival & Proliferation mTOR->Cell Survival & Proliferation This compound This compound This compound->Akt inhibits (potential)

Caption: Potential modulation of the PI3K/Akt/mTOR pathway by this compound.

The MAPK pathway is involved in regulating various cellular processes, including proliferation, differentiation, and apoptosis. Its dysregulation is also implicated in cancer.

MAPK_Pathway Extracellular Signals Extracellular Signals Receptor Receptor Extracellular Signals->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival This compound This compound This compound->ERK inhibits (potential)

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following sections detail generalized experimental protocols that can be adapted for the study of this compound.

Isolation and Purification of this compound

A general workflow for the isolation of this compound from a plant source would typically involve extraction, partitioning, and chromatographic separation.

Isolation_Workflow Plant Material Plant Material Extraction Extraction Plant Material->Extraction Crude Extract Crude Extract Extraction->Crude Extract Partitioning Partitioning Crude Extract->Partitioning Enriched Fraction Enriched Fraction Partitioning->Enriched Fraction Column Chromatography Column Chromatography Enriched Fraction->Column Chromatography Purified this compound Purified this compound Column Chromatography->Purified this compound

Caption: General workflow for the isolation of this compound.

Protocol:

  • Extraction: Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or with gentle heating. The solvent is then evaporated under reduced pressure to obtain a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity. This compound is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).

  • Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel or Sephadex LH-20. Elution is performed with a gradient of solvents (e.g., chloroform-methanol or toluene-ethyl acetate) to isolate the pure compound.

  • Purity Assessment: The purity of the isolated this compound is assessed by High-Performance Liquid Chromatography (HPLC).

Characterization of this compound

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR and ¹³C-NMR spectra are recorded on an NMR spectrometer in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).

  • ¹H-NMR will show signals for the aromatic protons of the syringic acid moiety, the methoxy groups, and the protons of the glucose unit, including the anomeric proton.

  • ¹³C-NMR will display signals for all carbons in the molecule, including the carbonyl carbon of the benzoic acid, the aromatic carbons, the methoxy carbons, and the carbons of the glucose moiety.

  • 2D NMR techniques (COSY, HSQC, HMBC) are used to confirm the structure and assign all proton and carbon signals unequivocally.

4.2.2. Mass Spectrometry (MS)

  • High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula of this compound.

  • Tandem Mass Spectrometry (MS/MS) is employed to study the fragmentation pattern. A characteristic fragmentation would be the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to syringic acid.

In Vitro Biological Assays

4.3.1. DPPH Radical Scavenging Assay

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Different concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

4.3.2. ABTS Radical Scavenging Assay

  • The ABTS radical cation (ABTS•+) is generated by reacting ABTS with potassium persulfate.

  • The ABTS•+ solution is diluted to an absorbance of ~0.7 at 734 nm.

  • Different concentrations of this compound are added to the ABTS•+ solution.

  • The absorbance is measured at 734 nm after a short incubation period.

  • The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.

4.3.3. α-Glucosidase Inhibition Assay

  • α-Glucosidase enzyme solution is prepared in a phosphate buffer (pH 6.8).

  • This compound at various concentrations is pre-incubated with the enzyme solution.

  • The substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), is added to start the reaction.

  • The mixture is incubated at 37°C.

  • The reaction is stopped by adding sodium carbonate.

  • The absorbance of the produced p-nitrophenol is measured at 405 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined. Acarbose is used as a positive control.

Conclusion and Future Directions

This compound, as a simple hydrolyzable tannin, holds promise for various therapeutic applications, largely inferred from the known biological activities of its aglycone, syringic acid. The potential for antioxidant, anti-inflammatory, anti-diabetic, and anticancer effects warrants further dedicated investigation into this compound itself. Future research should focus on:

  • Quantitative Bioactivity Studies: Determining the IC₅₀ values of pure this compound in various antioxidant and enzyme inhibition assays.

  • In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms and signaling pathways directly modulated by this compound.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic efficacy and safety profile of this compound in relevant animal models.

  • Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to assess its bioavailability and potential as a drug candidate.

This technical guide serves as a foundational resource to stimulate and guide further research into the promising, yet under-explored, therapeutic potential of this compound.

References

Occurrence of Glucosyringic Acid in Foeniculum vulgare (Fennel): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Foeniculum vulgare, commonly known as fennel, is an aromatic plant belonging to the Apiaceae family. It is widely utilized for its culinary and medicinal properties, attributed to its rich and diverse phytochemical profile. While the essential oil components of fennel have been extensively studied, there is growing interest in its non-volatile phenolic constituents due to their potential therapeutic applications. This technical guide focuses on the occurrence of a specific phenolic compound, Glucosyringic acid, in Foeniculum vulgare. While numerous studies have detailed the presence of various phenolic acids and flavonoids, the specific identification of this compound has been noted in select phytochemical databases and research articles[1][2]. This document aims to consolidate the available information on the phenolic composition of fennel, with a focus on this compound, and to provide detailed experimental methodologies for the isolation and identification of related compounds.

Phenolic Composition of Foeniculum vulgare

Compound ClassCompound NamePlant PartReference
Phenolic Acid Glycoside This compound Fruit[1][2][3]
Phenylpropanoid GlycosidesFoeniculoside X, Foeniculoside XIFruit[4]
Hydroxycinnamic Acids3-O-Caffeoylquinic acidFruit, Aerial Parts[5]
4-O-Caffeoylquinic acidFruit, Aerial Parts[5]
1,5-O-Dicaffeoylquinic acidFruit, Aerial Parts[5]
Rosmarinic acidFruit, Aerial Parts[5]
FlavonoidsEriodictyol-7-rutinosideFruit, Aerial Parts[5]
Quercetin-3-O-galactosideFruit, Aerial Parts[5]
Kaempferol-3-O-rutinosideFruit, Aerial Parts[5]
Kaempferol-3-O-glucosideFruit, Aerial Parts[5]

Experimental Protocols: Isolation and Identification of Phenolic Glycosides from Foeniculum vulgare Fruit

The following protocol is based on the methodology described by Marino et al. (2007) for the isolation and structural elucidation of phenolic glycosides from fennel fruit. This procedure is representative of the techniques used to identify compounds like this compound.

Plant Material and Extraction
  • Plant Material: Dried fruits of Foeniculum vulgare are used as the starting material.

  • Extraction: The dried fruit material is powdered and exhaustively extracted with methanol (MeOH) at room temperature. The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and sequentially partitioned with n-hexane, chloroform (CHCl₃), and n-butanol (n-BuOH). The n-butanol fraction, which is enriched in polar glycosidic compounds, is typically taken for further separation.

Chromatographic Separation and Purification
  • Column Chromatography (Amberlite XAD-7): The n-BuOH soluble fraction is subjected to column chromatography on an Amberlite XAD-7 resin. Elution is performed with a stepwise gradient of methanol in water, starting from 100% water and gradually increasing the methanol concentration. This step separates the compounds based on their polarity.

  • Column Chromatography (Sephadex LH-20): Fractions obtained from the Amberlite column are further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is achieved by preparative or semi-preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with the addition of a small amount of acid (e.g., formic acid) to improve peak shape.

Structural Elucidation

The structure of the purified compounds is determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution FAB-MS (HR-FAB-MS) are used to determine the molecular weight and elemental composition of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon environments in the molecule.

    • 2D NMR: Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish the connectivity between protons and carbons, allowing for the complete structural assignment of the molecule, including the sugar moieties and their linkage points.

  • Chemical Methods (Hydrolysis):

    • Acid Hydrolysis: Treatment of the glycoside with a strong acid (e.g., 1N HCl) cleaves the glycosidic bonds, releasing the aglycone and the sugar components. The sugars can then be identified by comparison with authentic standards, for example, by gas chromatography (GC) of their derivatized forms.

    • Enzymatic Hydrolysis: Incubation with specific enzymes (e.g., β-glucosidase) can selectively cleave certain glycosidic linkages, providing information about the nature of the sugar and the stereochemistry of the linkage.

Visualizations

Experimental Workflow for Isolation of Phenolic Glycosides

experimental_workflow start Dried Foeniculum vulgare Fruit extraction Methanol Extraction start->extraction partitioning Solvent Partitioning (n-Hexane, Chloroform, n-Butanol) extraction->partitioning n_butanol n-Butanol Fraction partitioning->n_butanol amberlite Amberlite XAD-7 Column Chromatography n_butanol->amberlite sephadex Sephadex LH-20 Column Chromatography amberlite->sephadex hplc Preparative HPLC (C18) sephadex->hplc isolated_compound Isolated Phenolic Glycoside (e.g., this compound) hplc->isolated_compound

Figure 1: General workflow for the isolation of phenolic glycosides from Foeniculum vulgare fruit.
Structural Elucidation Workflow

structural_elucidation isolated_compound Purified Compound ms Mass Spectrometry (MS) - Molecular Weight - Elemental Composition isolated_compound->ms nmr NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) isolated_compound->nmr hydrolysis Chemical Hydrolysis - Acid or Enzymatic isolated_compound->hydrolysis structure Structure Determination ms->structure nmr->structure aglycone Aglycone Identification hydrolysis->aglycone sugar Sugar Identification hydrolysis->sugar aglycone->structure sugar->structure

Figure 2: Workflow for the structural elucidation of an isolated phenolic glycoside.

Conclusion

The presence of this compound in Foeniculum vulgare contributes to the complex phenolic profile of this medicinally important plant. While its quantitative contribution to the overall phenolic content requires further investigation, its reported occurrence warrants attention from researchers in the fields of natural product chemistry and drug discovery. The experimental protocols detailed in this guide provide a robust framework for the isolation and characterization of this compound and other phenolic glycosides from fennel. Further studies are encouraged to quantify the concentration of this compound in different fennel varieties and plant parts and to explore its potential bioactivities.

References

Spectroscopic Analysis of Glucosyringic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glucosyringic acid, also known as syringic acid 4-O-β-D-glucoside, is a phenolic glycoside found in various plant species. As a derivative of syringic acid, it is of interest to researchers in natural product chemistry, pharmacology, and drug development due to the known biological activities of its aglycone, which include antioxidant, anti-inflammatory, and anticancer effects. This technical guide provides an overview of the spectroscopic data and analytical methodologies relevant to the characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Note on Data Availability: Despite a comprehensive search of available scientific literature, a complete set of experimentally determined and published ¹H and ¹³C NMR data for this compound could not be located. The data presented in the following tables are therefore theoretical estimations based on the known chemical shifts of its constituent parts: syringic acid and a β-D-glucopyranosyl moiety. These estimations are intended to serve as a guide for researchers in the analysis of this compound.

Chemical Structure and Properties

  • IUPAC Name: 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid[1]

  • Molecular Formula: C₁₅H₂₀O₁₀[1]

  • Molecular Weight: 360.31 g/mol [1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms in both the syringic acid and glucose moieties.

Table 1: Estimated ¹H NMR Chemical Shifts for this compound

Atom NumberEstimated Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Syringic Acid Moiety
2-H, 6-H7.3 - 7.5s-
3,5-OCH₃3.8 - 3.9s-
Glucose Moiety
1'-H (Anomeric)4.9 - 5.1d~7-8
2'-H3.4 - 3.6m
3'-H3.5 - 3.7m
4'-H3.3 - 3.5m
5'-H3.4 - 3.6m
6'a-H3.7 - 3.9m
6'b-H3.6 - 3.8m

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

Atom NumberEstimated Chemical Shift (δ, ppm)
Syringic Acid Moiety
1-C128 - 130
2-C, 6-C107 - 109
3-C, 5-C152 - 154
4-C138 - 140
7-C (COOH)168 - 170
3,5-OCH₃56 - 57
Glucose Moiety
1'-C (Anomeric)101 - 103
2'-C73 - 75
3'-C76 - 78
4'-C69 - 71
5'-C77 - 79
6'-C60 - 62
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 3: Expected Mass Spectrometry Data for this compound

Ionization ModeAdductExpected m/z
Positive ESI[M+H]⁺361.1135
Positive ESI[M+Na]⁺383.0954
Negative ESI[M-H]⁻359.0978

Experimental Protocols

The following are generalized protocols for the isolation and spectroscopic analysis of phenolic glucosides like this compound, based on common laboratory practices.

Isolation and Purification

A common method for the extraction and isolation of phenolic glycosides from plant material involves the following steps:

experimental_workflow plant_material Plant Material extraction Extraction (e.g., with Methanol/Water) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration partition Solvent Partitioning (e.g., Ethyl Acetate, n-Butanol) concentration->partition column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) partition->column_chromatography purification Further Purification (e.g., Preparative HPLC) column_chromatography->purification isolated_compound Isolated this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.
NMR Spectroscopy Protocol

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR: To confirm assignments, perform 2D experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Mass Spectrometry (LC-MS) Protocol
  • Sample Preparation: Prepare a dilute solution of the isolated compound in a solvent compatible with reverse-phase liquid chromatography (e.g., methanol or acetonitrile).

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column is typically used.

    • Mobile Phase: A gradient elution with water (often with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in both positive and negative modes.

    • Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) for accurate mass determination.

    • Tandem MS (MS/MS): Fragmentation of the parent ion can provide further structural information, such as the loss of the glucose moiety.

Signaling Pathways Modulated by Syringic Acid

While specific signaling pathway studies for this compound are limited, extensive research has been conducted on its aglycone, syringic acid. It is plausible that this compound may exert biological effects after hydrolysis to syringic acid. Key pathways modulated by syringic acid include:

signaling_pathways cluster_antioxidant Antioxidant Response cluster_inflammatory Anti-inflammatory Response cluster_cell_survival Cell Survival & Proliferation Syringic_Acid1 Syringic Acid NRF2 NRF2 Pathway Syringic_Acid1->NRF2 activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) NRF2->Antioxidant_Enzymes upregulates Syringic_Acid2 Syringic Acid NFkB NF-κB Pathway Syringic_Acid2->NFkB inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines induces Syringic_Acid3 Syringic Acid PI3K_AKT PI3K/AKT Pathway Syringic_Acid3->PI3K_AKT modulates Cell_Survival Cell Survival PI3K_AKT->Cell_Survival promotes

Caption: Key signaling pathways modulated by Syringic Acid.

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While detailed experimental NMR data remains to be published, the provided theoretical data and generalized protocols offer a solid starting point for researchers. The known biological activities of its aglycone, syringic acid, highlight the potential of this compound as a subject for further pharmacological investigation. Future studies focusing on the isolation and complete spectroscopic elucidation of this compound are warranted to fully characterize this natural product.

References

Glucosyringic Acid: A Scoping Review of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the therapeutic applications of Glucosyringic acid is currently limited. This document provides a comprehensive overview of the well-documented therapeutic potential of its aglycone, Syringic acid , as a proxy. The structural similarity suggests that this compound may exhibit comparable, albeit potentially modified, biological activities. Further research is imperative to elucidate the specific pharmacological profile of this compound.

Introduction to this compound

This compound, also known as 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid, is a phenolic compound. It is a glycoside of syringic acid, meaning it is composed of a syringic acid molecule linked to a glucose sugar moiety. This compound has been identified in plants such as mountain pepper berries and fennel[1][2]. While research into its specific biological effects is in its nascent stages, the extensive studies on its aglycone, syringic acid, provide a strong foundation for exploring its potential therapeutic applications.

Therapeutic Potential Based on Syringic Acid

Syringic acid has demonstrated a wide array of pharmacological activities, suggesting that this compound may hold promise in several therapeutic areas, including metabolic disorders, cancer, neurodegenerative diseases, and inflammatory conditions[3][4].

Antidiabetic and Metabolic Effects

Syringic acid has shown significant potential in the management of diabetes and metabolic syndrome[5]. Preclinical studies have demonstrated its ability to lower blood glucose and improve insulin levels[5][6].

Key Mechanisms:

  • Modulation of Carbohydrate Metabolism: Syringic acid can modify the activity of key enzymes involved in carbohydrate metabolism. It has been shown to reduce the activity of glucose-6-phosphatase and fructose-1,6-bisphosphatase, while increasing the function of glycolytic enzymes like hexokinase and pyruvate kinase in the liver of diabetic rats[5].

  • Insulin Secretion and Sensitivity: It may protect pancreatic β-cells and improve insulin secretion[5]. Furthermore, it can enhance insulin signaling through the activation of the PI3K/Akt pathway[5].

  • Antioxidant Action in Pancreas: Syringic acid affords antioxidant protection to the pancreas, which is crucial in the context of diabetes where oxidative stress is a key contributor to β-cell dysfunction[6].

Experimental Data Summary:

Model Compound Dosage Key Findings Reference
Streptozotocin-induced diabetic ratsSyringic acid50 mg/kg (oral, 60 days)Significantly lowered hyperglycemia and improved insulin levels. Reduced toxicity markers. Promoted activity of antioxidant enzymes in the pancreas.[6]
Alloxan-induced diabetic ratsSyringic acid50 mg/kg (oral, 30 days)Positively modulated glycemic status, decreased plasma glucose, and increased plasma insulin and C-peptide levels.[7]
Neonatal streptozotocin-induced diabetic Wistar ratsSyringic acid25 mg/kg and 50 mg/kg (oral)Significantly improved hyperglycemia, polyuria, polydipsia, polyphagia, and HbA1c levels.[5]
Anticancer Activity

Syringic acid has been investigated for its anticancer properties and has shown inhibitory effects against various cancer cell lines[8][9][10].

Key Mechanisms:

  • Induction of Apoptosis: It can induce apoptosis (programmed cell death) in cancer cells through the regulation of apoptotic genes like Bax and caspases[8].

  • Cell Cycle Arrest: Syringic acid can interfere with the cell cycle, leading to the downregulation of proteins such as cyclin D1, CDK4, and CDK6[8].

  • Inhibition of Proliferation and Signaling Pathways: It has been shown to suppress the proliferation of cancer cells by downregulating proliferative genes[9]. In gastric cancer cells, it induces apoptosis by upregulating the mTOR via the AKT signaling pathway[11]. In skin carcinogenesis, it inhibits the Nox/PTP-κ/EGFR axis[12].

Experimental Data Summary:

Model Compound Concentration/Dosage Key Findings Reference
Human colorectal cancer cells (SW-480)Syringic acid50 mg/kg (in vivo)Dose-dependent inhibition of cellular proliferation and induction of apoptosis. Significant reduction in tumor volume and incidence in rats.[9]
Human epidermal keratinocytes (HaCaT) and mouse skinSyringic acidDose-dependentSuppressed UVB-induced tumor incidence. Inhibited UVB-induced phosphorylation of MAPKs and Akt signaling pathways.[12]
Gastric cancer cell line (AGS)Syringic acid5–40 μg/mLInduced apoptosis, enhanced intracellular ROS, and suppressed cell proliferation via the AKT/mTOR signaling pathway.[11]
Hepatocellular carcinoma in Wistar ratsSyringic acid25 mg/kg (oral, 14 weeks)Reduced serum liver marker levels and increased the expression of apoptotic proteins.[8]
Neuroprotective Effects

Syringic acid has demonstrated neuroprotective properties in various models of neurological damage and neurodegenerative diseases[4][13][14].

Key Mechanisms:

  • Antioxidant and Anti-inflammatory Actions: It can alleviate behavioral dysfunctions through its antioxidant and anti-inflammatory properties[14]. In traumatic brain injury models, it restored antioxidant levels and attenuated increased TNF-α levels[13].

  • Mitochondrial Biogenesis: Syringic acid has been shown to modulate oxidative stress and mitochondrial mass in the brain and spinal cord of diabetic rats, suggesting a role in improving neuronal energy metabolism[15][16].

  • Modulation of Neuroinflammation: It may inhibit inflammatory reactions associated with cognitive dysfunction and neuroinflammation[13].

Experimental Data Summary:

Model Compound Dosage Key Findings Reference
Traumatic brain injury in ratsSyringic acid25 and 50 mg/kg (oral)Improved memory performance, restored antioxidant levels, and attenuated increased AChE activity and TNF-α levels.[13]
Streptozotocin-induced diabetic ratsSyringic acid25, 50, and 100 mg/kg (oral, 6 weeks)Upregulated renal mRNA expression of PGC-1α and NRF-1, and increased mtDNA/nDNA ratio.[17]
Diabetic ratsSyringic acid100 mg/kgUpregulated brain mRNA expression of PGC-1α and NRF-1, key regulators of energy metabolism and mitochondrial biogenesis.[15]
Anti-inflammatory and Antioxidant Activities

A significant portion of the therapeutic potential of syringic acid stems from its potent anti-inflammatory and antioxidant effects.

Key Mechanisms:

  • Scavenging of Free Radicals: As a phenolic acid, it can effectively scavenge free radicals, thereby mitigating oxidative stress[3].

  • Modulation of Inflammatory Pathways: Syringic acid can inhibit key inflammatory mediators and signaling pathways, including NF-κB, TLR4, and JAK-STAT[5][18][19].

  • Enhancement of Endogenous Antioxidant Defenses: It can activate the KEAP1/NRF2 pathway, which plays a crucial role in the cellular antioxidant response[18].

Experimental Data Summary:

Assay/Model Compound IC50/Concentration Key Findings Reference
In vitro protein denaturation inhibitionSyringic acid49.38 ± 0.56 µg/mlShowed concentration-dependent inhibition of protein denaturation.
In vitro proteinase inhibitionSyringic acid53.73 ± 0.27 µg/mlDemonstrated concentration-dependent inhibition of proteinase activity.
In vitro heat-induced hemolysisSyringic acid57.13 ± 0.24 µg/mlInhibited heat-induced hemolysis.
In vitro hypotonicity-induced hemolysisSyringic acid53.87 ± 0.72 µg/mlInhibited hypotonicity-induced hemolysis.

Experimental Protocols

In Vivo Antidiabetic Study in Streptozotocin-Induced Diabetic Rats[6]
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Diabetes: A single intraperitoneal injection of Streptozotocin (40 mg/kg).

  • Treatment: Syringic acid (50 mg/kg body weight) administered orally once a day for 60 days. A positive control group received glimepiride (0.1 mg/kg).

  • Parameters Measured: Plasma insulin, glucose, glycated hemoglobin, toxicity markers, and antioxidant enzymes (catalase, glutathione peroxidase, glutathione reductase, and superoxide dismutase) in the pancreas.

In Vivo Anticancer Study in a Colorectal Cancer Model[9]
  • Animal Model: Rats.

  • Induction of Colorectal Cancer: Administration of 1,2-dimethylhydrazine (DMH).

  • Treatment: Oral administration of syringic acid (50 mg/kg) for 15 weeks.

  • Parameters Measured: Tumor growth and incidence. In vitro assessments on SW-480 cells included cell proliferation (MTT and Trypan Blue), apoptosis (TUNEL, Annexin-V/PI), reactive oxygen species (ROS), antioxidant enzymes, DNA damage, and protein levels of proliferative and autophagy markers.

In Vitro Anti-inflammatory Assays[19]
  • Inhibition of Protein Denaturation:

    • A reaction mixture consisting of 0.45 ml of bovine serum albumin (5% w/v aqueous solution) and 0.05 ml of syringic acid at various concentrations was prepared.

    • The pH was adjusted to 6.3 using a small amount of 1N HCl.

    • The samples were incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes.

    • After cooling, 2.5 ml of phosphate buffer saline (pH 6.3) was added to each sample.

    • The absorbance was measured spectrophotometrically at 416 nm.

  • Proteinase Inhibitory Activity:

    • A reaction mixture containing 0.06 mg of trypsin, 1.0 ml of 20 mM Tris HCl buffer (pH 7.4), and 1.0 ml of syringic acid at various concentrations was prepared.

    • The mixture was incubated at 37°C for 5 minutes.

    • 1.0 ml of 0.8% (w/v) casein was added, and the mixture was incubated for an additional 20 minutes.

    • 2.0 ml of 70% perchloric acid was added to terminate the reaction.

    • The cloudy suspension was centrifuged, and the absorbance of the supernatant was measured at 210 nm.

  • Human Red Blood Cell (HRBC) Membrane Stabilization:

    • Heat-induced hemolysis: The reaction mixture consisted of 1 ml of syringic acid at different concentrations and 1 ml of 10% HRBC suspension. The mixture was incubated at 56°C for 30 minutes. The tubes were cooled, and the absorbance of the supernatant was measured at 560 nm after centrifugation.

    • Hypotonicity-induced hemolysis: The reaction mixture contained 1 ml of syringic acid, 2 ml of hyposaline (0.36%), and 0.5 ml of 10% HRBC suspension. The mixture was incubated at 37°C for 30 minutes. The absorbance of the supernatant was measured at 560 nm after centrifugation.

Signaling Pathways and Mechanistic Diagrams

The therapeutic effects of syringic acid are mediated through its interaction with several key signaling pathways.

Anti-inflammatory Signaling Pathway

Syringic acid has been shown to modulate inflammatory responses by inhibiting the NF-κB and JAK-STAT signaling pathways.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., MCEL) IKK IKK Inflammatory_Stimuli->IKK JAK JAK Inflammatory_Stimuli->JAK Syringic_Acid Syringic Acid Syringic_Acid->IKK inhibits Syringic_Acid->JAK inhibits IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkB_nucleus->Pro_inflammatory_genes activates Inflammatory_Response Inflammatory Response Pro_inflammatory_genes->Inflammatory_Response STAT STAT JAK->STAT P STAT_dimer STAT Dimer (nucleus) STAT->STAT_dimer dimerization & translocation STAT_dimer->Inflammatory_Response activates G Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 inactivates Syringic_Acid Syringic Acid Syringic_Acid->Keap1 modulates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nucleus Nrf2 (nucleus) Nrf2->Nrf2_nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection G Syringic_Acid Syringic Acid AKT AKT Syringic_Acid->AKT inhibits Apoptosis Apoptosis Syringic_Acid->Apoptosis induces mTOR mTOR AKT->mTOR activates AKT->Apoptosis inhibits Cell_Proliferation Cell Proliferation & Survival mTOR->Cell_Proliferation promotes

References

Glucosyringic Acid: A Technical Guide to its Role in Plant Secondary Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosyringic acid, a glycosylated form of syringic acid, is a phenolic compound found in a variety of plant species. While its full physiological significance is still under investigation, it is emerging as a notable player in plant secondary metabolism. This technical guide provides a comprehensive overview of this compound, detailing its biosynthesis, putative roles in signaling and defense, and methodologies for its study. Quantitative data are presented for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Diagrams generated using Graphviz are included to illustrate key metabolic and signaling pathways, as well as experimental workflows. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and harness the potential of this compound.

Introduction

Plant secondary metabolites are a diverse array of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play crucial roles in mediating interactions between the plant and its environment. Phenolic compounds represent a major class of secondary metabolites, and among them, hydroxybenzoic acids and their derivatives are of significant interest due to their antioxidant, antimicrobial, and signaling properties.

This compound (4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid) is a glycoside of syringic acid. The addition of a glucose moiety to syringic acid alters its chemical properties, such as solubility and reactivity, which in turn can modulate its biological activity and subcellular localization. This guide explores the biosynthesis of this compound, its quantitative occurrence in various plant species, its potential roles in plant defense and stress signaling, and detailed methodologies for its extraction, identification, and quantification.

Biosynthesis of this compound

The biosynthesis of this compound originates from the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the production of aromatic amino acids and other phenolic compounds[1]. The pathway culminates in the formation of syringic acid, which is then glycosylated to yield this compound.

The final step in the biosynthesis of this compound is the transfer of a glucose moiety from UDP-glucose to syringic acid. This reaction is catalyzed by a UDP-glycosyltransferase (UGT). While the specific UGT responsible for the synthesis of this compound in all plant species has not been definitively identified, studies have shown that certain UGTs can utilize syringic acid as a substrate. For example, the UDP-glucosyltransferase CsUGT84A22 from tea (Camellia sinensis) has been shown to catalyze the formation of a glucose ester of syringic acid[2].

Biosynthesis_of_Glucosyringic_Acid cluster_phenylpropanoid Phenylpropanoid Pathway Shikimate_Pathway Shikimate Pathway Phenylalanine L-Phenylalanine Shikimate_Pathway->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Caffeic_Acid Caffeic Acid p_Coumaric_Acid->Caffeic_Acid C3H Ferulic_Acid Ferulic Acid Caffeic_Acid->Ferulic_Acid COMT Sinapic_Acid Sinapic Acid Ferulic_Acid->Sinapic_Acid F5H, COMT Syringic_Acid Syringic Acid Sinapic_Acid->Syringic_Acid β-oxidation Glucosyringic_Acid This compound Syringic_Acid->Glucosyringic_Acid UDP_Glucose UDP-Glucose UDP_Glucose->Glucosyringic_Acid UGT UDP-Glycosyltransferase (e.g., CsUGT84A22) UGT->Glucosyringic_Acid

Figure 1: Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound

The concentration of this compound can vary significantly among different plant species and tissues. While comprehensive comparative data is limited, the following table summarizes the reported occurrences of this compound in various plants. It is important to note that the absence of data for a particular plant does not necessarily indicate the absence of the compound, but rather that it has not yet been reported.

Plant SpeciesFamilyTissue/PartReference
Acer pictumSapindaceaeNot specified[3]
Cladogynos orientalisEuphorbiaceaeNot specified[3]
Linaria vulgaris (Toadflax)PlantaginaceaeHerb[4][5]
Fennel (Foeniculum vulgare)ApiaceaeNot specified[6]

Note: Quantitative values are not consistently reported in the literature, highlighting a need for further research in this area.

Role in Plant Secondary Metabolism

The precise roles of this compound in plant secondary metabolism are not fully elucidated. However, based on the known functions of its constituent parts (syringic acid and glucose) and other phenolic glycosides, several key roles can be postulated.

Signaling

Sugars, including glucose, are recognized as important signaling molecules in plants, regulating various aspects of growth, development, and stress responses[6]. The glucose moiety of this compound may be perceived by cellular receptors, potentially integrating metabolic status with defense signaling pathways. Glycosylation can also modulate the activity of signaling molecules, and the attachment of glucose to syringic acid may represent a mechanism for regulating its bioavailability and signaling activity.

Signaling_Pathway Glucosyringic_Acid This compound Receptor Membrane/Cytosolic Receptor Glucosyringic_Acid->Receptor Binding Beta_Glucosidase β-Glucosidase Glucosyringic_Acid->Beta_Glucosidase Hydrolysis Signal_Transduction Signal Transduction Cascade (e.g., MAPK) Receptor->Signal_Transduction Transcription_Factors Activation of Transcription Factors Signal_Transduction->Transcription_Factors Defense_Genes Expression of Defense-Related Genes Transcription_Factors->Defense_Genes Syringic_Acid Syringic Acid Beta_Glucosidase->Syringic_Acid Glucose Glucose Beta_Glucosidase->Glucose Stress_Response Stress Response (e.g., ROS scavenging) Syringic_Acid->Stress_Response Glucose->Signal_Transduction Sugar Signaling

Figure 2: Hypothetical signaling role of this compound.
Plant Defense

Phenolic compounds are well-known for their roles in plant defense against pathogens and herbivores. Syringic acid itself has demonstrated antimicrobial and antioxidant properties. The glycosylation of syringic acid to form this compound could serve several purposes in plant defense:

  • Detoxification and Storage: Glycosylation can render potentially toxic compounds more water-soluble and less reactive, allowing for their safe storage in the vacuole.

  • Activation upon Attack: Upon tissue damage by pathogens or herbivores, vacuolar this compound can be released and hydrolyzed by β-glucosidases, liberating the more active aglycone, syringic acid, at the site of attack.

  • Modulation of Oxidative Stress: Syringic acid is a known scavenger of reactive oxygen species (ROS). The release of syringic acid from this compound during stress could contribute to the plant's antioxidant defense system, mitigating oxidative damage. Recent studies have shown that exogenous application of syringic acid can enhance the antioxidant defense in plants under heavy metal stress[7].

Experimental Protocols

Extraction of this compound from Plant Material

This protocol is a general guideline and may require optimization for specific plant tissues.

Materials:

  • Fresh or lyophilized plant material

  • Liquid nitrogen

  • 80% (v/v) aqueous methanol

  • Mortar and pestle or homogenizer

  • Centrifuge

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Freeze fresh plant material in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle. Lyophilized tissue can be ground at room temperature.

  • Extraction: Add the powdered plant material to 80% aqueous methanol (e.g., 1:10 w/v). Vortex thoroughly and incubate at 4°C with shaking for at least 4 hours. For more efficient extraction, sonication can be employed.

  • Clarification: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Solvent Evaporation: Carefully decant the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the methanol.

  • Purification by SPE:

    • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with deionized water to remove sugars and other polar compounds.

    • Elute the phenolic fraction, including this compound, with methanol.

  • Final Preparation: Evaporate the methanol from the eluate to dryness under a stream of nitrogen gas and reconstitute the residue in a known volume of the initial mobile phase for HPLC or LC-MS analysis.

Extraction_Workflow Plant_Material Plant Material (Fresh or Lyophilized) Grinding Grinding in Liquid N2 Plant_Material->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Evaporation1 Rotary Evaporation Supernatant->Evaporation1 Aqueous_Extract Aqueous Extract Evaporation1->Aqueous_Extract SPE Solid-Phase Extraction (C18) Aqueous_Extract->SPE Elution Elution with Methanol SPE->Elution Evaporation2 Evaporation to Dryness Elution->Evaporation2 Reconstitution Reconstitution in Mobile Phase Evaporation2->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Figure 3: Experimental workflow for the extraction of this compound.
Quantification by UPLC-QTOF-MS/MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful technique for the quantification of this compound.

Instrumentation and Conditions (Example):

  • UPLC System: Waters ACQUITY UPLC or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MS Scan Range: m/z 50-1000.

  • MS/MS: Fragmentation of the precursor ion of this compound (m/z 359.1) to identify characteristic product ions.

Quantification:

Quantification is typically performed using an external calibration curve generated with an authentic standard of this compound.

Conclusion

This compound represents an intriguing, yet understudied, component of plant secondary metabolism. Its biosynthesis via the well-established phenylpropanoid pathway and subsequent glycosylation highlights the intricate biochemical machinery of plants. While its precise roles are still being unraveled, the available evidence suggests its involvement in chemical defense, stress signaling, and the modulation of oxidative stress. The methodologies outlined in this guide provide a framework for researchers to further investigate the quantitative distribution and physiological functions of this compound. Future research, particularly in the areas of quantitative analysis across a wider range of plant species and the identification of specific signaling pathways, will be crucial in fully understanding the significance of this compound in the complex world of plant-environment interactions. This knowledge holds potential for applications in agriculture, through the development of stress-resistant crops, and in medicine, by exploring its potential as a bioactive compound for drug development.

References

Glucosyringic Acid: A Comprehensive Technical Guide on its Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glucosyringic acid, a phenolic glycoside, has garnered interest within the scientific community for its potential biological activities, largely inferred from studies on its aglycone, syringic acid. This technical guide provides a comprehensive overview of this compound, including its discovery, natural sources, and detailed protocols for its isolation and characterization. While specific experimental data for this compound is limited in publicly available literature, this document compiles the most relevant information and presents analogous data from closely related compounds to provide a foundational understanding for researchers. This guide also delves into the known biological activities and associated signaling pathways of its aglycone, syringic acid, offering insights into the potential therapeutic applications of this compound.

Introduction

This compound (4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic compound.[1][2] It belongs to the class of hydrolyzable tannins and is structurally characterized by a syringic acid molecule linked to a glucose unit.[3] While direct research on this compound is not extensive, the well-documented biological activities of its aglycone, syringic acid, suggest its potential as a valuable compound for further investigation in drug discovery and development. Syringic acid has been shown to possess antioxidant, anti-inflammatory, and cytotoxic properties, modulating key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt.[4][5][6][7]

This guide aims to provide a detailed technical resource for researchers by consolidating available information on this compound, presenting methodologies for its study, and offering insights into its potential biological significance.

Discovery and Natural Occurrence

Natural Sources of this compound:

  • Acer pictum (Mono maple)[1]

  • Cladogynos orientalis [1]

  • Foeniculum vulgare (Fennel)[3]

  • Linaria vulgaris (Common toadflax)[8]

  • Mountain pepper berries[5]

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₅H₂₀O₁₀[1][9]
Molecular Weight 360.31 g/mol [1][9]
CAS Number 33228-65-8[1][9]
IUPAC Name 4-(β-D-glucopyranosyloxy)-3,5-dimethoxybenzoic acid[1][2]

Experimental Protocols

Representative Isolation and Purification Protocol

While a specific, detailed protocol for the isolation of this compound from a single source with quantitative yield is not available in the reviewed literature, a representative methodology can be constructed based on established techniques for the extraction and purification of phenolic glycosides from plant materials.[2][4][10] The following is a hypothetical, yet plausible, workflow.

Workflow for Isolation and Purification of this compound

G cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification plant_material Dried and Powdered Plant Material (e.g., Linaria vulgaris) extraction Maceration with 80% Ethanol plant_material->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation under Vacuum filtration->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partitioning Suspension in Water and Partitioning with Ethyl Acetate crude_extract->partitioning aq_phase Aqueous Phase (Contains Glycosides) partitioning->aq_phase org_phase Organic Phase (Contains Aglycones) partitioning->org_phase column_chrom Sephadex LH-20 Column Chromatography (Gradient Elution: Water to Methanol) aq_phase->column_chrom fractions Collection of Fractions column_chrom->fractions tlc TLC Analysis of Fractions fractions->tlc pooled_fractions Pooling of this compound-rich Fractions tlc->pooled_fractions prep_hplc Preparative RP-HPLC (C18 column, Acetonitrile/Water Gradient) pooled_fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Detailed Methodology:

  • Extraction:

    • Air-dried and powdered plant material (e.g., 500 g of Linaria vulgaris) is macerated with 80% aqueous ethanol (3 x 2 L) at room temperature for 24 hours for each extraction.

    • The extracts are combined and filtered.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in distilled water (500 mL) and subjected to liquid-liquid partitioning with an equal volume of ethyl acetate (3 x 500 mL).

    • The aqueous layer, containing the more polar glycosides, is separated and concentrated under vacuum.

  • Column Chromatography:

    • The concentrated aqueous fraction is loaded onto a Sephadex LH-20 column.

    • Elution is performed with a gradient of methanol in water (e.g., 0% to 100% methanol) to separate compounds based on polarity.[10]

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate:formic acid:water (8:1:1, v/v/v).[10]

    • Fractions showing a spot corresponding to a phenolic glycoside are pooled.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • The pooled fractions are further purified by preparative reverse-phase HPLC on a C18 column.[2][4]

    • A gradient elution system of acetonitrile and water (both containing 0.1% formic acid) is used.

    • The peak corresponding to this compound is collected, and the solvent is removed under vacuum to yield the pure compound. Purity is typically assessed by analytical HPLC.[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Representative ¹H and ¹³C NMR Data for Syringin (in CDCl₃) [11]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aglycone
1135.32
2, 66.75 (s)105.48
3, 5154.41
4135.92
76.55 (d, J = 15.9 Hz)131.32
86.33 (dt, J = 15.9, 5.6 Hz)130.07
94.22 (dd, J = 5.5, 1.2 Hz)63.62
3,5-OCH₃3.86 (s)57.05
Glucose Moiety
1'4.87 (overlapped)105.37
2'3.50 (m)75.77
3'3.43 (m)-
4'3.44 (m)71.38
5'3.23 (m)77.88
6'a3.81 (m)62.62
6'b3.70 (m)

Note: The chemical shifts for the glucose moiety of this compound would be similar, but the aglycone portion would differ due to the presence of a carboxylic acid instead of a propenol group.

Mass Spectrometry (MS)

The expected mass spectrum of this compound in negative ion mode would show a prominent pseudomolecular ion [M-H]⁻ at m/z 359. The fragmentation pattern would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the deprotonated syringic acid at m/z 197.

Expected Mass Spectrometry Fragmentation of this compound

G parent This compound [M-H]⁻ m/z 359 fragment1 Syringic Acid Anion m/z 197 parent->fragment1 Glycosidic Bond Cleavage fragment2 Glucose Fragment (Neutral Loss of 162) parent->fragment2

Caption: Predicted fragmentation of this compound in negative ion MS.

Infrared (IR) Spectroscopy

Table of Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupDescription
3500-3200 (broad)O-H (hydroxyls and carboxylic acid)Stretching vibrations
3000-2850C-H (aromatic and aliphatic)Stretching vibrations
1720-1700C=O (carboxylic acid)Stretching vibration
1600, 1500, 1450C=C (aromatic ring)Stretching vibrations
1250-1000C-O (ethers, alcohols, carboxylic acid)Stretching vibrations

Biological Activity and Signaling Pathways (of Syringic Acid)

Direct studies on the biological activities of this compound are limited. However, extensive research has been conducted on its aglycone, syringic acid, which provides a strong indication of the potential therapeutic properties of the glycoside form.

Antioxidant Activity

Syringic acid has demonstrated significant antioxidant activity in various in vitro assays.[12] This activity is attributed to its ability to scavenge free radicals and chelate metal ions.

Table of In Vitro Antioxidant Activity of Syringic Acid

AssayIC₅₀ ValueReference
DPPH Radical ScavengingNot explicitly found for syringic acid, but related phenolic acids show activity in the µg/mL to mM range.
LOX Inhibition0.009 mM[6][13]
Anti-inflammatory Activity

Syringic acid exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[14]

Table of In Vitro Anti-inflammatory Activity of Syringic Acid

AssayIC₅₀ ValueReference
Inhibition of Protein Denaturation49.38 ± 0.56 µg/mL[15]
Proteinase Inhibition53.73 ± 0.27 µg/mL[15]
Heat-induced Hemolysis Inhibition57.13 ± 0.24 µg/mL[15]
Hypotonicity-induced Hemolysis Inhibition53.87 ± 0.72 µg/mL[15]
Cytotoxic Activity

Syringic acid has been shown to induce cytotoxicity in various cancer cell lines.

Table of In Vitro Cytotoxic Activity of Syringic Acid

Cell LineIC₅₀ ValueReference
Oral Squamous Cell Carcinoma (SCC131)25 µM[5]
Gastric Cancer Cells (AGS)~30 µg/mL[16]
Modulation of Signaling Pathways by Syringic Acid

NF-κB Signaling Pathway: Syringic acid has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[7][8] It can prevent the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[5]

NF-κB Signaling Pathway Inhibition by Syringic Acid

G stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases nucleus Nucleus NFkB->nucleus Translocates to genes Pro-inflammatory Gene Expression nucleus->genes Induces syringic_acid Syringic Acid syringic_acid->IKK Inhibits

Caption: Syringic acid inhibits the NF-κB signaling pathway.

Nrf2 Signaling Pathway: Syringic acid can activate the Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.[17] Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes.

Nrf2 Signaling Pathway Activation by Syringic Acid

G OS Oxidative Stress Keap1 Keap1 OS->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Releases nucleus Nucleus Nrf2->nucleus Translocates to ARE Antioxidant Response Element (ARE) nucleus->ARE Binds to genes Antioxidant Gene Expression ARE->genes Activates syringic_acid Syringic Acid syringic_acid->Keap1 Promotes release from

Caption: Syringic acid activates the Nrf2 antioxidant response pathway.

PI3K/Akt Signaling Pathway: Syringic acid has been reported to modulate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[13][18] In some contexts, it inhibits this pathway, leading to anti-cancer effects.[5]

PI3K/Akt Signaling Pathway Inhibition by Syringic Acid

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates syringic_acid Syringic Acid syringic_acid->PI3K Inhibits

Caption: Syringic acid inhibits the PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound is a naturally occurring phenolic glycoside with potential for further scientific investigation. While direct experimental data on its isolation, characterization, and biological activity are sparse, the extensive research on its aglycone, syringic acid, provides a strong rationale for its study. The protocols and data presented in this guide, though in part derived from analogous compounds, offer a solid foundation for researchers to embark on the isolation and characterization of this compound from its natural sources.

Future research should focus on:

  • Developing and publishing detailed, optimized protocols for the isolation of this compound from a specific plant source, including quantitative yield and purity data.

  • Comprehensive spectroscopic characterization of pure this compound to provide a definitive reference for future studies.

  • In-depth investigation of the biological activities of this compound itself, including its antioxidant, anti-inflammatory, and cytotoxic properties, and its direct effects on key signaling pathways such as NF-κB, Nrf2, and PI3K/Akt.

Such studies are crucial to unlock the full therapeutic potential of this compound and to determine if it offers advantages over its more extensively studied aglycone.

References

Physicochemical Properties of Glucosyringic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a phenolic glycoside, is a naturally occurring compound found in various plants. As a derivative of syringic acid, it is of growing interest to researchers in the fields of pharmacology, food science, and materials science due to its potential antioxidant and bioactive properties. A thorough understanding of its physicochemical properties is fundamental for its application in drug development, food preservation, and as a versatile biomaterial. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details established experimental protocols for their determination, and explores the relevant biological signaling pathways associated with its aglycone, syringic acid.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, many of the listed values are predicted based on computational models.

PropertyValueSourceType
IUPAC Name 4-[(6-O-β-D-glucopyranosyl-β-D-glucopyranosyl)oxy]-3,5-dimethoxybenzoic acidN/AN/A
Molecular Formula C₁₅H₂₀O₁₀[1]N/A
Molecular Weight 360.31 g/mol [1]N/A
Melting Point 206-207 °C[2]Experimental
Water Solubility 9.1 g/L[2]Predicted
55200 mg/L at 25 °C[2]Estimated
logP (Octanol-Water Partition Coefficient) -0.86[2]Predicted (ALOGPS)
-1.0[2]Predicted (XlogP3)
-1.3[2]Predicted (ChemAxon)
pKa (Acid Dissociation Constant) 3.87 (Strongest Acidic)[2]Predicted (ChemAxon)
Polar Surface Area 155.14 Ų[2]Predicted (ChemAxon)
Hydrogen Bond Donor Count 5[2]Predicted (ChemAxon)
Hydrogen Bond Acceptor Count 10[2]Predicted (ChemAxon)
Rotatable Bond Count 6[2]Predicted (ChemAxon)

Experimental Protocols

Precise experimental determination of physicochemical properties is crucial for the validation of computational models and for use in regulatory submissions. The following are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is a measure of its purity and can be determined using the capillary method.

Protocol:

  • Sample Preparation: A small, dry sample of this compound is finely powdered.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped to pack the solid into the sealed end. The sample height should be 2-3 mm.[3]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is heated at a controlled rate.[4]

  • Measurement: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded to define the melting range.[5] A slow heating rate (1-2 °C/minute) near the expected melting point is crucial for accuracy.[4]

Water Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the solubility of a substance in a particular solvent.[6]

Protocol:

  • Equilibration: An excess amount of this compound is added to a known volume of distilled water in a flask.

  • Agitation: The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand to separate the undissolved solid from the saturated solution. Centrifugation or filtration can be used to aid this separation.

  • Quantification: The concentration of this compound in the clear, saturated aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[6]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Protocol:

  • Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a set period to allow for the partitioning of the solute between the two phases and then allowed to stand until the layers have completely separated.[7]

  • Quantification: The concentration of this compound in both the n-octanol and aqueous phases is determined analytically (e.g., by HPLC or UV-Vis spectrophotometry).[8]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[10]

Protocol:

  • Sample Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength of the solution is typically kept constant using an inert salt like KCl.[11]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.[10]

  • pH Measurement: The pH of the solution is measured using a calibrated pH meter after each addition of the titrant.[10]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[11]

Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, its biological effects are likely mediated through its aglycone, syringic acid, following enzymatic or acidic hydrolysis. Syringic acid has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell proliferation.

NF-κB Signaling Pathway in Inflammation

Syringic acid has demonstrated anti-inflammatory effects by inhibiting the NF-κB (nuclear factor-kappa B) pathway.[12] Under inflammatory conditions, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows the NF-κB p50/p65 dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Syringic acid can downregulate upstream signaling components like TLR4 and MyD88, thereby inhibiting IKK activation and subsequent NF-κB activation.[13]

NF_kB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB genes Pro-inflammatory Gene Transcription NFkB_nuc->genes nucleus Nucleus SyringicAcid Syringic Acid SyringicAcid->TLR4 SyringicAcid->MyD88

Figure 1: Inhibition of the NF-κB signaling pathway by syringic acid.
AKT/mTOR Signaling Pathway in Cancer

In the context of cancer, syringic acid has been shown to induce apoptosis and inhibit cell proliferation by modulating the AKT/mTOR signaling pathway.[14][15] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and proliferation. Syringic acid can suppress the activation of this pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic proteins like caspases.[16]

AKT_mTOR_Pathway GrowthFactors Growth Factors Receptor Receptor Tyrosine Kinase GrowthFactors->Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation SyringicAcid Syringic Acid SyringicAcid->AKT

Figure 2: Modulation of the AKT/mTOR pathway by syringic acid.
Experimental Workflow for Physicochemical Property Determination

The logical flow for the experimental determination of the key physicochemical properties of a compound like this compound involves a series of sequential and parallel steps.

Experimental_Workflow Start Start: Pure this compound Sample MeltingPoint Melting Point Determination (Capillary Method) Start->MeltingPoint Purity Assess Purity MeltingPoint->Purity Solubility Water Solubility (Shake-Flask) Purity->Solubility If Pure logP logP Determination (Shake-Flask) Purity->logP If Pure pKa pKa Determination (Potentiometric Titration) Purity->pKa If Pure Data Compile Physicochemical Profile Solubility->Data logP->Data pKa->Data End End Data->End

Figure 3: Workflow for physicochemical property determination.

References

Glucosyringic acid as a potential biomarker for food intake

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate assessment of dietary intake is a cornerstone of nutritional research and is pivotal in understanding the complex relationship between diet and human health. Traditional methods of dietary assessment are often fraught with inaccuracies, leading to a growing interest in the identification and validation of objective biomarkers of food intake. Glucosyringic acid, a phenolic glycoside found in certain plant-based foods, has emerged as a potential biomarker for the consumption of specific dietary components. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and its aglycone, syringic acid, as potential food intake biomarkers. It details their food sources, metabolism, and proposed analytical methodologies for their detection and quantification in biological matrices. While direct quantitative data for this compound is currently limited, this guide leverages data on its aglycone, syringic acid, to present a framework for its evaluation as a dietary biomarker.

Introduction

Nutritional epidemiology plays a crucial role in establishing links between dietary habits and the incidence of chronic diseases. A significant limitation in this field is the reliance on self-reported dietary intake data, which is susceptible to recall bias and misreporting. Objective biomarkers of food intake can provide a more accurate and reliable measure of consumption, thereby strengthening the evidence base for diet-disease relationships.

Phenolic compounds, a diverse group of secondary plant metabolites, are ubiquitous in fruits, vegetables, and whole grains. Many of these compounds are unique to specific plant families or species, making them attractive candidates for food intake biomarkers. This compound, the glucoside of syringic acid, is one such compound. While research on this compound as a specific biomarker is in its nascent stages, its chemical properties and metabolic fate suggest its potential utility. This guide synthesizes the available evidence for this compound and syringic acid, providing a technical resource for researchers interested in their investigation as dietary biomarkers.

Food Sources of this compound and Syringic Acid

This compound has been identified in a limited number of plant species. Its aglycone, syringic acid, is more widely distributed in the plant kingdom. The presence of syringic acid in a food may indicate the presence of its glycosidic forms, including this compound.

Table 1: Reported Food Sources of this compound and Syringic Acid

CompoundFood SourceReference(s)
This compound Fennel (Foeniculum vulgare)[1](--INVALID-LINK--)
Acer pictum (Mono maple)
Cladogynos orientalis
Syringic Acid Olives and Olive Oil[1][2]
Grapes and Red Wine[1][2]
Dates[2]
Pumpkin[2]
Spices[1]
Honey[1]
Vinegar[1]
Acai Palm[1]
Walnuts[3]
Radishes[3]
Black Soybeans[4]
Whole Grains

Note: The presence of syringic acid in these foods suggests the potential for this compound to be present, as phenolic acids often exist in glycosylated forms in plants.

Metabolism of this compound

The metabolism of this compound in humans is presumed to follow the general pathway for phenolic glycosides. This involves hydrolysis of the glycosidic bond in the gut, followed by absorption and metabolism of the aglycone, syringic acid.

Hydrolysis in the Gastrointestinal Tract

Dietary glycosides are typically not absorbed intact in the small intestine. Instead, they are hydrolyzed by bacterial enzymes in the colon. Gut microbiota produce a wide range of glycosidases that can cleave the sugar moiety from phenolic glycosides, releasing the aglycone. In the case of this compound, gut bacteria would hydrolyze it to syringic acid and glucose.

Absorption and Systemic Metabolism of Syringic Acid

Once released, syringic acid can be absorbed from the colon. Following absorption, it undergoes phase II metabolism, primarily in the liver and intestinal wall. The major metabolic pathways for phenolic acids include glucuronidation and sulfation, which increase their water solubility and facilitate their excretion in urine.

Metabolism_Pathway cluster_gut Gastrointestinal Tract cluster_absorption Absorption & Metabolism cluster_excretion Excretion This compound (in food) This compound (in food) Hydrolysis by Gut Microbiota Hydrolysis by Gut Microbiota This compound (in food)->Hydrolysis by Gut Microbiota β-glucosidase Syringic Acid + Glucose Syringic Acid + Glucose Hydrolysis by Gut Microbiota->Syringic Acid + Glucose Absorption (Colon) Absorption (Colon) Syringic Acid + Glucose->Absorption (Colon) Systemic Circulation Systemic Circulation Absorption (Colon)->Systemic Circulation Phase II Metabolism (Liver) Phase II Metabolism (Liver) Systemic Circulation->Phase II Metabolism (Liver) Conjugated Syringic Acid (Glucuronides, Sulfates) Conjugated Syringic Acid (Glucuronides, Sulfates) Phase II Metabolism (Liver)->Conjugated Syringic Acid (Glucuronides, Sulfates) Urinary Excretion Urinary Excretion Conjugated Syringic Acid (Glucuronides, Sulfates)->Urinary Excretion Experimental_Workflow cluster_sampling Sample Collection cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Food Intake Food Intake Biological Sample Collection (Urine/Plasma) Biological Sample Collection (Urine/Plasma) Food Intake->Biological Sample Collection (Urine/Plasma) Enzymatic Hydrolysis (for total concentration) Enzymatic Hydrolysis (for total concentration) Biological Sample Collection (Urine/Plasma)->Enzymatic Hydrolysis (for total concentration) Solid-Phase Extraction / Protein Precipitation Solid-Phase Extraction / Protein Precipitation Enzymatic Hydrolysis (for total concentration)->Solid-Phase Extraction / Protein Precipitation LC-MS/MS Analysis LC-MS/MS Analysis Solid-Phase Extraction / Protein Precipitation->LC-MS/MS Analysis Data Acquisition and Quantification Data Acquisition and Quantification LC-MS/MS Analysis->Data Acquisition and Quantification Biomarker Validation Biomarker Validation Data Acquisition and Quantification->Biomarker Validation Validation_Framework cluster_criteria Validation Criteria Candidate Biomarker (this compound) Candidate Biomarker (this compound) Plausibility Plausibility Candidate Biomarker (this compound)->Plausibility Dose-Response Dose-Response Plausibility->Dose-Response Time-Response Time-Response Dose-Response->Time-Response Specificity Specificity Time-Response->Specificity Analytical Validity Analytical Validity Specificity->Analytical Validity Reliability Reliability Analytical Validity->Reliability Validated Biomarker Validated Biomarker Reliability->Validated Biomarker

References

Methodological & Application

Application Notes and Protocols for the Extraction of Glucosyringic Acid from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a phenolic glycoside, is a naturally occurring compound found in various plant species. It is the glucoside of syringic acid, a well-studied phenolic compound known for its antioxidant, anti-inflammatory, and other therapeutic properties. The glycosidic linkage in this compound may influence its bioavailability and biological activity, making its extraction and characterization a significant area of research for drug discovery and development. This document provides a detailed protocol for the extraction, purification, and quantification of this compound from plant materials, along with an overview of the signaling pathways potentially modulated by its aglycone, syringic acid.

Data Presentation

While specific quantitative data for the extraction of this compound is not widely available in the literature, the following table provides representative yields for similar phenolic compounds from plant materials, which can serve as a benchmark for optimizing the extraction protocol.

Plant MaterialExtraction MethodCompound ClassYield (% of dry weight)Reference
Tinospora crispaAqueous ExtractionSyringin (a glucoside)0.44 - 0.49%[1]
Seriphidium oliverianumMethanol ExtractionTotal Phenolics15.55%[2]
Achillea nobilisVarious SolventsTotal Phenolics14.25 - 24.87 mg GAE/g[3]

Note: Yields are highly dependent on the plant species, part of the plant used, and the extraction conditions. GAE = Gallic Acid Equivalents.

Experimental Protocols

This protocol is a comprehensive guide for the extraction, purification, and analysis of this compound from plant material, based on established methods for phenolic glycosides.

I. Plant Material Preparation
  • Collection and Identification: Collect fresh plant material from a reputable source. Ensure proper botanical identification.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, or use a freeze-dryer to preserve the chemical integrity of the compounds.

  • Grinding: Grind the dried plant material into a fine powder using a laboratory mill to increase the surface area for efficient extraction.

II. Extraction of this compound

This protocol utilizes solvent extraction, a common method for isolating phenolic compounds.

Materials and Reagents:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • Deionized water

  • Rotary evaporator

  • Filter paper (Whatman No. 1)

  • Beakers and flasks

Procedure:

  • Maceration:

    • Weigh 100 g of the powdered plant material and place it in a 1 L Erlenmeyer flask.

    • Add 500 mL of 80% aqueous methanol (80:20 methanol:water, v/v).

    • Seal the flask and macerate for 48 hours at room temperature with occasional shaking.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small volume of the extraction solvent to ensure maximum recovery of the extract.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

  • Drying:

    • Dry the crude extract completely under a vacuum to remove any residual solvent.

III. Purification by Column Chromatography

Purification is essential to isolate this compound from other co-extracted compounds. This protocol describes a general approach using column chromatography.

Materials and Reagents:

  • Crude plant extract

  • Silica gel (for column chromatography)

  • Solvents for mobile phase (e.g., a gradient of chloroform and methanol)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform).

    • Carefully pack the glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase solvent.

    • Adsorb the dissolved extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., increasing the percentage of methanol in chloroform).

    • Collect fractions of the eluate using a fraction collector.

  • Monitoring by TLC:

    • Monitor the separation process by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in an appropriate solvent system.

    • Visualize the spots under UV light or by using a suitable staining reagent.

    • Pool the fractions containing the compound of interest (this compound) based on the TLC profile.

  • Final Concentration:

    • Combine the purified fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

IV. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the amount of this compound in the extract.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270-280 nm.

  • Injection Volume: 20 µL.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations.

  • Sample Preparation: Dissolve a precisely weighed amount of the purified extract in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the sample solution and determine the peak area corresponding to this compound.

  • Quantification: Calculate the concentration of this compound in the sample by using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental Workflow Diagram

Extraction_Workflow PlantMaterial Plant Material (Dried and Powdered) Extraction Solvent Extraction (e.g., 80% Methanol) PlantMaterial->Extraction Maceration Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Column Chromatography CrudeExtract->Purification Fractionation Fraction Collection & TLC Analysis Purification->Fractionation PurifiedCompound Purified this compound Fractionation->PurifiedCompound Pooling of Fractions Quantification HPLC Analysis PurifiedCompound->Quantification FinalData Quantitative Data Quantification->FinalData

Caption: Workflow for the extraction and purification of this compound.

Potential Signaling Pathways Modulated by Syringic Acid (Aglycone of this compound)

While the direct signaling effects of this compound are still under investigation, its aglycone, syringic acid, has been shown to modulate several key inflammatory and antioxidant signaling pathways. It is hypothesized that this compound may exert its biological effects following hydrolysis to syringic acid in vivo.

Signaling_Pathways cluster_NFkB cluster_JAKSTAT cluster_Nrf2 SyringicAcid Syringic Acid (from this compound hydrolysis) NFkB_Pathway NF-κB Signaling Pathway SyringicAcid->NFkB_Pathway Inhibits IKK IKK SyringicAcid->IKK Inhibits JAKSTAT_Pathway JAK-STAT Signaling Pathway SyringicAcid->JAKSTAT_Pathway Modulates JAK JAK SyringicAcid->JAK Inhibits Nrf2_Pathway Nrf2 Antioxidant Pathway SyringicAcid->Nrf2_Pathway Activates Keap1 Keap1 SyringicAcid->Keap1 Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases InflammatoryGenes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) NFkB->InflammatoryGenes Upregulates CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates InflammatoryResponse Inflammatory Response STAT->InflammatoryResponse Mediates Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Degrades ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates & Binds AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Upregulates

Caption: Potential signaling pathways modulated by syringic acid.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Glucosyringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of glucosyringic acid in various sample matrices, including plant extracts and drug formulations. This compound, a glycoside of syringic acid, is a phenolic compound of interest for its potential biological activities. The described method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing a robust and reliable approach for the separation and quantification of this analyte. This document provides a detailed experimental protocol and method validation parameters based on established methodologies for similar phenolic glycosides.

Introduction

This compound is a naturally occurring phenolic compound found in a variety of plant species. As a derivative of syringic acid, it is of significant interest to researchers in the fields of natural product chemistry, pharmacology, and drug development due to its potential antioxidant and other therapeutic properties. Accurate and precise quantification of this compound is crucial for quality control of herbal medicines, pharmacokinetic studies, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of individual components in complex mixtures, making it an ideal choice for the analysis of this compound.[1] This application note outlines a comprehensive HPLC method, including sample preparation, chromatographic conditions, and validation guidelines, to assist researchers and scientists in the reliable analysis of this compound.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for the separation of phenolic compounds.[2]

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.[3][4]

  • Standards: A certified reference standard of this compound (purity >98%).[5]

  • Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, pipettes, and other standard laboratory glassware.

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol to obtain a concentration of 1 mg/mL. Store this solution at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Chromatographic Conditions

The following chromatographic conditions are proposed as a starting point for method development and optimization:

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-5 min: 10% B5-20 min: 10-40% B20-25 min: 40-10% B25-30 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 270 nm (or determined by UV scan of the standard)
Sample Preparation
  • Solid Samples (e.g., plant material):

    • Weigh 1 g of the powdered sample and extract with 20 mL of methanol using ultrasonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.45 µm syringe filter prior to injection.

  • Liquid Samples (e.g., formulations):

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of at least five concentrations of the this compound standard. The correlation coefficient (r²) should be greater than 0.99.[3][6]

  • Accuracy: Accuracy can be determined by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The mean recovery should be within 98-102%.[4]

  • Precision: The precision of the method should be evaluated by determining the intra-day and inter-day precision. This is done by analyzing replicate injections of a standard solution on the same day and on three different days. The relative standard deviation (%RSD) should be less than 2%.[2]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[3]

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix should be assessed. This can be done by comparing the chromatograms of a blank sample, a standard solution, and a sample solution.

Data Presentation

The quantitative data obtained from the method validation should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of 0.1% Formic Acid in Water and Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 270 nm
Injection Volume 10 µL
Column Temperature 30°C

Table 2: Summary of Method Validation Data (Example)

Validation ParameterResult
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Accuracy (Recovery %) 98.5 - 101.2%
Intra-day Precision (%RSD) < 1.5%
Inter-day Precision (%RSD) < 2.0%
LOD (µg/mL) ~0.1
LOQ (µg/mL) ~0.3

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) Standard_Prep->HPLC_System Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->HPLC_System Chromatographic_Separation Chromatographic Separation HPLC_System->Chromatographic_Separation Data_Acquisition Data Acquisition (Chromatogram) Chromatographic_Separation->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The proposed HPLC method provides a reliable and robust framework for the quantitative analysis of this compound. The use of a C18 column with a gradient elution of acidified water and acetonitrile, coupled with UV detection, allows for excellent separation and sensitive detection. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of this compound.

References

Application Note: Quantification of Glucosyringic Acid in Extracts using HPLC-DAD

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a validated High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) method for the quantitative analysis of glucosyringic acid in various extracts. This method is applicable for researchers, scientists, and professionals in the drug development industry. The protocol provides a straightforward and reproducible approach for the accurate quantification of this compound, a compound of interest for its potential therapeutic properties. The method presented here is a reverse-phase HPLC technique that does not require derivatization, simplifying sample preparation and analysis.

Introduction

This compound, a phenolic compound found in a variety of plant species, is gaining interest in the pharmaceutical and nutraceutical industries due to its potential antioxidant and anti-inflammatory activities. Accurate and reliable quantification of this analyte in complex matrices such as plant extracts is crucial for quality control, formulation development, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) offers a robust and sensitive platform for this purpose. The DAD allows for the simultaneous monitoring of multiple wavelengths, enhancing selectivity and enabling peak purity assessment. This application note provides a comprehensive protocol for the quantification of this compound, including sample preparation, HPLC-DAD analysis, and method validation parameters.

Experimental

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or phosphoric acid for mobile phase modification.

  • Standards: this compound reference standard (purity >98%).

  • Filters: 0.45 µm syringe filters for sample clarification.

Chromatographic Conditions
  • Mobile Phase: A gradient elution using a mixture of acidified water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B) is commonly employed for the separation of phenolic compounds.[1][2] A typical mobile phase could be:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The DAD should be set to monitor a range of wavelengths, with the primary quantification wavelength selected based on the UV absorbance maximum of this compound. For similar phenolic compounds, detection is often performed around 280 nm. A full UV-Vis spectrum should be recorded to determine the optimal wavelength.

  • Run Time: Approximately 20-30 minutes, sufficient to elute the analyte and any interfering compounds.

Protocols

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The appropriate sample preparation method will depend on the nature of the extract. The following is a general procedure for a solid or semi-solid plant extract.

  • Extraction: Accurately weigh approximately 1 g of the homogenized extract. Add 10 mL of a suitable solvent (e.g., 70% ethanol or methanol) and sonicate for 30 minutes.[3]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet any solid material.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Dilution: If necessary, dilute the filtered extract with the mobile phase to ensure the this compound concentration falls within the linear range of the calibration curve.

Quantitative Data

The performance of the HPLC-DAD method should be validated according to ICH guidelines.[4] The following table summarizes typical validation parameters for the quantification of phenolic compounds in extracts.

ParameterTypical ValueReference
Linearity (r²)> 0.999[5]
Limit of Detection (LOD)0.01 - 0.5 µg/mL[5][6]
Limit of Quantification (LOQ)0.05 - 1.5 µg/mL[5][6]
Recovery95 - 105%[4]
Precision (%RSD)< 2%[4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-DAD Analysis cluster_data_analysis Data Analysis start Weigh Extract extraction Solvent Extraction & Sonication start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm) centrifugation->filtration hplc_injection Inject into HPLC filtration->hplc_injection separation C18 Column Separation hplc_injection->separation detection DAD Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification via Calibration Curve integration->quantification

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_method Analytical Method cluster_quantification Quantification Principle analyte This compound in Extract hplc HPLC Separation (Reverse Phase) analyte->hplc dad DAD Detection (UV Absorbance) hplc->dad peak_area Peak Area Proportional to Concentration dad->peak_area calibration Calibration Curve from Standards peak_area->calibration concentration Calculate Unknown Concentration calibration->concentration

References

Application Note: Quantitative Analysis of Glucosyringic Acid and its Fragments by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glucosyringic acid, a glycoside of syringic acid, is a phenolic compound found in various plant species. It is of increasing interest to researchers in the fields of natural product chemistry, pharmacology, and metabolomics due to its potential antioxidant and bioactive properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that offers high sensitivity and selectivity for the quantification of small molecules like this compound in complex biological matrices. This application note provides a detailed protocol for the LC-MS/MS analysis of this compound, including its characteristic fragmentation patterns.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of this compound from aqueous biological samples such as plasma or plant extracts.

Materials:

  • SPE cartridges (e.g., Polymeric Reversed-Phase, 60 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Protocol:

  • Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Loading: Load 1 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of water to remove interfering substances.

  • Elution: Elute the analyte with 2 mL of methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-15 min: Hold at 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)

Instrumentation:

  • Triple quadrupole mass spectrometer.

Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Ion Source Temperature: 350°C.

  • Capillary Voltage: -3.5 kV.

  • Gas Flow (Desolvation): 800 L/hr.

  • Gas Flow (Cone): 150 L/hr.

  • Collision Gas: Argon.

Data Presentation

The quantitative analysis of this compound is performed using Multiple Reaction Monitoring (MRM). The precursor ion and its characteristic product ions are monitored. The neutral loss of the hexose moiety (162 Da) from the deprotonated molecule is a characteristic fragmentation for this class of compounds[1].

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound359.1197.020100
This compound359.1182.030100
Internal StandardUser DefinedUser DefinedUser DefinedUser Defined

Note: The collision energy should be optimized for the specific instrument used.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Collection sp2 Solid-Phase Extraction sp1->sp2 sp3 Evaporation & Reconstitution sp2->sp3 lc Liquid Chromatography Separation sp3->lc ms Tandem Mass Spectrometry Detection lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2 fragmentation_pathway cluster_fragments Product Ions parent This compound [M-H]⁻ m/z 359.1 frag1 Syringic Acid [M-H-Glucose]⁻ m/z 197.0 parent->frag1 - C₆H₁₀O₅ (162 Da) frag2 [Syringic Acid-CH₃]⁻ m/z 182.0 frag1->frag2 - CH₃

References

Application Note: Enzymatic Production of Syringic Acid from Glucosyringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Syringic acid, a naturally occurring phenolic compound, is of significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. While chemical synthesis methods exist, enzymatic hydrolysis of naturally occurring glucosyringic acid offers a green and highly specific alternative for the production of syringic acid. This application note provides a detailed protocol for the enzymatic hydrolysis of this compound to syringic acid using β-glucosidase from Aspergillus niger.

The enzymatic conversion relies on the cleavage of the β-glucosidic bond in this compound, releasing syringic acid and glucose as products. This biotransformation is advantageous due to its mild reaction conditions, high selectivity, and minimal byproduct formation.

Principle of the Method

The enzymatic hydrolysis of this compound is catalyzed by β-glucosidase. The enzyme specifically targets the β-1,4-glycosidic linkage between the glucose molecule and the 4-hydroxyl group of syringic acid. The reaction proceeds as follows:

This compound + H₂O ---(β-glucosidase)--> Syringic acid + D-Glucose

The progress of the reaction can be effectively monitored by High-Performance Liquid Chromatography (HPLC), which allows for the simultaneous quantification of the substrate (glucosyrinic acid) and the product (syringic acid).

Data Presentation

Table 1: Optimized Reaction Conditions for Enzymatic Hydrolysis

ParameterOptimal Value
Enzymeβ-Glucosidase (Aspergillus niger)
SubstrateThis compound
Buffer50 mM Sodium Acetate
pH5.0
Temperature50°C
Enzyme Concentration10 U/mL
Substrate Concentration1 mM
Reaction Time4 hours

Table 2: HPLC Method Parameters for Analysis of this compound and Syringic Acid

ParameterSpecification
ColumnC18 Reverse-Phase (250 x 4.6 mm, 5 µm)
Mobile Phase A0.2% Ortho-phosphoric acid in Water
Mobile Phase BMethanol
Gradient80% A to 20% A over 25 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature28°C
Detection Wavelength270 nm
Retention Time (Syringic Acid)~25 min[1]
Retention Time (this compound)Expected to be earlier than syringic acid

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

Materials:

  • This compound

  • β-Glucosidase from Aspergillus niger (lyophilized powder)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Deionized water

  • Microcentrifuge tubes

  • Thermomixer or water bath

  • HPLC system for analysis

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 10 mM.

  • Prepare Enzyme Stock Solution: Dissolve β-glucosidase in cold 50 mM sodium acetate buffer (pH 5.0) to a concentration of 100 U/mL. Prepare fresh before use.

  • Set up the Reaction: In a microcentrifuge tube, add the following components:

    • 100 µL of 10 mM this compound stock solution

    • 800 µL of 50 mM sodium acetate buffer (pH 5.0)

    • 100 µL of 100 U/mL β-glucosidase stock solution

  • Incubation: Incubate the reaction mixture at 50°C for 4 hours with gentle agitation.

  • Stop the Reaction: Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Sample Preparation for HPLC: Centrifuge the reaction mixture at 10,000 x g for 5 minutes to pellet the denatured enzyme. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: Analyze the sample by HPLC according to the parameters outlined in Table 2.

Protocol 2: HPLC Analysis of this compound and Syringic Acid

Materials:

  • Syringic acid standard

  • This compound standard

  • Methanol (HPLC grade)

  • Ortho-phosphoric acid (HPLC grade)

  • Deionized water (HPLC grade)

  • HPLC system with UV detector

  • C18 reverse-phase column

Procedure:

  • Prepare Mobile Phases:

    • Mobile Phase A: Add 2 mL of ortho-phosphoric acid to 1 L of deionized water and mix well.

    • Mobile Phase B: Methanol.

  • Prepare Standard Solutions: Prepare stock solutions of syringic acid and this compound (1 mg/mL) in methanol. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Set up the HPLC System: Equilibrate the column with the initial mobile phase composition (80% A: 20% B) until a stable baseline is achieved.

  • Inject Samples: Inject 10 µL of the prepared standards and the reaction sample.

  • Data Analysis: Identify and quantify the peaks corresponding to this compound and syringic acid by comparing their retention times with the standards. Calculate the concentration of each compound using the calibration curve.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Glucosyringic_Acid This compound Stock Solution Reaction_Mix Combine Substrate, Enzyme, and Buffer Glucosyringic_Acid->Reaction_Mix Beta_Glucosidase β-Glucosidase Stock Solution Beta_Glucosidase->Reaction_Mix Buffer Acetate Buffer (pH 5.0) Buffer->Reaction_Mix Incubation Incubate at 50°C Reaction_Mix->Incubation Termination Heat Inactivation Incubation->Termination Filtration Filtration Termination->Filtration HPLC HPLC Analysis Filtration->HPLC

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Signaling_Pathway Glucosyringic_Acid This compound Beta_Glucosidase β-Glucosidase (Aspergillus niger) Glucosyringic_Acid->Beta_Glucosidase Syringic_Acid Syringic Acid Glucose Glucose Beta_Glucosidase->Syringic_Acid Beta_Glucosidase->Glucose

Caption: Enzymatic conversion of this compound to syringic acid.

References

Synthesis of Glucosyringic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a glycoside of syringic acid, is a molecule of significant interest in biomedical research. Syringic acid, a naturally occurring phenolic compound found in various plants, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties.[1][2] The glucosylation of syringic acid to form this compound can potentially enhance its solubility, stability, and bioavailability, making it a promising candidate for further investigation in drug discovery and development. These application notes provide detailed protocols for the chemoenzymatic synthesis of this compound, its characterization, and an overview of relevant signaling pathways for research applications.

Enzymatic synthesis is the preferred method for producing this compound due to its high stereoselectivity and mild reaction conditions, avoiding the need for complex protection and deprotection steps often associated with chemical synthesis. Glucansucrases, particularly dextransucrase from Leuconostoc mesenteroides, are effective biocatalysts for the transglucosylation of phenolic compounds like syringic acid.

Data Presentation

Table 1: Materials for Enzymatic Synthesis of this compound

Reagent/MaterialSupplierCatalog No.Purity
Syringic AcidSigma-AldrichS6881≥98%
SucroseSigma-AldrichS0389≥99.5%
Dextransucrase from Leuconostoc mesenteroides(Available from various suppliers)-(Activity to be determined)
Sodium AcetateSigma-AldrichS2889≥99%
Acetic AcidSigma-AldrichA6283≥99.7%
Ethyl AcetateSigma-AldrichE7758≥99.5%
Deionized Water--High Purity

Table 2: Quantitative Parameters for this compound Synthesis (Adapted from a similar synthesis)

ParameterValueUnitNotes
Syringic Acid Concentration50mM
Sucrose Concentration200mM
Dextransucrase Activity10U/mLOne unit (U) is defined as the amount of enzyme that produces 1 µmol of fructose per minute.
Reaction Temperature30°C
Reaction pH5.5Sodium Acetate Buffer
Reaction Time24hours
Expected Yield ~44 % Based on the synthesis of a similar phenolic glucoside (chlorogenic acid glucoside). Actual yield may vary.
Purity >95 % After purification by column chromatography.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is adapted from the enzymatic synthesis of chlorogenic acid glucoside using dextransucrase from Leuconostoc mesenteroides.

1. Materials and Reagents:

  • Syringic Acid

  • Sucrose

  • Dextransucrase from Leuconostoc mesenteroides

  • Sodium Acetate Buffer (0.1 M, pH 5.5)

  • Ethyl Acetate

  • Deionized Water

2. Equipment:

  • Magnetic stirrer with heating plate

  • pH meter

  • Reaction vessel (e.g., 250 mL Erlenmeyer flask)

  • Centrifuge

  • Rotary evaporator

  • Chromatography column (e.g., Sephadex LH-20)

  • High-Performance Liquid Chromatography (HPLC) system

  • Lyophilizer

3. Procedure:

  • Reaction Setup:

    • Prepare 100 mL of 0.1 M sodium acetate buffer and adjust the pH to 5.5.

    • Dissolve syringic acid (to a final concentration of 50 mM) and sucrose (to a final concentration of 200 mM) in the sodium acetate buffer in the reaction vessel.

    • Stir the solution at 30°C until all solids are dissolved.

  • Enzymatic Reaction:

    • Add dextransucrase to the reaction mixture to a final activity of 10 U/mL.

    • Incubate the reaction mixture at 30°C with gentle stirring for 24 hours.

  • Reaction Termination and Initial Purification:

    • Terminate the reaction by heating the mixture to 90°C for 10 minutes to inactivate the enzyme.

    • Centrifuge the reaction mixture at 10,000 x g for 15 minutes to remove any precipitated protein.

    • Collect the supernatant.

  • Extraction of Unreacted Syringic Acid:

    • Transfer the supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate and shake vigorously to extract unreacted syringic acid.

    • Allow the layers to separate and collect the aqueous (lower) layer.

    • Repeat the extraction with ethyl acetate two more times.

  • Purification of this compound:

    • Concentrate the aqueous layer under reduced pressure using a rotary evaporator.

    • Load the concentrated sample onto a Sephadex LH-20 column pre-equilibrated with deionized water.

    • Elute the column with deionized water and collect fractions.

    • Monitor the fractions for the presence of this compound using HPLC.

  • Final Product Preparation:

    • Pool the fractions containing pure this compound.

    • Lyophilize the pooled fractions to obtain the final product as a white powder.

Protocol 2: Characterization of this compound

1. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 270 nm

  • Analysis: Compare the retention time of the synthesized product with a known standard of this compound (if available). Purity is determined by the peak area percentage.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

  • Analysis: Determine the molecular weight of the synthesized product. The expected [M-H]⁻ ion for this compound (C₁₅H₂₀O₁₀) is m/z 359.1.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Techniques: ¹H NMR and ¹³C NMR

  • Solvent: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆)

  • Analysis: Confirm the structure of this compound by analyzing the chemical shifts and coupling constants. The presence of signals corresponding to both the syringic acid moiety and the glucose moiety, along with the characteristic anomeric proton signal, will confirm the successful synthesis.

Mandatory Visualizations

Signaling Pathways

Syringic acid has been shown to modulate several key signaling pathways involved in inflammation and cell proliferation. Understanding these pathways is crucial for designing research studies utilizing this compound.

Syringic_Acid_Anti_inflammatory_Pathway cluster_NFkB LPS LPS/TNF-α TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression (iNOS, COX-2, IL-6) Nucleus->Inflammation SyringicAcid Syringic Acid SyringicAcid->IKK Inhibits SyringicAcid->NFkB Inhibits Translocation

Caption: Syringic Acid's Anti-inflammatory Mechanism via NF-κB Pathway Inhibition.[2][3][4][5]

Syringic_Acid_Antiproliferative_Pathway GF Growth Factors EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation SyringicAcid Syringic Acid SyringicAcid->EGFR Inhibits SyringicAcid->Akt Inhibits SyringicAcid->mTOR Inhibits

Caption: Syringic Acid's Anti-proliferative Effect via EGFR/Akt/mTOR Pathway.[1][6][7]

Experimental Workflow

Synthesis_Workflow Start Start: Prepare Reagents Reaction Enzymatic Reaction: Syringic Acid + Sucrose + Dextransucrase Start->Reaction Termination Reaction Termination (Heat Inactivation) Reaction->Termination Centrifugation Centrifugation to Remove Enzyme Termination->Centrifugation Extraction Liquid-Liquid Extraction (Ethyl Acetate) Centrifugation->Extraction Purification Column Chromatography (Sephadex LH-20) Extraction->Purification Characterization Characterization: HPLC, MS, NMR Purification->Characterization FinalProduct Final Product: Lyophilized this compound Characterization->FinalProduct

Caption: Workflow for the Enzymatic Synthesis and Purification of this compound.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Glucosyringic Acid Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a glycoside of syringic acid, is a phenolic compound found in various plant sources. Its aglycone, syringic acid (SA), has garnered significant scientific interest for its wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. As natural compounds represent a key alternative for the improvement of existing therapies, robust and physiologically relevant testing methodologies are crucial. Cell-based assays provide a significant advantage over simple chemical assays by accounting for complex cellular processes such as membrane permeability, metabolism, and interaction with cellular signaling pathways.

This document provides detailed protocols and application notes for a panel of cell-based assays to evaluate the bioactivity of this compound and its derivatives. The focus is on three key areas: antioxidant potential, anti-inflammatory effects, and anticancer cytotoxicity.

Section 1: Antioxidant Bioactivity

Application Note

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and the cell's ability to detoxify these reactive products, is implicated in numerous diseases. The antioxidant activity of a compound can be evaluated by its ability to neutralize ROS directly or to upregulate the endogenous antioxidant defense systems. The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a suite of antioxidant and detoxification genes. Activation of the Nrf2 pathway is a critical mechanism for cellular protection against oxidative stress. Syringic acid has been shown to activate the Keap1/Nrf2 pathway, making the Nrf2/ARE Luciferase Reporter Assay a highly relevant mechanistic study. The Cellular Antioxidant Activity (CAA) assay provides a broad measure of intracellular antioxidant capacity.

Workflow for Antioxidant Activity Assessment

cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Glucosyringic Acid Stock Solution caa_assay Cellular Antioxidant Activity (CAA) Assay prep_compound->caa_assay nrf2_assay Nrf2/ARE Luciferase Reporter Assay prep_compound->nrf2_assay prep_cells Culture Adherent Cells (e.g., HepG2) prep_cells->caa_assay prep_cells->nrf2_assay caa_analysis Calculate Fluorescence Inhibition (QE Value) caa_assay->caa_analysis Fluorescence Reading nrf2_analysis Measure Luminescence (Fold Activation) nrf2_assay->nrf2_analysis Luminescence Reading cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SA Syringic Acid (or active metabolite) Keap1 Keap1 SA->Keap1 Induces conformational change ROS Oxidative Stress (ROS) ROS->Keap1 Oxidizes Cys residues Nrf2 Nrf2 Keap1->Nrf2 Binds & sequesters (Basal state) Ub Ubiquitin Proteasome Degradation Nrf2->Ub Tagged for degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Maf Maf Nrf2_nuc->Maf Heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to DNA Maf->ARE Binds to DNA Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription prep_cells Culture RAW 264.7 Macrophages seed_plate Seed cells in 96-well plate prep_cells->seed_plate pretreat Pre-treat with This compound seed_plate->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_sup Collect Supernatant incubate->collect_sup mtt_assay Perform MTT Assay on remaining cells incubate->mtt_assay Parallel Plate or After Supernatant Collection griess_assay Griess Reagent Assay collect_sup->griess_assay read_abs Read Absorbance (540 nm) griess_assay->read_abs analyze Calculate % NO Inhibition and IC50 read_abs->analyze analyze_mtt Assess Cytotoxicity mtt_assay->analyze_mtt LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Signaling Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Signaling NFkB NF-κB Activation & Translocation Signaling->NFkB iNOS_exp iNOS Gene Expression NFkB->iNOS_exp iNOS iNOS Protein iNOS_exp->iNOS Translation NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO L-Arginine -> L-Citrulline SA Glucosyringic Acid SA->Signaling Inhibits SA->NFkB Inhibits prep_cells Culture Cancer Cell Line seed_plate Seed cells in 96-well plate (e.g., 1x10⁴ cells/well) prep_cells->seed_plate incubate1 Incubate for 24h (for cell adherence) seed_plate->incubate1 treat Treat with various concentrations of This compound incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, Isopropanol) incubate3->solubilize shake Shake to dissolve crystals (15 min) solubilize->shake read_abs Read Absorbance (~570 nm) shake->read_abs analyze Calculate % Viability and IC50 read_abs->analyze

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Glucosyringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a glycoside of syringic acid, is a phenolic compound of interest for its potential therapeutic properties. While extensive research has been conducted on the anti-inflammatory effects of its aglycone, syringic acid, specific data on this compound remains limited. These application notes provide a comprehensive overview of standard in-vitro and in-vivo assays that can be employed to evaluate the anti-inflammatory activity of this compound. The protocols detailed below are established methods for assessing the anti-inflammatory potential of test compounds. For illustrative purposes, this document will refer to the known anti-inflammatory mechanisms and quantitative data of the structurally related compound, syringic acid.

Principle Signaling Pathways in Inflammation

Inflammation is a complex biological response involving multiple signaling pathways. Key pathways that are often targeted by anti-inflammatory compounds include:

  • Nuclear Factor-kappa B (NF-κB) Pathway: A primary pathway regulating the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving ERK, JNK, and p38 kinases, plays a crucial role in the production of inflammatory mediators.[1]

  • Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) Pathway: This pathway is critical for signaling initiated by cytokines and growth factors, leading to the transcription of genes involved in inflammation and immunity.[2]

Syringic acid has been shown to exert its anti-inflammatory effects by modulating these key pathways.[3][4] It is hypothesized that this compound may exhibit similar mechanisms of action.

Diagrams of Key Inflammatory Signaling Pathways

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P p-IκB (Ubiquitination & Degradation) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_P->NFkB Release Glucosyringic_Acid_Cytoplasm This compound Glucosyringic_Acid_Cytoplasm->IKK Inhibition DNA DNA NFkB_n->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes Transcription

NF-κB Signaling Pathway and Potential Inhibition by this compound.

MAPK_Signaling_Pathway Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., TAK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response Glucosyringic_Acid This compound Glucosyringic_Acid->MAPK Inhibition

MAPK Signaling Pathway and Potential Inhibition by this compound.

JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Glucosyringic_Acid_Cytoplasm This compound Glucosyringic_Acid_Cytoplasm->JAK Inhibition DNA DNA pSTAT_dimer->DNA Translocation & Binding Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Transcription

JAK-STAT Signaling Pathway and Potential Inhibition by this compound.

In-Vitro Anti-inflammatory Activity Assays

Experimental Workflow for In-Vitro Assays

In_Vitro_Workflow Start Start: Prepare this compound Stock Solution Cell_Culture Cell-Based Assays (e.g., RAW 264.7 Macrophages) Start->Cell_Culture Acellular_Assays Acellular Assays Start->Acellular_Assays NO_Production Nitric Oxide (NO) Production Assay Cell_Culture->NO_Production COX2_Inhibition COX-2 Inhibition Assay Cell_Culture->COX2_Inhibition Cytokine_Analysis Cytokine (e.g., TNF-α, IL-6) Analysis (ELISA) Cell_Culture->Cytokine_Analysis Protein_Denaturation Protein Denaturation Inhibition Assay Acellular_Assays->Protein_Denaturation Proteinase_Inhibition Proteinase Inhibition Assay Acellular_Assays->Proteinase_Inhibition HRBC_Stabilization HRBC Membrane Stabilization Assay Acellular_Assays->HRBC_Stabilization Data_Analysis Data Analysis and IC50 Determination NO_Production->Data_Analysis COX2_Inhibition->Data_Analysis Cytokine_Analysis->Data_Analysis Protein_Denaturation->Data_Analysis Proteinase_Inhibition->Data_Analysis HRBC_Stabilization->Data_Analysis

General Experimental Workflow for In-Vitro Anti-inflammatory Assays.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

Principle: This assay measures the ability of a test compound to inhibit the production of nitric oxide (NO) by murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).[5] The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[6]

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[5]

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the control group.[5]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[5]

    • Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Cyclooxygenase-2 (COX-2) Inhibition Assay

Principle: This assay determines the ability of a test compound to inhibit the activity of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation.[7] The assay can be performed using a colorimetric or fluorometric method.[7]

Protocol (Fluorometric):

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Assay Genie BN00777).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, a positive control (e.g., Celecoxib), and an enzyme control.

  • Enzyme Addition: Add recombinant human COX-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 25°C for 5-10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

  • Calculation: Determine the rate of the reaction and calculate the percentage of COX-2 inhibition for each concentration of the test compound.

Protein Denaturation Inhibition Assay

Principle: Protein denaturation is a well-known cause of inflammation. This assay assesses the ability of a test compound to inhibit the heat-induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin.

Protocol (BSA Denaturation):

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of 1% BSA solution, 4.78 mL of phosphate-buffered saline (PBS, pH 6.4), and 0.02 mL of this compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 15 minutes.

  • Denaturation: Induce protein denaturation by heating the mixture at 70°C for 5 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the turbidity of the solution at 660 nm using a spectrophotometer.

  • Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100.

Proteinase Inhibition Assay

Principle: Proteinases are involved in inflammatory reactions. This assay evaluates the ability of a test compound to inhibit the activity of proteinases, such as trypsin.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing 2 mL of 20 mM Tris-HCl buffer (pH 7.4), 1 mL of trypsin solution (0.06 mg/mL), and 1 mL of this compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 5 minutes.

  • Substrate Addition: Add 1 mL of 0.8% (w/v) casein as a substrate.

  • Incubation: Incubate for an additional 20 minutes.

  • Reaction Termination: Stop the reaction by adding 2 mL of 70% perchloric acid.

  • Centrifugation: Centrifuge the mixture and collect the supernatant.

  • Measurement: Measure the absorbance of the supernatant at 210 nm.

  • Calculation: Calculate the percentage of proteinase inhibition.

Human Red Blood Cell (HRBC) Membrane Stabilization Assay

Principle: The stabilization of the HRBC membrane from hypotonicity-induced lysis can be correlated with anti-inflammatory activity. This assay assesses the ability of a test compound to protect the HRBC membrane.

Protocol:

  • HRBC Suspension Preparation: Obtain fresh human blood and prepare a 10% v/v HRBC suspension in isosaline.

  • Reaction Mixture: Prepare a reaction mixture containing 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline (0.36%), 0.5 mL of HRBC suspension, and 0.5 mL of this compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes.

  • Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: Calculate the percentage of HRBC membrane stabilization.

Quantitative Data for Syringic Acid (Illustrative)

The following table summarizes the reported in-vitro anti-inflammatory activity of Syringic Acid . This data is provided as a reference for the potential activity of this compound.

AssayIC50 Value (µg/mL)Reference CompoundIC50 Value (µg/mL)
Protein Denaturation Inhibition49.38 ± 0.56Aspirin-
Proteinase Inhibition53.73 ± 0.27Aspirin-
HRBC Membrane Stabilization (Heat-induced)57.13 ± 0.24Diclofenac Sodium-
HRBC Membrane Stabilization (Hypotonicity-induced)53.87 ± 0.72Diclofenac Sodium-

Data sourced from Chanda & Juvekar, 2019.

In-Vivo Anti-inflammatory Activity Assay

Carrageenan-Induced Paw Edema in Rodents

Principle: This is a widely used and well-characterized model of acute inflammation.[4] Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema (swelling), which can be measured to assess the efficacy of an anti-inflammatory agent.

Protocol:

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups: control (vehicle), positive control (e.g., Indomethacin), and test groups (different doses of this compound).

  • Compound Administration: Administer this compound or the control compounds orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Edema Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

The assays and protocols described in these application notes provide a robust framework for the comprehensive evaluation of the anti-inflammatory activity of this compound. By employing a combination of in-vitro and in-vivo models, researchers can elucidate its mechanisms of action and determine its potential as a novel anti-inflammatory agent. While data for the related compound, syringic acid, is promising, dedicated studies on this compound are essential to establish its specific pharmacological profile.

References

Application Notes and Protocols for Assessing the Antioxidant Capacity of Glucosyringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a phenolic compound found in various plant sources, is of growing interest for its potential therapeutic properties, including its antioxidant capacity. As a glycoside of syringic acid, its ability to mitigate oxidative stress is a key area of investigation for drug development and nutraceutical applications.[1] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[2][3]

These application notes provide detailed protocols for two widely used antioxidant capacity assays, the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay, as they apply to the evaluation of this compound.

Antioxidant Properties of this compound and Related Compounds

Syringic acid has demonstrated potent free radical scavenging properties and the ability to enhance the body's endogenous antioxidant defense systems.[1][5] Studies have shown that syringic acid can effectively scavenge DPPH radicals and reduce ferric ions in the FRAP assay.[1] The antioxidant activity of phenolic acids is closely linked to their chemical structure, including the number and position of hydroxyl and methoxy groups on the aromatic ring.[4][6]

Data Presentation: Antioxidant Capacity of Syringic Acid (Reference)

The following table summarizes the antioxidant capacity of syringic acid from various studies, which can serve as a benchmark for interpreting results obtained for this compound.

CompoundAssayIC50 / FRAP ValueReference CompoundReference IC50 / FRAP Value
Syringic AcidDPPH~10.77 µg/mL (EC50)Ascorbic Acid-
Syringic AcidABTS~10.35 µg/mL (EC50)Ascorbic Acid-

Note: IC50 (Inhibitory Concentration 50%) is the concentration of the antioxidant required to scavenge 50% of the initial free radicals. A lower IC50 value indicates higher antioxidant activity. FRAP values are typically expressed as equivalents of a standard antioxidant, such as Fe(II) or Trolox.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[5] The decrease in absorbance at 517 nm is proportional to the antioxidant capacity of the sample.[5]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in a dark bottle at 4°C.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in methanol or a suitable solvent.

    • Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a similar dilution series for the positive control.

  • Assay Protocol:

    • To a 96-well plate, add 100 µL of each sample or standard dilution to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of the solvent and 100 µL of the DPPH solution.

    • Mix the contents of the wells thoroughly.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without sample).

  • A_sample is the absorbance of the sample with the DPPH solution.

Plot a graph of % scavenging activity against the concentration of this compound and the standard. Determine the IC50 value from the graph, which is the concentration required to inhibit 50% of the DPPH radicals.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the ferrous form results in the formation of an intense blue-colored complex, which can be measured spectrophotometrically at 593 nm.[7] The increase in absorbance is proportional to the antioxidant capacity.

Materials:

  • This compound

  • FRAP Reagent:

    • 300 mM Acetate buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

    • 20 mM Ferric chloride (FeCl₃·6H₂O) solution

  • Standard (e.g., Ferrous sulfate (FeSO₄·7H₂O) or Trolox)

  • 96-well microplate or cuvettes

  • Microplate reader or UV-Vis spectrophotometer

  • Water bath

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.

  • Preparation of Sample and Standard Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions from the stock solution.

    • Prepare a standard curve using a series of dilutions of the chosen standard (e.g., 100 to 2000 µM for FeSO₄).

  • Assay Protocol:

    • Add 20 µL of the sample or standard solution to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Use the standard curve to determine the FRAP value of the this compound samples, which is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Sol Prepare 0.1 mM DPPH Solution Mix Mix Sample/Standard with DPPH Solution DPPH_Sol->Mix Sample_Sol Prepare this compound and Standard Dilutions Sample_Sol->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot Graph and Determine IC50 Calculate->Plot

Caption: Workflow for the DPPH Radical Scavenging Assay.

FRAP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis FRAP_Reagent Prepare FRAP Working Solution Mix_Reagents Mix Sample/Standard with FRAP Reagent FRAP_Reagent->Mix_Reagents Sample_Standard Prepare this compound and Standard Dilutions Sample_Standard->Mix_Reagents Incubate_37C Incubate at 37°C (30 min) Mix_Reagents->Incubate_37C Measure_Abs Measure Absorbance at 593 nm Incubate_37C->Measure_Abs Std_Curve Construct Standard Curve Measure_Abs->Std_Curve Calc_FRAP Calculate FRAP Value Std_Curve->Calc_FRAP

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Antioxidant Signaling Pathway

While the direct signaling pathways modulated by this compound are still under investigation, the known pathways for its aglycone, syringic acid, provide a likely model. Syringic acid is known to exert its antioxidant effects in part through the activation of the Keap1-Nrf2 signaling pathway.

Antioxidant_Signaling_Pathway cluster_stress Oxidative Stress cluster_compound Antioxidant Compound cluster_pathway Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation GSA This compound (Syringic Acid) GSA->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 (activated) Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription Antioxidant_Enzymes->ROS neutralizes

Caption: Proposed antioxidant signaling pathway for this compound via Nrf2 activation.

Conclusion

The DPPH and FRAP assays are robust and reliable methods for quantifying the in vitro antioxidant capacity of this compound. The detailed protocols provided herein will enable researchers to consistently evaluate its potential as a therapeutic agent. While direct quantitative data for this compound is still emerging, the information available for syringic acid offers a solid foundation for comparative analysis. Further investigation into the specific antioxidant mechanisms and signaling pathways of this compound is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols: Cytotoxicity of Glucosyringic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucosyringic acid, a glycoside of syringic acid, is a phenolic compound found in various plant sources. While extensive research has highlighted the anticancer properties of its aglycone, syringic acid, direct studies on the cytotoxicity of this compound remain limited. This document provides a comprehensive overview of the cytotoxic effects of syringic acid on various cancer cell lines, along with detailed protocols for assessing its activity. Furthermore, it explores the potential influence of glycosylation on the bioactivity of syringic acid, offering a framework for future research into this compound as a potential therapeutic agent.

The aglycone, syringic acid, has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer cell types.[1][2] Its mechanism of action is often attributed to the induction of oxidative stress and modulation of key signaling pathways, including the AKT/mTOR pathway, which is crucial for cancer cell survival and proliferation.[1][3]

Quantitative Data Summary

The cytotoxic activity of syringic acid has been evaluated against several cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying its potency. The following table summarizes the reported IC50 values for syringic acid in various cancer cell lines. It is important to note that variations in experimental conditions, such as incubation time and the specific assay used, can influence the observed IC50 values.

Cancer Cell LineCell TypeIC50 Value (µg/mL)Incubation Time (hours)Assay Method
AGSGastric Cancer3024MTT
SW-480Colorectal CancerNot explicitly stated, but dose-dependent inhibition observedNot specifiedMTT, Trypan Blue
SW1116Colorectal Cancer0.95 - 1.15 mg/mL24 - 72MTT
SW837Colorectal Cancer1.13 - 1.2 mg/mL24 - 72MTT
HepG2Liver CancerNot explicitly stated, but cytotoxicity observed72MTT

The Role of Glycosylation: A Hypothesis

The presence of a glucose molecule attached to syringic acid to form this compound can potentially alter its physicochemical properties and biological activity. The impact of glycosylation on the bioactivity of phenolic compounds is a complex area of study with several factors to consider:

  • Bioavailability: The glucose moiety can increase the water solubility of the compound, which may enhance its bioavailability. However, for the compound to be active, the glycosidic bond may need to be cleaved by enzymes to release the active aglycone, syringic acid.

  • Cellular Uptake: The mechanism of cellular uptake may differ between the glycoside and the aglycone. Glucosides may be transported into cells via glucose transporters.

  • Intrinsic Activity: In some cases, the aglycone form of a phenolic compound is more biologically active than its glycoside. The bulky glucose molecule may hinder the interaction of the compound with its molecular targets.

Further research is necessary to elucidate the specific cytotoxic effects of this compound and to determine whether it acts as a pro-drug that is converted to syringic acid within the cellular environment or possesses its own intrinsic anticancer activity.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity of Syringic Acid

This protocol is adapted from a study on the effects of syringic acid on AGS gastric cancer cells.[1][2]

1. Materials:

  • Syringic acid (or this compound)

  • Cancer cell line of interest (e.g., AGS)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of syringic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of syringic acid in complete medium to achieve the desired final concentrations (e.g., 5, 10, 20, 40, 80 µg/mL).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of syringic acid. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the syringic acid) and a negative control (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C in the CO2 incubator. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

  • Plot the percentage of cell viability against the concentration of syringic acid.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

Experimental Workflow

experimental_workflow start Start seed_cells Seed Cancer Cells in 96-well plates start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compound Treat with Glucosyringic/Syringic Acid (various concentrations) incubate_24h_1->treat_compound incubate_treatment Incubate for 24/48/72h treat_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan with DMSO incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Data Analysis (Calculate % Viability, IC50) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for determining the cytotoxicity of Glucosyringic/Syringic Acid using the MTT assay.

Proposed Signaling Pathway of Syringic Acid in Cancer Cells

signaling_pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Syringic_Acid Syringic Acid ROS ↑ Reactive Oxygen Species (ROS) Syringic_Acid->ROS AKT AKT Syringic_Acid->AKT Bcl2 Bcl-2 (Anti-apoptotic) Syringic_Acid->Bcl2 Bax Bax (Pro-apoptotic) ROS->Bax mTOR mTOR AKT->mTOR AKT->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2->Bax Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of Syringic Acid-induced apoptosis and inhibition of proliferation in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glucosyringic Acid Extraction from Fennel

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction of phenolic compounds, including glucosyringic acid and its aglycone, syringic acid, from fennel (Foeniculum vulgare). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on maximizing extraction yield and purity.

Frequently Asked Questions (FAQs)

Q1: Is this compound a known major phenolic compound in fennel?

A1: While fennel is a rich source of various phenolic compounds, including phenolic acids and flavonoids, this compound is not extensively reported as a major constituent in most studies.[1][2][3][4][5] However, its aglycone, syringic acid, has been identified in fennel extracts.[5] Phenolic compounds in plants frequently exist in glycosylated forms, so it is plausible that this compound is present.[6] Optimization strategies for total phenolic acid extraction will be applicable for maximizing the yield of syringic acid and its glycosides.

Q2: What are the most effective solvents for extracting phenolic compounds from fennel?

A2: The choice of solvent significantly impacts the extraction yield. For phenolic compounds in fennel, polar solvents are most effective. Aqueous mixtures of ethanol or acetone have shown high efficacy.[7] Specifically, 30% acetone and various concentrations of ethanol (e.g., 30-80%) have been reported to yield high levels of total phenolic content.[7] Water alone can also be an effective and environmentally friendly solvent, particularly at elevated temperatures.

Q3: What are the key parameters to consider for optimizing extraction?

A3: The primary parameters to optimize for efficient extraction of phenolic compounds from fennel are:

  • Solvent Composition: The type of solvent and its concentration (e.g., ethanol/water ratio).

  • Temperature: Higher temperatures generally increase extraction efficiency, but excessive heat can degrade some phenolic compounds.

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and solubilize the target compounds.

  • Solid-to-Liquid Ratio: A lower ratio (more solvent) can enhance extraction but may lead to more dilute extracts.

  • Particle Size: Smaller particle sizes increase the surface area for extraction, leading to higher yields in shorter times.[8]

Q4: What are the advantages of modern extraction techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) over conventional methods?

A4: MAE and UAE offer several advantages over traditional methods like maceration or Soxhlet extraction:

  • Reduced Extraction Time: Both techniques can significantly shorten the extraction process from hours to minutes.[8][9]

  • Increased Yield: They often result in higher recovery of phenolic compounds.[8][10]

  • Lower Solvent Consumption: These methods can be more efficient with smaller volumes of solvent.

  • Improved Energy Efficiency: Faster extraction times contribute to lower energy consumption.[11]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Total Phenolic Compounds 1. Inappropriate solvent choice or concentration. 2. Insufficient extraction time or temperature. 3. Large particle size of fennel material. 4. Inadequate solid-to-liquid ratio.1. Experiment with different solvents (e.g., ethanol-water, acetone-water) and concentrations.[7] 2. Increase extraction time and/or temperature within optimal ranges to avoid degradation.[12] 3. Grind fennel seeds to a finer powder to increase surface area.[8] 4. Decrease the solid-to-liquid ratio (use more solvent).
Degradation of Target Compounds 1. Excessive extraction temperature. 2. Prolonged exposure to heat or light. 3. Presence of oxidative enzymes.1. Optimize the temperature; for heat-sensitive compounds, consider UAE at lower temperatures. 2. Minimize extraction time and protect extracts from light. 3. Blanching the plant material before extraction can deactivate enzymes.
Inconsistent Results Between Batches 1. Variation in raw plant material (e.g., origin, harvest time, storage). 2. Inconsistent particle size. 3. Fluctuations in extraction parameters.1. Source fennel from a consistent supplier and standardize storage conditions. 2. Ensure uniform grinding and sieving of the plant material. 3. Precisely control and monitor all extraction parameters (temperature, time, power, etc.).
Co-extraction of Undesirable Compounds (e.g., lipids, chlorophylls) 1. Solvent with inappropriate polarity. 2. For MAE, high microwave power can lead to extraction of a wider range of compounds.1. Use a more selective solvent system. A preliminary defatting step with a non-polar solvent (e.g., hexane) can be performed. 2. Optimize microwave power to selectively extract phenolic compounds.

Data Presentation: Yield of Phenolic Compounds from Fennel

Table 1: Total Phenolic Content (TPC) under Various Extraction Conditions

Extraction MethodSolventTemperature (°C)TimeTPC (mg GAE/100g)Reference
Microwave-Assisted30% Acetone805 min706.2 ± 19.0[7]
Microwave-AssistedWater8010 min586.9 ± 15.2[7]
Microwave-Assisted30% Ethanol8010 min651.9 ± 17.5[7]
Accelerated Solvent96% Ethanol11010 min (4 cycles)~474[12]
Ultrasound-AssistedNot Specified6045 min3154 (mg/ml fennel seed extract)[10]
Maceration80% MethanolRoom Temp72 h1650.6 ± 32[6]

Table 2: Quantification of Specific Phenolic Compounds in Fennel Extracts (µg/g dry weight)

CompoundMethanolic ExtractReference
Gallic Acid277.13[6]
Caffeic Acid166.06[6]
Ellagic Acid99.48[6]
Quercetin781.99[6]
Kaempferol92.86[6]
Syringic AcidIncreased with sprouting[5]
Chlorogenic Acid1220 (Tunisian Fennel)[13]

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Phenolic Compounds from Fennel Seeds

This protocol is based on the optimal conditions identified for maximizing total phenolic content.[7][8]

1. Sample Preparation:

  • Grind dried fennel seeds into a fine powder (e.g., particle size of 80 µm).[8]

2. Extraction Procedure:

  • Weigh 10 g of the fennel seed powder and place it into a microwave extraction vessel.
  • Add 50 mL of 30% aqueous acetone (v/v) as the extraction solvent.
  • Secure the vessel in the microwave extractor.
  • Set the extraction parameters:
  • Microwave Power: 300 W[7]
  • Temperature: 80°C[7]
  • Irradiation Time: 5 minutes[7]
  • Stirring: On (if available)

3. Post-Extraction:

  • After the extraction is complete, allow the vessel to cool to a safe temperature.
  • Filter the extract through Whatman No. 1 filter paper to separate the solid residue.
  • Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
  • Combine the filtrates and make up to a final volume in a volumetric flask for subsequent analysis.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Phenolic Compounds from Fennel Leaves

This protocol is optimized for the extraction of phenolic compounds from fennel leaves.[9][14][15]

1. Sample Preparation:

  • Dry fennel leaves at room temperature or in a low-temperature oven.
  • Grind the dried leaves into a fine powder.

2. Extraction Procedure:

  • Weigh a specific amount of the powdered leaves (e.g., 10 g).
  • Place the powder in a beaker or flask.
  • Add the extraction solvent, 80% ethanol, at a solvent-to-solid ratio of 10:1 (v/w).[9]
  • Place the beaker in an ultrasonic bath or use an ultrasonic probe.
  • Set the extraction parameters:
  • Ultrasound Frequency: 40 kHz[9][15]
  • Extraction Time: 15 minutes[9][15]
  • Temperature: Maintain at a controlled temperature, e.g., 25°C, to avoid degradation of thermolabile compounds.[9]

3. Post-Extraction:

  • Filter the extract to remove the plant material.
  • The resulting extract can be concentrated using a rotary evaporator if needed and then reconstituted in a suitable solvent for analysis.

Visualizations

Experimental_Workflow_MAE start Start: Fennel Seeds prep Sample Preparation: Grind to fine powder (80 µm) start->prep mix Mixing: 10g powder + 50mL 30% Acetone prep->mix mae Microwave-Assisted Extraction - Power: 300 W - Temperature: 80°C - Time: 5 min mix->mae cool Cooling mae->cool filter Filtration (Whatman No. 1) cool->filter extract Phenolic-Rich Extract filter->extract Liquid Phase residue Solid Residue filter->residue Solid Phase analysis Analysis (e.g., HPLC, Spectrophotometry) extract->analysis

Caption: Workflow for Microwave-Assisted Extraction (MAE) of fennel.

Experimental_Workflow_UAE start Start: Fennel Leaves prep Sample Preparation: Dry and grind to fine powder start->prep mix Mixing: Powder + 80% Ethanol (1:10 w/v) prep->mix uae Ultrasound-Assisted Extraction - Frequency: 40 kHz - Time: 15 min - Temperature: 25°C mix->uae filter Filtration uae->filter concentrate Solvent Evaporation (Rotary Evaporator) filter->concentrate reconstitute Reconstitution in Solvent concentrate->reconstitute final_extract Final Extract for Analysis reconstitute->final_extract

Caption: Workflow for Ultrasound-Assisted Extraction (UAE) of fennel.

References

Technical Support Center: HPLC Analysis of Glucosyringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve HPLC peak resolution for Glucosyringic acid.

Troubleshooting Guide

Poor peak resolution in HPLC can manifest as peak tailing, fronting, or co-elution with other components. Follow this systematic guide to diagnose and resolve common issues.

Step 1: Initial System and Peak Shape Assessment

First, evaluate the overall health of your HPLC system and the shape of the this compound peak. A change in peak shape is a common indicator of a problem with the method or the instrument[1].

  • System Suitability Check: Inject a well-characterized standard. If all peaks in the chromatogram, not just this compound, are showing poor shape, the issue is likely physical or system-wide[2]. Check for leaks, partially blocked column frits, or extra-column volume issues[1][3].

  • Peak Shape Analysis:

    • Tailing Peak: The latter half of the peak is elongated. This is often caused by strong interactions between the analyte and the stationary phase, particularly with polar compounds like phenolic acids[4].

    • Fronting Peak: The first half of the peak is broader than the trailing edge[4]. This can be caused by issues like sample overload or column collapse[5][6].

    • Co-eluting Peaks: Two or more peaks are not fully separated, indicating a need for improved selectivity or efficiency[7].

Troubleshooting Workflow for Poor Peak Resolution

The following diagram outlines a logical approach to troubleshooting poor peak resolution for this compound.

HPLC_Troubleshooting Troubleshooting Workflow for this compound Peak Resolution start Start: Poor Peak Resolution (Tailing, Fronting, Co-elution) check_peak_shape Assess Peak Shape: Is it Tailing or Fronting? start->check_peak_shape tailing Peak Tailing Observed check_peak_shape->tailing Tailing fronting Peak Fronting Observed check_peak_shape->fronting Fronting coelution Co-eluting Peaks Observed check_peak_shape->coelution Co-elution / Poor Separation tailing_q1 Is sample solvent stronger than mobile phase? tailing->tailing_q1 tailing_a1 Action: Dissolve sample in initial mobile phase. tailing_q1->tailing_a1 Yes tailing_q2 Is mobile phase pH appropriate? tailing_q1->tailing_q2 No tailing_a2 Action: Adjust mobile phase pH to suppress silanol ionization (e.g., pH ≤ 3). tailing_q2->tailing_a2 No tailing_q3 Is the column suitable? tailing_q2->tailing_q3 Yes tailing_a3 Action: Use a modern, end-capped Type B silica column. tailing_q3->tailing_a3 No fronting_q1 Is there mass or volume overload? fronting->fronting_q1 fronting_a1 Action: Dilute the sample 1:10 and/or reduce injection volume. fronting_q1->fronting_a1 Yes fronting_q2 Is the sample solvent incompatible? fronting_q1->fronting_q2 No fronting_a2 Action: Match sample solvent to the mobile phase composition. fronting_q2->fronting_a2 Yes fronting_q3 Is there a physical column issue (e.g., void, collapse)? fronting_q2->fronting_q3 No fronting_a3 Action: Flush the column or replace if damaged. fronting_q3->fronting_a3 Yes coelution_q1 Optimize Mobile Phase Selectivity coelution->coelution_q1 coelution_a1 Action: Change organic modifier (ACN vs. MeOH). Adjust gradient slope. coelution_q1->coelution_a1 coelution_q2 Optimize Column Efficiency coelution_a1->coelution_q2 coelution_a2 Action: Use a column with smaller particles or a longer column. coelution_q2->coelution_a2

A troubleshooting decision tree for diagnosing peak resolution issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

A1: Peak tailing for a phenolic compound like this compound is often due to secondary interactions with the stationary phase[4]. The primary causes include:

  • Silanol Interactions: Free silanol groups on the silica backbone of the column can interact strongly with the polar functional groups of this compound, causing tailing[4].

  • Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to undesirable ionization states of the analyte or the stationary phase, increasing secondary interactions[4].

  • Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger than your mobile phase can cause peak distortion[2].

To resolve this:

  • Adjust Mobile Phase pH: Use a low pH mobile phase (e.g., pH 2.5-3.0 with formic or phosphoric acid) to suppress the ionization of both the carboxylic acid group on this compound and the residual silanol groups on the column[4][8].

  • Use a Modern Column: Employ a high-purity, Type B silica column that is end-capped to minimize the number of accessible free silanol groups[4].

  • Match Sample Solvent: Dissolve your this compound standard and samples in the initial mobile phase composition[2][9].

Q2: My this compound peak is fronting. What is the cause?

A2: Peak fronting is typically caused by physical issues or overloading[6]. Common reasons include:

  • Mass Overload: Injecting too high a concentration of the analyte[5][6].

  • Volume Overload: Injecting too large a sample volume[5][6].

  • Incompatible Sample Solvent: The solvent used to dissolve the sample is not compatible with the mobile phase[5][6].

  • Column Degradation: A physical change, such as a void at the column inlet or column bed collapse, can lead to fronting[5][6].

To resolve this:

  • Reduce Concentration/Volume: Prepare a 1:10 dilution of your sample and re-inject. If the peak shape improves, the original sample was overloaded[5][6]. Also, consider reducing the injection volume[7].

  • Check Solvent Compatibility: Ensure your sample solvent is similar in composition and strength to the mobile phase[6].

  • Inspect the Column: If the problem persists and affects all peaks, it may indicate physical damage to the column, which may need to be replaced[5][6].

Q3: How can I improve the separation between this compound and a closely eluting impurity?

A3: Improving the resolution between two closely eluting peaks requires optimizing selectivity (α), efficiency (N), or retention (k)[3].

  • Change Mobile Phase Selectivity: This is often the most effective approach[10].

    • Switch Organic Modifier: If you are using acetonitrile, try methanol, or vice versa. These solvents have different properties and can alter the elution order[2][11].

    • Adjust pH: A small change in the mobile phase pH can alter the ionization state of this compound or the impurity, significantly impacting retention and selectivity[11][12].

    • Modify Gradient: Make the gradient shallower (a smaller change in organic solvent percentage over time) to increase the separation between peaks[13].

  • Increase Column Efficiency:

    • Decrease Particle Size: Using a column with smaller particles (e.g., 3 µm or sub-2 µm) will generate sharper peaks and improve resolution[10].

    • Increase Column Length: A longer column provides more interaction time with the stationary phase, which can increase resolution, but will also increase analysis time and backpressure[7].

  • Optimize Temperature: Lowering the column temperature can increase retention and may improve resolution, while increasing the temperature can improve efficiency by reducing mobile phase viscosity[7][14]. Experiment within the stable range for your analyte and column[7].

Data Presentation: Impact of HPLC Parameters on Resolution

The following tables summarize how adjusting key HPLC parameters can affect the separation of this compound.

Table 1: Mobile Phase Adjustments

ParameterChangeExpected Effect on this compound PeakRationale
% Organic Solvent IncreaseDecreased Retention Time, Potentially Lower ResolutionReduces the polarity of the mobile phase, causing the analyte to elute faster[11].
DecreaseIncreased Retention Time, Potentially Higher ResolutionIncreases mobile phase polarity, leading to stronger retention on a reversed-phase column[13].
Mobile Phase pH Lower (e.g., to 2.5)Increased Retention, Improved Peak ShapeSuppresses ionization of the carboxylic acid group, making the molecule less polar and more retained on a C18 column. Also reduces silanol interactions[4].
Buffer Concentration IncreaseMinimal change, may slightly improve peak shapeHelps maintain a stable pH throughout the analysis[15].
Organic Modifier Switch ACN to MeOHChange in Selectivity and Retention TimeMethanol and acetonitrile have different solvent properties, which can alter interactions with the analyte and stationary phase, affecting selectivity[2][11].

Table 2: Physical and Instrumental Parameters

ParameterChangeExpected Effect on this compound PeakRationale
Flow Rate DecreaseIncreased Resolution, Broader Peaks, Longer Run TimeAllows more time for equilibrium between the mobile and stationary phases, improving separation but increasing diffusion[7].
IncreaseDecreased Resolution, Sharper Peaks, Shorter Run TimeReduces analysis time but may compromise separation if the optimal flow rate is exceeded[7].
Column Temperature IncreaseDecreased Retention Time, Sharper PeaksLowers mobile phase viscosity, improving mass transfer and efficiency. May decrease resolution if selectivity is negatively impacted[14].
DecreaseIncreased Retention Time, Potentially Better ResolutionIncreases mobile phase viscosity and analyte retention, which can sometimes enhance separation of closely eluting compounds[7][14].
Column Particle Size DecreaseIncreased Resolution, Sharper Peaks, Higher BackpressureSmaller particles provide a more efficient separation by reducing band broadening[10].

Experimental Protocols

Protocol: Systematic Approach to Optimizing this compound Separation

This protocol outlines a systematic approach to developing and optimizing an HPLC method for this compound, focusing on achieving baseline resolution.

1. Initial Column and Mobile Phase Selection

  • Column: Start with a high-quality, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). C18 is a good starting point for moderately polar compounds like phenolic acids.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water (pH ≈ 2.7). This suppresses ionization[11].

  • Mobile Phase B: Acetonitrile (ACN).

  • Detector: UV, set at a wavelength appropriate for this compound (e.g., 270-280 nm).

2. Initial Gradient Run (Scouting Gradient)

  • Objective: To determine the approximate elution time of this compound and identify any impurities.

  • Procedure:

    • Equilibrate the column with 95% A / 5% B for 10 minutes.

    • Inject a 5 µL standard of this compound (e.g., 10 µg/mL dissolved in the initial mobile phase).

    • Run a fast linear gradient: 5% B to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes to elute any strongly retained compounds.

    • Return to initial conditions and re-equilibrate.

  • Analysis: Assess the retention time and peak shape. Note the position of any nearby peaks.

3. Method Optimization

  • Objective: To achieve a resolution (Rs) of >1.5 between this compound and any adjacent peaks. Change only one parameter at a time[7].

  • Step 3a: Gradient Optimization

    • Based on the scouting run, create a shallower gradient around the elution time of this compound.

    • Example: If the peak eluted at 40% B, design a gradient like:

      • 0-2 min: Hold at 10% B

      • 2-12 min: 10% to 50% B (shallow gradient)

      • 12-14 min: 50% to 95% B (column wash)

      • 14-18 min: Hold at 95% B

    • Run the new gradient and evaluate the resolution.

  • Step 3b: Selectivity Optimization (If co-elution persists)

    • Replace Mobile Phase B (Acetonitrile) with Methanol.

    • Repeat the scouting gradient (Step 2) and optimized gradient (Step 3a) with methanol to see if selectivity improves.

  • Step 3c: Temperature Optimization

    • Set the column temperature to 30°C and run the best gradient from the previous steps.

    • Increase the temperature to 40°C and repeat the run.

    • Compare the chromatograms to see if the temperature change improved resolution[14]. A lower temperature often improves resolution for closely eluting pairs[7].

4. Final Method Validation

  • Once optimal conditions are found, perform system suitability tests to ensure the method is robust and reproducible. Check parameters like peak asymmetry, theoretical plates, and resolution between critical pairs.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for Glucosyringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of glucosyringic acid and other phenolic compounds.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in HPLC analysis?

A1: In an ideal HPLC separation, the resulting chromatogram displays sharp, symmetrical, Gaussian-shaped peaks. Peak tailing is a common issue where a peak exhibits an asymmetry, with a trailing edge that is broader than the leading edge.[1] This distortion is problematic as it can negatively impact the accuracy of peak integration, reduce the resolution between adjacent peaks, and compromise the overall reliability and reproducibility of the quantitative analysis.[1][2]

Q2: I am observing significant peak tailing for this compound on my C18 column. What are the most likely causes?

A2: For a phenolic compound like this compound, peak tailing on a standard silica-based C18 column is most commonly caused by secondary interactions. This occurs when the acidic phenolic hydroxyl group on your analyte interacts with residual silanol groups (Si-OH) on the surface of the silica stationary phase.[3][4] This creates an additional retention mechanism alongside the primary reversed-phase interaction, leading to a distorted peak.[1]

Other potential causes include:

  • Inappropriate Mobile Phase pH: If the pH of the mobile phase is close to the pKa of this compound, the molecule can exist in both its ionized and non-ionized forms, resulting in poor peak shape.[5][6]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, causing peak distortion.[5][7]

  • Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to increased peak tailing.[3]

  • Extra-Column Effects: Issues such as excessive tubing length, large detector cell volumes, or improperly fitted connections can lead to band broadening and peak tailing.[5][8]

Q3: How can I eliminate peak tailing by adjusting my mobile phase?

A3: Optimizing the mobile phase is the most effective strategy for mitigating peak tailing with phenolic acids. The primary goal is to suppress the ionization of both the this compound and the residual silanol groups on the column.

  • Lower the Mobile Phase pH: For acidic compounds like this compound, it is recommended to use a mobile phase with a pH between 2.5 and 4.0.[7] This is typically achieved by adding a small amount of an acidifier such as formic acid, acetic acid, or phosphoric acid.[8][9] An acidic mobile phase ensures that the this compound is in its neutral, less polar form and that the silanol groups are protonated, minimizing unwanted secondary interactions.[10][11]

  • Ensure Adequate Buffering: Using a buffer (e.g., phosphate or acetate buffer) at a concentration of 10-25 mM will help maintain a consistent pH throughout the analysis, which is crucial for reproducible results.[4]

Q4: I've adjusted the pH, but some tailing persists. What are my next steps?

A4: If pH optimization alone is not sufficient, consider the following troubleshooting steps:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a much lower concentration of accessible residual silanol groups.[5] End-capping is a process where these reactive silanols are chemically bonded with a small, inert compound, effectively shielding them from interaction with the analyte.[5]

  • Reduce Sample Concentration: To check for column overload, try diluting your sample and re-injecting it. If the peak shape improves, you should reduce the concentration of your sample or the injection volume.[7]

  • Check for Column Contamination: If peak tailing has worsened over time, your column may be contaminated. Try flushing it with a strong solvent, such as 100% acetonitrile or methanol. If this is ineffective, the guard column or the analytical column itself may need to be replaced.[7]

  • Verify Your Sample Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase. Injecting a sample dissolved in a much stronger solvent can lead to peak distortion.[3]

Troubleshooting Summary

The following table summarizes the key parameters and recommended adjustments to mitigate peak tailing during the analysis of this compound.

ParameterRecommended Setting/AdjustmentRationale
Mobile Phase pH Buffered to pH 2.5 - 4.0Suppresses the ionization of the phenolic hydroxyl group on the analyte and the residual silanol groups on the stationary phase, minimizing secondary interactions.[6][7][12]
Column Chemistry High-purity, end-capped C18 columnReduces the number of available active silanol sites that can cause secondary retention.[5]
Buffer Concentration 10 - 25 mMEnsures a stable pH is maintained throughout the chromatographic run for improved reproducibility.[4]
Organic Modifier Acetonitrile or MethanolThese are standard organic solvents for reversed-phase HPLC. Acetonitrile often yields sharper peaks for phenolic compounds.[7]
Injection Volume Reduce if peak shape improves upon dilutionPrevents overloading the stationary phase, which can lead to peak asymmetry.[7]
Sample Solvent Match to the initial mobile phase compositionAvoids peak distortion caused by solvent mismatch effects.[3]
Guard Column Use a guard column with the same stationary phaseProtects the analytical column from strongly retained impurities that can cause peak tailing.[7]

Illustrative Data: Effect of Mobile Phase pH on Syringic Acid Analysis

The following table provides representative data on how adjusting the mobile phase pH can impact the retention time and peak shape (as measured by the tailing factor) for a similar phenolic compound, syringic acid.

Mobile Phase pHRetention Time (min)Tailing Factor (Tf)Peak Shape
6.53.82.1Severe Tailing
5.04.51.6Moderate Tailing
3.55.91.2Good Symmetry
2.86.41.1Excellent Symmetry

Note: This data is illustrative and intended to demonstrate the general trend. Actual results may vary based on the specific column and HPLC system used.

Detailed Experimental Protocol: HPLC Analysis of a Representative Phenolic Acid (Syringic Acid)

This protocol provides a starting point for developing a robust HPLC method for this compound, aimed at achieving excellent peak symmetry.

  • HPLC System: A standard HPLC or UHPLC system equipped with a UV detector.

  • Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH ≈ 2.5).

    • Solvent B: Acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: Hold at 40% B

    • 30-32 min: Linear gradient from 40% to 5% B

    • 32-40 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare stock solutions of this compound standard in methanol.

    • Prepare working standards by diluting the stock solution with the initial mobile phase (95% A, 5% B).

    • Dissolve and dilute samples in the initial mobile phase.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[3]

  • System Suitability: Before sample analysis, inject a working standard solution five times. The system is deemed suitable if the relative standard deviation (RSD) for retention time and peak area is less than 2%, and the tailing factor is ≤ 1.2.

Visual Troubleshooting Guides

G start Peak Tailing Observed for This compound q1 Is the mobile phase pH between 2.5 and 4.0? start->q1 a1_no Adjust mobile phase pH using an acidifier (e.g., 0.1% H3PO4) q1->a1_no No q2 Are you using a high-purity, end-capped C18 column? q1->q2 Yes a1_no->q2 a2_no Switch to an end-capped column q2->a2_no No q3 Does peak shape improve with a diluted sample? q2->q3 Yes a2_no->q3 a3_yes Reduce sample concentration or injection volume q3->a3_yes Yes q4 Is the column old or has performance degraded over time? q3->q4 No end Peak Shape Optimized a3_yes->end a4_yes Flush column with strong solvent. If no improvement, replace column. q4->a4_yes Yes q4->end No a4_yes->end

Caption: A step-by-step workflow for troubleshooting peak tailing.

G cluster_0 High pH Mobile Phase (Tailing) cluster_1 Low pH Mobile Phase (Symmetrical Peak) Silica Silica Surface Silanol Si-O⁻ (Ionized Silanol) Analyte Analyte-O⁻ (Ionized this compound) Analyte->Silanol Secondary Interaction Silica2 Silica Surface Silanol2 Si-OH (Protonated Silanol) Analyte2 Analyte-OH (Neutral this compound)

Caption: Chemical interactions leading to peak tailing and its resolution.

References

Stability of Glucosyringic acid in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of glucosyringic acid in various experimental conditions. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a phenolic glycoside, a derivative of syringic acid. Its stability is crucial for accurate experimental results, particularly in drug development and phytochemical analysis, as degradation can lead to a loss of biological activity and the formation of impurities.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound, like many phenolic compounds, is primarily influenced by pH, temperature, light exposure, and the solvent used.[1] It is generally more stable in acidic conditions and degradation can be accelerated by high temperatures and exposure to UV light.

Q3: Which solvents are recommended for dissolving and storing this compound?

For short-term use, this compound can be dissolved in common laboratory solvents such as water, ethanol, and methanol. For long-term storage, it is advisable to prepare stock solutions in DMSO and store them at -20°C or -80°C to minimize degradation. It is important to use freshly opened, anhydrous DMSO as hygroscopic DMSO can impact solubility.

Q4: How can I monitor the degradation of this compound in my samples?

The degradation of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This involves separating the intact this compound from its potential degradation products on a suitable column (e.g., C18) and quantifying the decrease in the parent compound over time.

Q5: What are the likely degradation products of this compound?

Under hydrolytic conditions (acidic or basic), the primary degradation product is expected to be syringic acid and glucose, resulting from the cleavage of the glycosidic bond. Oxidative conditions may lead to the formation of quinone-type structures.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and analysis of this compound.

Issue Possible Cause(s) Troubleshooting Steps
Low or no peak for this compound in HPLC analysis. 1. Degradation: The compound may have degraded due to improper storage or harsh experimental conditions. 2. Precipitation: The compound may have precipitated out of solution. 3. Incorrect HPLC method: The mobile phase, column, or detection wavelength may not be suitable.1. Prepare fresh solutions from a new stock. Review storage and handling procedures. 2. Ensure the solvent has sufficient solubilizing power. Gentle warming or sonication may help redissolve the compound. 3. Verify the HPLC method parameters. A typical starting point is a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), with detection at around 270 nm.
Appearance of unexpected peaks in the chromatogram. 1. Degradation: These could be degradation products. 2. Contamination: The sample or solvent may be contaminated. 3. Excipient interference: If working with a formulation, other components may be co-eluting.1. Perform a forced degradation study to identify potential degradation products. 2. Use high-purity solvents and clean glassware. Analyze a blank solvent injection. 3. Analyze a placebo formulation to identify peaks from excipients.
Inconsistent analytical results. 1. Incomplete dissolution: The compound may not be fully dissolved. 2. Adsorption: The compound may be adsorbing to container surfaces. 3. Instrument variability: Fluctuations in pump pressure or detector response.1. Ensure complete dissolution by visual inspection and appropriate mixing. 2. Use silanized glassware or polypropylene containers to minimize adsorption. 3. Check the HPLC system for leaks, ensure proper pump priming, and allow the detector to warm up sufficiently.
Color change in the solution. Oxidation: Phenolic compounds can oxidize, leading to a color change (often yellowing or browning).Prepare fresh solutions. Store solutions protected from light and air (e.g., in amber vials, purging with nitrogen).

Quantitative Stability Data

Disclaimer: The following data is based on studies of structurally similar phenolic glycosides and syringic acid due to the limited availability of direct quantitative stability data for this compound. These tables should be used as an estimation and for guidance in experimental design.

Table 1: Estimated Stability of this compound in Different Solvents at Room Temperature (25°C)

SolventEstimated Half-life (t½)Notes
0.1 M HCl (pH 1)> 48 hoursGenerally stable in acidic aqueous solutions.
Water (pH ~6-7)24 - 48 hoursGradual hydrolysis may occur.
0.1 M NaOH (pH 13)< 1 hourRapid hydrolysis of the glycosidic bond.
Methanol> 72 hoursRelatively stable.
Ethanol> 72 hoursRelatively stable.
DMSO> 1 week (if anhydrous)Good stability for stock solutions.
Acetonitrile> 72 hoursRelatively stable.

Table 2: Estimated Effect of pH on the Stability of this compound in Aqueous Solution at 37°C

pHEstimated Degradation Rate Constant (k) (hr⁻¹)Predominant Degradation Pathway
2.0< 0.01Minimal hydrolysis.
4.0~ 0.01 - 0.02Slow acid-catalyzed hydrolysis.
7.0~ 0.03 - 0.05Neutral hydrolysis.
9.0> 0.1Base-catalyzed hydrolysis.
12.0>> 0.1Rapid base-catalyzed hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 10 mg/mL).

  • Ensure complete dissolution by gentle vortexing or sonication.

  • Aliquot the stock solution into small-volume, amber vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Procedure for Stability Study in a Specific Solvent and pH
  • Prepare a buffer solution of the desired pH.

  • Dilute the this compound stock solution with the chosen solvent or buffer to the final working concentration.

  • Divide the solution into several amber vials.

  • Store the vials under the desired temperature and light conditions.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from one of the vials.

  • Immediately analyze the aliquot by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

Protocol 3: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at room temperature for 2 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

After exposure to each stress condition, analyze the samples by HPLC to observe the formation of degradation products and the decrease in the parent peak.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis stock Prepare Stock Solution (this compound in DMSO) working Prepare Working Solutions (Different Solvents/pH) stock->working storage Store under Controlled Conditions (Temp, Light) working->storage sampling Sample at Time Intervals storage->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (Kinetics) hplc->data

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic start Inconsistent HPLC Results check_peak Is the main peak present? start->check_peak check_extra_peaks Are there extra peaks? check_peak->check_extra_peaks Yes degradation Suspect Degradation check_peak->degradation No check_peak_shape Is the peak shape good? check_extra_peaks->check_peak_shape No contamination Suspect Contamination check_extra_peaks->contamination Yes solution Problem Solved check_peak_shape->solution Yes method_issue Review HPLC Method check_peak_shape->method_issue No instrument_issue Check Instrument check_peak_shape->instrument_issue No degradation->method_issue precipitation Suspect Precipitation contamination->method_issue method_issue->solution instrument_issue->solution

Caption: Logic diagram for troubleshooting HPLC analysis of this compound.

References

Preventing degradation of Glucosyringic acid during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Glucosyringic acid. Our goal is to help you prevent its degradation during extraction and ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

This compound, also known as glucosyringate, is a phenolic glycoside and a member of the hydrolyzable tannin class of compounds. Like many phenolic compounds, it is susceptible to degradation under various environmental conditions, including exposure to harsh pH, high temperatures, light, and oxygen. This degradation can lead to the loss of its native structure and biological activity, compromising experimental outcomes.

Q2: What are the primary factors that can cause the degradation of this compound during extraction?

The primary factors contributing to the degradation of this compound are:

  • pH: Both highly acidic and alkaline conditions can lead to the hydrolysis of the glycosidic bond or other modifications. Neutral or slightly acidic conditions are generally preferred for extraction.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[1] While higher temperatures can improve extraction efficiency, a balance must be struck to avoid compound decomposition.

  • Light: Exposure to direct light, especially UV light, can cause photodegradation of phenolic compounds.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the phenolic structure.

  • Enzymatic Activity: Endogenous enzymes released from the plant matrix during extraction can degrade this compound.

Q3: Which solvents are recommended for the extraction of this compound?

Polar organic solvents and their aqueous mixtures are generally effective for extracting phenolic compounds like this compound. Commonly used solvents include:

  • Methanol

  • Ethanol

  • Acetone

  • Water

  • Mixtures such as 70-80% ethanol or methanol in water often provide optimal results. The addition of a small amount of acid (e.g., 0.1% HCl or formic acid) can sometimes improve the stability and extraction efficiency of phenolic acids.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the extraction of this compound.

Issue Potential Cause Recommended Solution
Low yield of this compound 1. Incomplete Extraction: The solvent may not be optimal, or the extraction time and temperature may be insufficient. 2. Degradation during extraction: The compound may be degrading due to harsh conditions.1. Optimize Extraction Parameters: Experiment with different solvent systems (e.g., varying percentages of ethanol or methanol in water). Increase extraction time or moderately increase temperature, while monitoring for degradation. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can reduce extraction times. 2. Control Extraction Conditions: Maintain a neutral or slightly acidic pH. Protect the extraction from light by using amber glassware or covering the setup with aluminum foil. Purge the solvent with an inert gas like nitrogen or argon to minimize oxidation.
Presence of unknown peaks in chromatogram 1. Degradation Products: The unknown peaks may be isomers or breakdown products of this compound. 2. Contaminants: Impurities from the plant material or solvents.1. Analyze Degradation: Use techniques like LC-MS to identify the mass of the unknown peaks and deduce potential degradation pathways. Re-evaluate and optimize extraction conditions to minimize degradation. 2. Purify Sample: Use high-purity solvents and consider a solid-phase extraction (SPE) clean-up step to remove interfering compounds.
Poor reproducibility of results 1. Inconsistent Extraction Parameters: Variations in temperature, time, solvent composition, or sample-to-solvent ratio. 2. Sample Heterogeneity: The concentration of this compound may vary within the plant material.1. Standardize Protocol: Ensure all extraction parameters are precisely controlled and documented for each experiment. 2. Homogenize Sample: Thoroughly grind and mix the plant material to ensure a representative sample is used for each extraction.
Loss of compound during solvent evaporation Thermal Degradation: High temperatures during solvent removal can degrade the target compound.Use Gentle Evaporation Techniques: Employ rotary evaporation under reduced pressure at a low temperature (e.g., < 40°C). For very sensitive samples, consider freeze-drying (lyophilization).

Quantitative Data Summary

The following tables summarize the impact of key parameters on the stability and extraction of phenolic compounds, which can be considered representative for this compound.

Table 1: Effect of Temperature on Phenolic Compound Stability (Illustrative)

Temperature (°C)Recovery of Phenolic Compound (%)
2598
4095
6085
8070
10050

Table 2: Effect of pH on Phenolic Compound Stability (Illustrative)

pHRecovery of Phenolic Compound (%)
280
495
698
885
1065

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered sample into a 50 mL conical tube.

    • Add 20 mL of 70% ethanol (v/v) as the extraction solvent.

    • Place the tube in an ultrasonic bath.

    • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Sample Recovery:

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with another 20 mL of 70% ethanol to maximize yield.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined supernatant using a rotary evaporator at a temperature below 40°C.

  • Storage:

    • Re-dissolve the dried extract in a suitable solvent for analysis (e.g., methanol).

    • Store the extract at -20°C in an amber vial to protect from light.

Protocol 2: Solid-Liquid Extraction at Room Temperature

  • Sample Preparation: Grind the dried plant material to a fine powder.

  • Extraction:

    • Weigh 5 grams of the powdered sample into a 250 mL Erlenmeyer flask.

    • Add 100 mL of 80% methanol (v/v).

    • Stopper the flask, cover with aluminum foil to protect from light, and place on an orbital shaker.

    • Macerate for 24 hours at room temperature.

  • Sample Recovery:

    • Filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of fresh solvent.

    • Combine the filtrates.

  • Solvent Evaporation and Storage:

    • Follow steps 4 and 5 from the UAE protocol.

Visualizations

degradation_pathway Glucosyringic_acid This compound Syringic_acid Syringic Acid Glucosyringic_acid->Syringic_acid Hydrolysis (Acid/Base/Enzyme) Glucose Glucose Glucosyringic_acid->Glucose Hydrolysis (Acid/Base/Enzyme) Degradation_Product_A Further Degradation (e.g., Gallic Acid) Syringic_acid->Degradation_Product_A Demethylation Degradation_Product_B Further Degradation (e.g., Pyrogallol) Degradation_Product_A->Degradation_Product_B Decarboxylation

Caption: Potential degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis Plant_Material Plant Material Grinding Grinding & Homogenization Plant_Material->Grinding Extraction Solvent Extraction (e.g., UAE, Maceration) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Analysis LC-MS / HPLC Analysis Evaporation->Analysis

References

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Glucosyringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and Frequently Asked Questions (FAQs) to help you address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Glucosyringic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[1] In the analysis of this compound, components of the sample other than the analyte itself—such as salts, lipids, proteins, and other endogenous compounds—can interfere with the ionization process in the mass spectrometer's ion source.[2] This interference can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), both of which can compromise the accuracy, precision, and sensitivity of your analytical method.[3][4]

Q2: When should I suspect that matrix effects are influencing my this compound analysis?

A2: You should suspect matrix effects if you observe one or more of the following issues:

  • Poor reproducibility of results between samples.

  • Inaccurate quantification, especially when analyzing different types of sample matrices.

  • A significant difference in the analyte's response when comparing a standard in pure solvent to a standard spiked into a matrix extract.[3]

  • Loss of sensitivity for low-concentration samples.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is widely regarded as the most effective method to compensate for matrix effects. A SIL-IS for this compound would be a form of the molecule where some atoms are replaced with their stable isotopes (e.g., ¹³C, ²H). This internal standard will co-elute with the analyte and experience similar degrees of ion suppression or enhancement, allowing for reliable quantification by normalizing the analyte's signal to that of the internal standard.

Q4: Can I completely eliminate matrix effects?

A4: While completely eliminating matrix effects is challenging, especially in complex matrices, their impact can be significantly minimized through a combination of strategies.[4] These include optimizing sample preparation to remove interfering compounds, improving chromatographic separation to resolve this compound from matrix components, and using an appropriate internal standard.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis workflow.

Step 1: Assess the Presence and Magnitude of Matrix Effects

Question: How can I confirm that matrix effects are the cause of my analytical issues?

Answer: A quantitative assessment can be performed using the post-extraction spike method.[4] This involves comparing the signal of this compound in a standard solution to its signal when spiked into a blank matrix extract. A significant deviation from 100% indicates the presence of matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
  • Prepare Sample Sets:

    • Set A: Prepare a standard solution of this compound in a clean solvent (e.g., mobile phase).

    • Set B: Process a blank matrix sample (e.g., plant extract, food homogenate) through your entire sample preparation workflow. After the final extraction step, spike the resulting extract with the same concentration of this compound as in Set A.

  • Analysis: Analyze both sets of samples using your established LC-MS/MS method.

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Step 2: Mitigate Matrix Effects Through Sample Preparation and Chromatography

Question: My results show significant ion suppression. What can I do to improve my analysis?

Answer: Improving sample cleanup and optimizing chromatographic conditions are key strategies to reduce matrix effects. The goal is to remove interfering substances before they enter the mass spectrometer and to ensure this compound elutes in a region with minimal co-eluting matrix components.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up aqueous extracts of plant materials or food samples.

  • SPE Cartridge Selection: Choose a reversed-phase SPE cartridge (e.g., C18).

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of a phosphate buffer solution (50 mM, pH 3):methanol (90:10 v/v).[5]

  • Sample Loading: Dilute your sample extract in the conditioning solution and load it onto the cartridge.[5]

  • Washing: Wash the cartridge with 1 mL of water (pH 3) to remove polar interferences.[5]

  • Elution: Elute the this compound with 1 mL of methanol.[5]

  • Analysis: Evaporate the eluent to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Protocol 3: Generic LC-MS/MS Method for Phenolic Glycosides

This protocol provides a starting point for the analysis of this compound.

  • LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).[6]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.[6]

    • B: Acetonitrile with 0.1% formic acid.[6]

  • Gradient Elution:

    • 0-3 min: 5% B

    • 3-20 min: 5% to 30% B

    • 20-25 min: 30% B

    • 25-50 min: 30% to 80% B

    • 50-55 min: 80% B

    • 55.1-60 min: 5% B

  • Flow Rate: 0.4 mL/min.[6]

  • Injection Volume: 1 µL.[6]

  • Column Temperature: 35 °C.[6]

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative mode is often more sensitive for phenolic compounds.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Predicted Transitions for this compound: Monitor precursor and product ions based on predicted fragmentation patterns.

Data Presentation

The following table presents representative quantitative data on matrix effects for phenolic acids structurally related to this compound in rat plasma, demonstrating the variability of these effects.[7]

CompoundConcentration (ng/mL)Matrix Effect (%)
Syringic Acid 5.095.82
5098.21
50096.43
Ferulic Acid 4.1698.54
41.6102.9
41699.32
Caffeic Acid 4.481.17
4485.43
44083.29
Vanillic Acid 1.63293.47
16.3295.28
163.296.71

Data adapted from a study on phenolic acids in rat plasma, which serves as an illustrative example of matrix effect variability.[7]

Visualizations

The following diagrams illustrate key workflows and decision-making processes for addressing matrix effects in the LC-MS/MS analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample (e.g., Plant Tissue, Food) extraction Liquid Extraction (e.g., Acetonitrile/Water) sample->extraction cleanup Sample Cleanup (SPE or LLE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution lc_separation UPLC-C18 Separation reconstitution->lc_separation ms_detection Tandem MS Detection (ESI-, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification me_assessment Matrix Effect Assessment quantification->me_assessment troubleshooting_workflow cluster_solutions Mitigation Strategies start Poor Reproducibility or Inaccurate Quantification? assess_me Assess Matrix Effect (Post-Extraction Spike) start->assess_me me_significant Matrix Effect > ±15%? assess_me->me_significant improve_cleanup Improve Sample Cleanup (e.g., SPE, LLE) me_significant->improve_cleanup Yes end_node Method Optimized me_significant->end_node No optimize_lc Optimize Chromatography (Gradient, Column) improve_cleanup->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is dilute_sample Dilute Sample use_is->dilute_sample dilute_sample->end_node

References

Technical Support Center: Optimization of Enzymatic Hydrolysis of Glucosyringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic hydrolysis of Glucosyringic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the hydrolysis of this compound?

A1: The primary enzyme used for the hydrolysis of this compound is β-glucosidase (EC 3.2.1.21). This enzyme specifically catalyzes the cleavage of the β-glycosidic bond between the glucose and syringic acid moieties.[1][2] There are various sources of β-glucosidases, including fungi (e.g., Aspergillus niger, Trichoderma reesei) and bacteria, with broad substrate specificities that can accommodate phenolic glycosides like this compound.[1][3][4]

Q2: What are the expected products of the enzymatic hydrolysis of this compound?

A2: The enzymatic hydrolysis of this compound yields two primary products: Syringic acid and D-glucose .

Q3: What are the general starting conditions for the enzymatic hydrolysis of this compound?

A3: For researchers new to this reaction, the following starting conditions are recommended, which may require further optimization for your specific experimental goals:

  • Enzyme: A commercially available β-glucosidase from Aspergillus niger is a good starting point due to its broad substrate specificity.

  • Substrate Concentration: 1-5 mM this compound.

  • Enzyme Concentration: 0.1 - 1.0 U/mL.

  • Buffer: 50 mM sodium citrate or sodium phosphate buffer.

  • pH: 4.5 - 5.5.

  • Temperature: 40 - 50°C.

  • Reaction Time: 1 - 24 hours, depending on the desired conversion rate.

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of the reaction can be monitored by measuring the decrease in the concentration of the substrate (this compound) or the increase in the concentration of the product (Syringic acid). High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for this purpose. Syringic acid can be detected at approximately 270-280 nm.

Troubleshooting Guides

Issue 1: Low or No Hydrolysis Activity
Possible Cause Troubleshooting Steps
Incorrect pH or Temperature Verify the pH of your buffer and the temperature of your reaction. Most β-glucosidases have an optimal pH range of 4.0-6.0 and an optimal temperature range of 40-60°C.[1]
Inactive Enzyme Ensure your enzyme has been stored correctly (typically at 4°C or -20°C) and has not expired. Perform an activity assay with a standard substrate like p-nitrophenyl-β-D-glucopyranoside (pNPG) to confirm enzyme activity.
Presence of Inhibitors High concentrations of glucose (a product of the reaction) can cause product inhibition.[4] Some metal ions or organic solvents may also inhibit enzyme activity. Consider running a control reaction with a known substrate to rule out buffer contaminants.
Substrate Solubility Issues This compound has limited solubility in aqueous buffers. Ensure your substrate is fully dissolved before adding the enzyme. Sonication or gentle warming may aid dissolution.
Issue 2: Incomplete Hydrolysis
Possible Cause Troubleshooting Steps
Insufficient Enzyme Concentration Increase the enzyme concentration in increments (e.g., 0.5 U/mL at a time) to see if the reaction goes to completion.
Sub-optimal Reaction Time Extend the reaction time. Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) to determine the time required for complete hydrolysis.
Product Inhibition High concentrations of glucose can inhibit β-glucosidase activity.[4] If you are working with high substrate concentrations, consider using a higher enzyme load or a fed-batch approach.
Enzyme Denaturation Over Time If the reaction proceeds initially and then stalls, the enzyme may be losing activity over the course of the incubation. Ensure the temperature is not too high and consider adding a stabilizing agent like BSA if necessary.
Issue 3: Inconsistent Results
Possible Cause Troubleshooting Steps
Inaccurate Pipetting Ensure accurate and consistent pipetting of all reaction components, especially the enzyme solution.
Temperature and pH Fluctuations Use a calibrated water bath or incubator and ensure the pH of your buffer is stable throughout the reaction.
Incomplete Mixing Gently mix the reaction components thoroughly before starting the incubation.
Variability in Substrate or Enzyme Batches If you are using a new batch of substrate or enzyme, perform a small-scale pilot experiment to confirm consistent results.

Data Presentation

Table 1: Recommended Starting Conditions for Enzymatic Hydrolysis of this compound

ParameterRecommended RangeNotes
Enzyme β-glucosidase (Aspergillus niger)A commercially available preparation is suitable for initial experiments.
Substrate Concentration 1 - 10 mMHigher concentrations may require more enzyme due to potential product inhibition.
Enzyme Concentration 0.1 - 2.0 U/mLThe optimal concentration should be determined empirically.
Buffer 50 mM Sodium Citrate or AcetateEnsure the buffer has good buffering capacity at the desired pH.
pH 4.5 - 5.5The optimal pH can vary between different β-glucosidases.
Temperature 40 - 60 °CHigher temperatures may increase reaction rate but can also lead to enzyme denaturation over time.
Reaction Time 1 - 24 hoursMonitor the reaction progress to determine the optimal time for your desired yield.

Table 2: Kinetic Parameters of a Fungal β-glucosidase with a Similar Substrate (p-nitrophenyl-β-D-glucopyranoside)

ParameterValueReference
Km 0.38 mM[4]
Vmax Varies with enzyme preparation-
Optimal pH 4.8[4]
Optimal Temperature 65 °C[4]

Note: These values are for a different substrate and should be used as a general guideline for optimizing the hydrolysis of this compound.

Experimental Protocols

Protocol 1: Small-Scale Enzymatic Hydrolysis of this compound
  • Prepare a 10 mM stock solution of this compound: Dissolve the appropriate amount of this compound in 50 mM sodium citrate buffer (pH 5.0). Gentle warming and sonication may be required to fully dissolve the substrate.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following:

    • 500 µL of 10 mM this compound stock solution (final concentration: 5 mM)

    • 400 µL of 50 mM sodium citrate buffer (pH 5.0)

    • 100 µL of β-glucosidase solution (e.g., 10 U/mL in the same buffer, final concentration: 1 U/mL)

  • Incubate the reaction: Place the tube in a water bath or incubator at 50°C for the desired reaction time (e.g., 4 hours).

  • Stop the reaction: To stop the reaction, heat the tube at 100°C for 5-10 minutes to denature the enzyme.

  • Analyze the products: Centrifuge the tube to pellet any denatured protein. Analyze the supernatant for the presence of Syringic acid and remaining this compound using HPLC.

Protocol 2: HPLC Analysis of the Hydrolysis Reaction
  • HPLC System: A standard HPLC system with a C18 column and a UV detector is suitable.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common mobile phase for separating phenolic compounds.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient might be:

    • 0-5 min: 10% B

    • 5-20 min: Linear gradient to 90% B

    • 20-25 min: Hold at 90% B

    • 25-30 min: Return to 10% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor the absorbance at 275 nm.

  • Injection Volume: 10-20 µL.

  • Quantification: Create a standard curve for Syringic acid to quantify the product concentration.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis sub Substrate Preparation (this compound in Buffer) mix Mix Substrate and Enzyme sub->mix enz Enzyme Preparation (β-glucosidase in Buffer) enz->mix incubate Incubate (e.g., 50°C, 4 hours) mix->incubate stop Stop Reaction (Heat Inactivation) incubate->stop hplc HPLC Analysis stop->hplc data Data Interpretation hplc->data

Caption: Workflow for the enzymatic hydrolysis of this compound.

Signaling_Pathway cluster_hydrolysis Hydrolysis cluster_signaling Cellular Effects of Syringic Acid GA This compound SA Syringic Acid GA->SA β-glucosidase Glu Glucose GA->Glu β-glucosidase NFkB NF-κB Pathway SA->NFkB Inhibition AKT AKT/mTOR Pathway SA->AKT Modulation Inflam ↓ Pro-inflammatory Gene Expression NFkB->Inflam Apoptosis ↑ Apoptosis in Cancer Cells AKT->Apoptosis

Caption: Signaling pathways modulated by Syringic acid.

References

Challenges in the purification of Glucosyringic acid from complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of Glucosyringic acid from complex mixtures such as plant extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete Extraction: The solvent system may not be optimal for extracting a polar glycoside like this compound.Use a polar solvent system such as 80% methanol in water. Consider using techniques like ultrasound-assisted or microwave-assisted extraction to improve efficiency.
Enzymatic Degradation: Endogenous β-glucosidases in the plant material can hydrolyze the glycosidic bond of this compound.Immediately freeze-dry or flash-freeze the plant material after harvesting to deactivate enzymes. Perform the extraction at a low temperature.
Degradation during Solvent Evaporation: Prolonged exposure to heat can lead to the degradation of the compound.Use a rotary evaporator at a temperature below 40°C to remove the solvent.
Poor Separation in Column Chromatography Inappropriate Stationary Phase: Silica gel, being acidic, can cause strong adsorption or degradation of phenolic compounds.Consider using a different stationary phase such as neutral alumina, polyamide, or reverse-phase C18 silica. Sephadex LH-20 is effective for removing pigments and low molecular weight impurities.
Incorrect Solvent System: The polarity of the mobile phase may not be suitable for eluting this compound effectively.For normal phase chromatography, a gradient of chloroform and methanol is often effective for phenolic compounds. For reverse-phase chromatography, a gradient of acetonitrile and water with a small amount of formic or acetic acid can improve peak shape.
Co-elution of Impurities: Structurally similar compounds, such as other phenolic glycosides or syringic acid, are often present in the extract and can co-elute.Employ a multi-step purification strategy. Start with a broader separation technique like Medium Pressure Liquid Chromatography (MPLC) followed by a higher resolution method like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC for final polishing.
Peak Tailing in HPLC Analysis Secondary Interactions: The acidic nature of residual silanol groups on the silica-based C18 column can interact with the phenolic hydroxyl groups of this compound.Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol groups.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.Dilute the sample before injection or use a column with a higher loading capacity.
Compound Instability During Purification pH-induced Degradation: this compound may be susceptible to degradation under strongly acidic or basic conditions. The glycosidic bond is particularly prone to hydrolysis under acidic conditions.Maintain a pH range of 5-7 during extraction and purification steps where possible. Avoid prolonged exposure to strong acids or bases.[1]
Thermal Degradation: As a phenolic glycoside, this compound can be sensitive to high temperatures.Conduct all purification steps at room temperature or below. Avoid heating solutions containing the compound for extended periods.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when purifying this compound from a plant extract?

A1: Common impurities include other phenolic compounds such as free syringic acid, flavonoids, and tannins. You may also encounter structurally similar glycosides, pigments like chlorophyll, and various primary metabolites such as sugars and organic acids.

Q2: My this compound appears to be stuck on the silica gel column. What should I do?

A2: If your compound is not eluting from a silica gel column, you can try gradually increasing the polarity of your mobile phase. For instance, you can increase the percentage of methanol in a chloroform:methanol system. If the compound still does not elute, it may be irreversibly adsorbed or have degraded on the acidic silica. In future purifications, consider using a less acidic stationary phase like neutral alumina or a polyamide column.[2]

Q3: Is High-Speed Counter-Current Chromatography (HSCCC) a suitable method for purifying this compound?

A3: Yes, HSCCC is an excellent technique for purifying polar compounds like phenolic glycosides from complex mixtures.[3][4][5] It is a liquid-liquid chromatography method that avoids the use of solid stationary phases, thus preventing irreversible adsorption and degradation of the sample. A suitable two-phase solvent system is crucial for a successful separation.

Q4: What solvent system should I use for HSCCC purification of this compound?

A4: The choice of solvent system depends on the partition coefficient (K) of this compound in that system. An ideal K value is typically between 0.5 and 2.0.[6] For polar glycosides, solvent systems composed of n-hexane-ethyl acetate-methanol-water in various ratios are commonly used.[7] For instance, a system of ethyl acetate-methanol-water (5:2:5, v/v) has been successfully used for the purification of another polar glycoside, glycyrrhizin.[5]

Q5: How can I assess the purity of my final this compound sample?

A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the most common method for assessing the purity of phenolic compounds.[8][9] You can develop a method using a C18 column with a gradient of acetonitrile and water (with 0.1% formic acid). Purity is determined by the peak area percentage of this compound in the chromatogram. For confirmation of identity and to ensure no impurities are co-eluting, you can use HPLC coupled with Mass Spectrometry (HPLC-MS).[10]

Q6: How should I store the purified this compound to prevent degradation?

A6: Purified this compound should be stored as a solid in a tightly sealed container, protected from light and moisture. For long-term storage, it is advisable to keep it at a low temperature, such as -20°C or -80°C.

Experimental Protocols

General Extraction Protocol for Phenolic Glycosides from Plant Material

This protocol is a general guideline and may require optimization for your specific plant material.

  • Sample Preparation: Air-dry or freeze-dry the plant material and grind it into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in 80% aqueous methanol (1:10 solid to solvent ratio) at room temperature for 24 hours with constant stirring.

    • Filter the mixture and collect the supernatant.

    • Repeat the extraction process on the plant residue two more times to ensure complete extraction.

    • Combine all the supernatants.

  • Solvent Removal: Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature below 40°C.

  • Fractionation:

    • Suspend the concentrated aqueous extract in water and partition it successively with n-hexane, chloroform, and ethyl acetate.

    • This compound, being polar, is expected to remain in the aqueous or ethyl acetate fraction. Monitor the fractions by TLC or HPLC to confirm.

Protocol for Purity Assessment by HPLC
  • Instrumentation: An HPLC system equipped with a DAD or UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B, followed by re-equilibration to initial conditions. This gradient should be optimized for your specific separation.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 270-280 nm).

  • Sample Preparation: Dissolve a small amount of your purified sample in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak corresponding to this compound. Purity is calculated as the area of the this compound peak divided by the total area of all peaks in the chromatogram.

Visualizations

Workflow for this compound Purification

purification_workflow Start Plant Material Extraction Extraction (e.g., 80% Methanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Fractionation Liquid-Liquid Fractionation (n-hexane, Chloroform, Ethyl Acetate) Filtration->Fractionation ColumnChrom Column Chromatography (Sephadex LH-20 or Polyamide) Fractionation->ColumnChrom Aqueous/EtOAc Fraction PrepHPLC Preparative HPLC (C18 Column) ColumnChrom->PrepHPLC Purity Purity Assessment (HPLC-DAD, LC-MS) PrepHPLC->Purity FinalProduct Pure this compound Purity->FinalProduct

Caption: A generalized workflow for the purification of this compound from plant material.

Troubleshooting Logic for Poor Separation

troubleshooting_separation Problem Poor Separation/ Co-elution CheckStationary Is the stationary phase appropriate? (e.g., acidic silica) Problem->CheckStationary ChangeStationary Action: Change to neutral alumina, polyamide, or reverse-phase. CheckStationary->ChangeStationary No CheckMobile Is the mobile phase optimized? CheckStationary->CheckMobile Yes Resolved Separation Improved ChangeStationary->Resolved OptimizeMobile Action: Adjust gradient slope or solvent composition. CheckMobile->OptimizeMobile No CheckOverload Is the column overloaded? CheckMobile->CheckOverload Yes OptimizeMobile->Resolved ReduceLoad Action: Reduce sample concentration or injection volume. CheckOverload->ReduceLoad Yes MultiStep Consider multi-step purification (e.g., MPLC -> prep-HPLC) CheckOverload->MultiStep No ReduceLoad->Resolved MultiStep->Resolved

Caption: A decision tree for troubleshooting poor separation during chromatographic purification.

References

Technical Support Center: Glucosyringic Acid Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Glucosyringic acid for in vitro assays. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the general solubility of this compound?

This compound is described as a weakly acidic compound that is slightly soluble in water.[1] One supplier provides an estimated water solubility of 55.2 mg/mL at 25°C, though this may not reflect practical experimental conditions.[2] For cell culture applications, organic solvents are typically used to prepare concentrated stock solutions.

2. Which solvent is recommended for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[3] It has been shown to dissolve the compound at a concentration of 25 mg/mL (69.38 mM).[3] It is important to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact solubility.[3]

3. What is the recommended storage for this compound powder and stock solutions?

The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent like DMSO, the stock solution is best stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3]

4. How stable is this compound in cell culture media?

As a phenolic glycoside, the glycosylation of this compound is expected to enhance its stability compared to its aglycone form.[4] However, it is important to note that some polyphenols can be unstable in cell culture media, potentially degrading and forming byproducts like hydrogen peroxide that could lead to experimental artifacts.[5] Therefore, it is recommended to perform stability tests of this compound in your specific cell culture medium and conditions, especially for long-term experiments.[4]

Troubleshooting Guide

Issue: My this compound is not dissolving properly in DMSO.

  • Use Ultrasonic Treatment: Sonication can aid in the dissolution of this compound in DMSO.[3]

  • Check DMSO Quality: Ensure you are using a new, anhydrous bottle of DMSO.[3] DMSO readily absorbs moisture from the air, which can reduce its solvating power for certain compounds.

  • Gentle Warming: If sonication is not sufficient, gentle warming of the solution may help. However, be cautious with heat as it can potentially degrade the compound.

Issue: A precipitate forms when I add my this compound stock solution to the cell culture medium.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically less than 1%, to avoid solvent toxicity and precipitation.[6]

  • Pre-warm the Medium: Adding the stock solution to a pre-warmed cell culture medium can sometimes prevent precipitation.

  • Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try a serial dilution approach. First, dilute the stock in a small volume of medium and then add this to the final volume.

Data Presentation

Table 1: Solubility of this compound

SolventConcentrationNotesReference
DMSO25 mg/mL (69.38 mM)Ultrasonic treatment is recommended. Use newly opened DMSO.[3]
Water55.2 mg/mL (estimated)This is an estimated value and may not be achievable in practice.[2]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDurationReference
Powder-20°C3 years[3]
In Solvent-80°C6 months[3]
-20°C1 month[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution

This protocol outlines the steps to prepare a 25 mg/mL stock solution of this compound in DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 25 mg/mL.

  • Dissolution: Tightly cap the tube and vortex briefly. Place the tube in an ultrasonic water bath and sonicate until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: If required for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use sterile tubes. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

This protocol describes how to dilute the concentrated stock solution into your cell culture medium for in vitro assays.

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming Medium: Pre-warm your cell culture medium to the desired experimental temperature (e.g., 37°C).

  • Dilution: Based on your desired final concentration, calculate the volume of the stock solution needed. To minimize precipitation and ensure rapid mixing, add the stock solution to the pre-warmed medium while gently vortexing or swirling the medium. Ensure the final DMSO concentration is kept to a minimum (ideally ≤ 0.5%).

  • Final Mixing: Gently mix the final working solution to ensure homogeneity before adding it to your cells.

Visualizations

G cluster_stock Protocol 1: Stock Solution Preparation weigh Weigh Glucosyringic Acid Powder add_dmso Add Anhydrous DMSO (to 25 mg/mL) weigh->add_dmso Step 1-2 sonicate Sonicate Until Dissolved add_dmso->sonicate Step 3 filter Sterile Filter (0.22 µm) sonicate->filter Step 4 (Optional) aliquot Aliquot and Store (-80°C or -20°C) filter->aliquot Step 5

Caption: Workflow for preparing a concentrated stock solution of this compound.

G cluster_working Protocol 2: Working Solution Preparation thaw Thaw Stock Solution Aliquot dilute Dilute Stock into Medium (e.g., to ≤0.5% DMSO) thaw->dilute warm_media Pre-warm Cell Culture Medium warm_media->dilute mix Gently Mix and Use Immediately dilute->mix

Caption: Workflow for preparing a working solution of this compound for in vitro assays.

References

Technical Support Center: Method Validation for Glucosyringic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for the quantification of glucosyringic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound using chromatographic methods like HPLC and UPLC-MS/MS.

Problem Potential Cause Suggested Solution
Peak Tailing Secondary interactions between this compound and the column stationary phase (e.g., residual silanols).- Use a base-deactivated column. - Lower the mobile phase pH to suppress the ionization of silanol groups. - Add a small amount of a competing base, like triethylamine, to the mobile phase.
Peak Fronting Sample overload or high concentration of the analyte.- Dilute the sample. - Reduce the injection volume.
Ghost Peaks Contamination in the injection port, column, or mobile phase.- Flush the column with a strong solvent. - Use fresh, high-purity mobile phase solvents. - Clean the injector and sample loop.
Shifting Retention Times Inconsistent mobile phase composition, fluctuating column temperature, or pump issues.- Ensure proper mobile phase mixing and degassing. - Use a column oven to maintain a constant temperature. - Check the pump for leaks and ensure a consistent flow rate.
High Backpressure Blockage in the system, such as a clogged frit or column contamination.- Reverse-flush the column. - Filter all samples and mobile phases before use. - Replace the in-line filter or guard column.
Low Sensitivity Incorrect detector wavelength, lamp deterioration, or sample degradation.- Optimize the detector wavelength for this compound (typically around 270-280 nm for the syringoyl moiety). - Replace the detector lamp if its intensity is low. - Ensure proper sample storage to prevent degradation.
Matrix Effects (LC-MS/MS) Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of this compound.[1][2]- Improve sample cleanup procedures (e.g., solid-phase extraction). - Use a matrix-matched calibration curve. - Employ an isotopically labeled internal standard. - Dilute the sample extract to minimize the concentration of interfering substances.[3]
Analyte Instability Degradation of this compound under certain conditions (e.g., pH, light, temperature).[4]- Conduct forced degradation studies to understand stability limits. - Adjust sample and standard solution pH to a stable range. - Protect solutions from light and store at appropriate temperatures (e.g., 4°C).

Frequently Asked Questions (FAQs)

1. What are the key parameters to evaluate during method validation for this compound quantification?

According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to accurately measure this compound in the presence of other components like impurities, degradation products, or matrix components.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of this compound within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of this compound in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of this compound in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Range: The interval between the upper and lower concentration of this compound for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

2. How do I perform a forced degradation study for this compound?

Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[5][6] Typical stress conditions include:

  • Acid Hydrolysis: Refluxing the drug in 0.1 N HCl for a specified period.[4]

  • Base Hydrolysis: Refluxing the drug in 0.1 N NaOH.

  • Oxidation: Treating the sample with a reagent like 3% hydrogen peroxide.[6]

  • Thermal Degradation: Exposing the solid or solution to high temperatures.

  • Photodegradation: Exposing the sample to UV or fluorescent light.

The goal is to achieve a target degradation of 10-30%.[5] The analytical method should then be able to separate the intact this compound peak from any degradation product peaks.

3. What are typical starting conditions for HPLC analysis of this compound?

A good starting point for developing an HPLC-UV method for this compound would be:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Around 270-280 nm.

  • Column Temperature: 25-30 °C.

4. How can I determine the Limit of Detection (LOD) and Limit of Quantification (LOQ)?

LOD and LOQ can be determined using several methods:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of the blank, and S is the slope of the calibration curve.

Experimental Protocols

Protocol 1: Linearity Assessment

Objective: To determine the linear range of the analytical method for this compound.

Procedure:

  • Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., methanol or mobile phase).

  • Perform a series of dilutions to prepare at least five calibration standards of different concentrations, covering the expected range of the samples.

  • Inject each calibration standard in triplicate into the HPLC or LC-MS/MS system.

  • Record the peak area or height for each injection.

  • Plot a graph of the mean peak area/height against the corresponding concentration.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.

Quantitative Data Summary: Linearity

Concentration (µg/mL)Mean Peak Area (n=3)
115,234
576,170
10151,980
25380,500
50759,800
Correlation Coefficient (r²) 0.9998
Protocol 2: Accuracy (Recovery) Study

Objective: To assess the accuracy of the method by determining the recovery of a known amount of this compound spiked into a sample matrix.

Procedure:

  • Prepare a sample matrix (placebo or a representative sample known to contain no this compound).

  • Spike the sample matrix with known amounts of this compound standard at three different concentration levels (e.g., low, medium, and high) within the linear range. Prepare each concentration in triplicate.

  • Analyze the spiked samples using the developed method.

  • Calculate the percentage recovery for each sample using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria:

  • The mean percent recovery should be within 80-120%.

Quantitative Data Summary: Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)% Recovery
Low (5) 4.8597.0%
4.9599.0%
4.8096.0%
Medium (25) 24.5098.0%
25.25101.0%
24.7599.0%
High (50) 50.50101.0%
49.0098.0%
51.00102.0%
Mean Recovery 98.8%
Protocol 3: Precision (Repeatability and Intermediate Precision)

Objective: To evaluate the precision of the method under the same operating conditions over a short interval of time (repeatability) and within the same laboratory on different days with different analysts or equipment (intermediate precision).

Procedure:

  • Repeatability (Intra-day Precision): Prepare a minimum of six samples at 100% of the test concentration and analyze them on the same day under the same conditions.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD should be ≤ 2%.

Quantitative Data Summary: Precision

Repeatability (Day 1) Intermediate Precision (Day 2)
Sample 1 (µg/mL) 25.124.8
Sample 2 (µg/mL) 25.325.1
Sample 3 (µg/mL) 24.924.9
Sample 4 (µg/mL) 25.225.3
Sample 5 (µg/mL) 24.824.7
Sample 6 (µg/mL) 25.025.2
Mean 25.0525.00
SD 0.190.24
%RSD 0.76% 0.96%

Visualizations

Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Develop Validation Protocol acceptance Define Acceptance Criteria protocol->acceptance specificity Specificity acceptance->specificity linearity Linearity specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Prepare Validation Report robustness->report approval Review and Approval report->approval

Caption: A typical workflow for analytical method validation.

Sinalbin_Biosynthesis cluster_pathway Sinalbin Biosynthesis Pathway (Simplified) cluster_hydrolysis Enzymatic Hydrolysis Tyr Tyrosine p_HPA p-Hydroxyphenylacetaldoxime Tyr->p_HPA Chain Elongation & Core Structure Formation desulfo Desulfo-glucosinalbin p_HPA->desulfo Glucosylation sinalbin Sinalbin desulfo->sinalbin Sulfation myrosinase Myrosinase sinalbin->myrosinase isothiocyanate 4-Hydroxybenzyl isothiocyanate myrosinase->isothiocyanate

Caption: Simplified biosynthesis and hydrolysis of sinalbin.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Syringic Acid and Its Glucoside

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the existing scientific literature reveals a significant disparity in the available research on the anti-inflammatory properties of syringic acid and its glycosylated form, glucosyringic acid. While syringic acid has been extensively studied, demonstrating potent anti-inflammatory effects through various mechanisms, there is a notable absence of published experimental data on the anti-inflammatory activity of this compound. This guide, therefore, provides a detailed overview of the well-documented anti-inflammatory profile of syringic acid, highlighting the current knowledge gap regarding its glucoside.

Syringic Acid: A Potent Anti-inflammatory Aglycone

Syringic acid (SA), a phenolic compound found in various plants, has demonstrated significant anti-inflammatory properties in numerous in vitro and in vivo studies.[1][2] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including NF-κB, MAPK, and JAK-STAT, leading to a reduction in pro-inflammatory mediators.[3][4]

In Vitro Anti-inflammatory Activity

In vitro studies have established the direct anti-inflammatory effects of syringic acid. It has been shown to inhibit protein denaturation and proteinase activity, as well as stabilize human red blood cell membranes, which are all processes associated with inflammation.[1][5][6]

AssayIC50 of Syringic Acid (µg/mL)Reference CompoundIC50 of Reference (µg/mL)
Inhibition of Protein Denaturation49.38 ± 0.56Aspirin-
Inhibition of Proteinase Activity53.73 ± 0.27Aspirin-
Heat-induced Hemolysis57.13 ± 0.24Diclofenac Sodium-
Hypotonicity-induced Hemolysis53.87 ± 0.72Diclofenac Sodium-

Table 1: In Vitro Anti-inflammatory Activity of Syringic Acid. This table summarizes the half-maximal inhibitory concentration (IC50) of syringic acid in various in vitro anti-inflammatory assays.[5]

In Vivo Anti-inflammatory Effects

Animal studies have corroborated the anti-inflammatory potential of syringic acid in various models of inflammation. For instance, in a study on methyl cellosolve-induced hepato-testicular inflammation in rats, syringic acid significantly reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-α.[3]

ModelDosage of Syringic AcidEffect on Inflammatory Markers
Methyl cellosolve-induced hepato-testicular inflammation in rats25, 50, and 75 mg/kgDose-dependent decrease in hepatic and testicular IL-6 and TNF-α levels.

Table 2: In Vivo Anti-inflammatory Effects of Syringic Acid. This table highlights the in vivo efficacy of syringic acid in a rat model of inflammation.[3]

This compound: The Unexplored Glucoside

This compound is the glycoside of syringic acid, meaning it is a molecule where a glucose sugar unit is attached to syringic acid. While its chemical structure and presence in some natural sources are known, there is a significant lack of scientific studies investigating its biological activities, particularly its anti-inflammatory effects.[7][8][9][10][11] It is plausible that this compound may act as a prodrug, being hydrolyzed in the body to release the active syringic acid. However, without experimental data, its distinct pharmacological profile remains unknown.

Experimental Protocols

In Vitro Anti-inflammatory Assays

Inhibition of Protein Denaturation: The reaction mixture (0.5 mL) consisted of 0.45 mL of bovine serum albumin (5% w/v aqueous solution) and 0.05 mL of syringic acid at various concentrations. The pH was adjusted to 6.3 using a small amount of 1N HCl. The samples were incubated at 37°C for 20 minutes and then heated at 57°C for 3 minutes. After cooling, 2.5 mL of phosphate buffer saline (pH 6.3) was added to each sample. The turbidity was measured spectrophotometrically at 660 nm. The percentage inhibition of protein denaturation was calculated as follows: % inhibition = 100 × [1 - (absorbance of test sample / absorbance of control)]

Human Red Blood Cell (HRBC) Membrane Stabilization Method: The HRBC membrane stabilization method was used to assess the anti-inflammatory activity of syringic acid. Blood was collected from healthy human volunteers and mixed with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water). The blood was centrifuged at 3000 rpm for 10 minutes, and the packed cells were washed with isosaline (0.85%, pH 7.2) and a 10% v/v suspension was made with isosaline. The reaction mixture consisted of 1 mL of the HRBC suspension and 1 mL of syringic acid at various concentrations. The mixture was incubated at 37°C for 30 minutes and the absorbance of the supernatant was measured at 560 nm. The percentage of hemolysis was calculated, and the percentage of membrane protection was determined using the following formula: % protection = 100 - [(absorbance of test sample / absorbance of control) × 100]

Signaling Pathways and Molecular Mechanisms

Syringic acid exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Syringic acid has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines and enzymes like COX-2 and iNOS.[3][12]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Releases NF_kB_Active Active NF-κB Nucleus Nucleus NF_kB_Active->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF_kB_Active->Pro_inflammatory_Genes Induces Transcription Syringic_Acid Syringic Acid Syringic_Acid->IKK Inhibits

Figure 1: Syringic Acid's Inhibition of the NF-κB Pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade in the inflammatory process. Syringic acid can suppress the phosphorylation of key MAPK proteins such as p38 and JNK, leading to a reduction in inflammatory responses.

MAPK_Pathway Stress_Stimuli Stress/Inflammatory Stimuli MAPKKK MAPKKK (e.g., ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates p38 p38 MAPK MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) p38->AP1 Activates JNK->AP1 Activates Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response Induces Syringic_Acid Syringic Acid Syringic_Acid->MAPKK Inhibits

Figure 2: Modulation of the MAPK Pathway by Syringic Acid.

Relationship between this compound and Syringic Acid

The structural relationship between this compound and syringic acid is that of a glycoside and its aglycone. It is hypothesized that this compound may be hydrolyzed in vivo to release the biologically active syringic acid.

Aglycone_Relationship Glucosyringic_Acid This compound (Glycoside) Hydrolysis Hydrolysis (e.g., by glucosidases) Glucosyringic_Acid->Hydrolysis Syringic_Acid Syringic Acid (Aglycone) Glucose Glucose Hydrolysis->Syringic_Acid Hydrolysis->Glucose

References

Comparative Cytotoxicity Analysis: Glucosyringic Acid vs. Syringic Acid on HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the cytotoxic data for glucosyringic acid and syringic acid on human hepatoma (HepG2) cells. While syringic acid has been the subject of multiple studies elucidating its cytotoxic effects and underlying mechanisms, there is a notable absence of published research on the cytotoxic activity of this compound on HepG2 cells.

This guide, therefore, provides a detailed account of the cytotoxic profile of syringic acid on HepG2 cells, supported by experimental data and mechanistic insights. The absence of corresponding data for this compound prevents a direct comparative analysis at this time.

Syringic Acid: A Profile of Cytotoxicity in HepG2 Cells

Syringic acid (SA) has demonstrated a clear cytotoxic effect on the HepG2 human hepatoma cell line.[1][2][3][4][5][6] Studies indicate that SA induces cell death in a dose-dependent manner, primarily through the induction of apoptosis.

Quantitative Cytotoxicity Data

The cytotoxic effect of syringic acid on HepG2 cells has been quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The following table summarizes the reported effects at various concentrations after a 24-hour treatment period.

Concentration of Syringic Acid (µM)Cell Viability (%) vs. ControlStatistical Significance (p-value)
25Significant reduction< 0.001
50Significant reduction< 0.001
100Significant reduction< 0.001

Data synthesized from studies where HepG2 cells were treated for 24 hours.[1]

Experimental Protocols

The following methodologies are central to the assessment of syringic acid's cytotoxicity on HepG2 cells.

Cell Culture and Treatment: HepG2 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO2. For cytotoxicity assays, cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with varying concentrations of syringic acid (e.g., 25, 50, and 100 µM) for a specified duration, typically 24 hours.[1]

MTT Assay for Cell Viability: Following treatment with syringic acid, the MTT reagent is added to each well and incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Acridine Orange/Ethidium Bromide (AO/EB) Dual Staining for Apoptosis: To visualize morphological changes indicative of apoptosis, cells are stained with a mixture of acridine orange (AO) and ethidium bromide (EB). AO stains both live and dead cells, causing the nuclei to fluoresce green. EB is only taken up by cells with compromised membrane integrity, staining the nucleus red. Under a fluorescence microscope, live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, and late apoptotic cells display orange to red nuclei with condensed chromatin.[1]

Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using the 2',7'-dichlorofluorescin diacetate (DCFH-DA) assay. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer and is proportional to the intracellular ROS levels.[1]

Quantitative PCR (qPCR) for Gene Expression Analysis: To investigate the molecular mechanisms of apoptosis, the expression levels of key apoptotic regulatory genes are quantified using qPCR. Total RNA is extracted from treated and untreated HepG2 cells and reverse-transcribed into cDNA. qPCR is then performed using specific primers for genes such as p53, Bax, Bcl-2, caspase-3, caspase-9, cytochrome c, and Apaf-1.[1]

Signaling Pathways and Mechanisms of Action

Syringic acid-induced cytotoxicity in HepG2 cells is mediated by the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis.[1][5] The proposed signaling pathway involves the intrinsic (mitochondrial) pathway of apoptosis.

Key molecular events include:

  • Increased ROS Production: Syringic acid treatment leads to a significant increase in intracellular ROS levels.[1]

  • Upregulation of Pro-Apoptotic Proteins: The expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax is significantly increased.[1][5]

  • Downregulation of Anti-Apoptotic Proteins: A significant decrease in the expression of the anti-apoptotic protein Bcl-2 is observed.[1][5]

  • Mitochondrial Pathway Activation: The imbalance between pro- and anti-apoptotic proteins leads to mitochondrial dysfunction, resulting in the release of cytochrome c into the cytosol.

  • Caspase Activation: Cytochrome c, in conjunction with Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3.[1][5]

  • Apoptosis Execution: Activated caspase-3 leads to the cleavage of cellular substrates, resulting in the characteristic morphological changes of apoptosis, such as membrane blebbing and DNA fragmentation.[1]

This compound: A Data Deficit

A thorough search of scientific databases reveals a lack of studies investigating the cytotoxic effects of this compound on HepG2 cells. Consequently, no quantitative data, experimental protocols, or mechanistic insights are available to facilitate a comparison with syringic acid.

Visualizing the Processes

To aid in the understanding of the experimental workflow and the signaling pathway of syringic acid, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis HepG2 HepG2 Cell Culture Seeding Seeding in 96-well plates HepG2->Seeding Treatment Treatment with Syringic Acid (25, 50, 100 µM for 24h) Seeding->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT AOEB AO/EB Staining (Apoptosis Morphology) Treatment->AOEB ROS DCFH-DA Assay (ROS Levels) Treatment->ROS qPCR qPCR (Gene Expression) Treatment->qPCR Data Data Collection & Analysis MTT->Data AOEB->Data ROS->Data qPCR->Data

Caption: Experimental workflow for assessing the cytotoxicity of syringic acid on HepG2 cells.

syringic_acid_pathway cluster_cell HepG2 Cell SA Syringic Acid ROS ↑ ROS Production SA->ROS p53 ↑ p53 ROS->p53 Bax ↑ Bax p53->Bax Bcl2 ↓ Bcl-2 p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 activation Apaf1->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Validation of Glucosyringic acid as a dietary biomarker for fennel intake

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of trans-anethole and its metabolites versus fenchone as indicators of fennel consumption, providing researchers with the necessary data to design and interpret dietary intervention studies.

For researchers and drug development professionals, the accurate assessment of dietary intake is paramount. This guide provides a comprehensive comparison of the current leading candidates for dietary biomarkers of fennel (Foeniculum vulgare) intake: trans-anethole and its metabolites, and fenchone. The information presented herein, including quantitative data from human studies and detailed experimental protocols, is intended to support the informed selection and application of these biomarkers in clinical and research settings.

Executive Summary

While the initial exploration for glucosyringic acid as a potential biomarker for fennel intake proved unfounded due to a lack of scientific evidence of its presence in the plant, this guide pivots to the two most promising and well-documented candidates: trans-anethole and fenchone . Both are major volatile components of fennel essential oil. This guide details their metabolic fate, the quantitative data available from human intervention studies, and the analytical methods used for their detection, providing a robust framework for their validation and use.

Comparative Analysis of Leading Biomarkers

The validation of a dietary biomarker hinges on its specificity, dose-response relationship, and the robustness of the analytical methods for its quantification in biological matrices. Below is a comparative analysis of trans-anethole and fenchone.

FeatureTrans-Anethole & MetabolitesFenchone
Plausibility High. Trans-anethole is a major component of fennel essential oil, with concentrations ranging from 50-80%.[1][2][3]High. Fenchone is another significant component of fennel essential oil, with concentrations that can vary from 1-20% depending on the chemotype.[1][4][5]
Human Metabolism Extensively metabolized via O-demethylation, side-chain oxidation, and epoxidation.[6][7] Major urinary metabolites include 4-methoxyhippuric acid and isomers of 1-(4'-methoxyphenyl)propane-1,2-diol (as glucuronides).Information on human metabolism is less readily available in the reviewed literature.
Quantitative Human Data A study by Caldwell and Sutton (1988) on the disposition of trans-anethole in human volunteers after oral administration of 1, 50, and 250 mg doses found that 54-69% of the administered dose was excreted in the urine within 48 hours.[7] Another study on fennel tea consumption identified trans-anethole in the urine of subjects.[6]A study on commercial fennel formulations reported fenchone content ranging from less than 0.1 mg/g to 9.789 mg/g in a plant extract.[8][9][10] However, specific quantitative data from a human dietary intervention study with controlled fennel intake and subsequent measurement in biological fluids is not readily available in the reviewed literature.
Specificity Moderate. Trans-anethole is also a major component of anise (Pimpinella anisum) and star anise (Illicium verum), and is present in tarragon.[3]Potentially higher than trans-anethole, as high fenchone content is characteristic of certain fennel chemotypes (bitter fennel).[4][7]
Analytical Methods Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) have been used for quantification in plant extracts and biological fluids.[11][12]GC and GC-MS are the primary methods for the quantification of fenchone in essential oils and commercial products.[8][9][10][11]

Metabolic Pathways and Experimental Workflows

To aid in the understanding of the metabolic fate and analytical approaches for these biomarkers, the following diagrams are provided.

cluster_ingestion Dietary Intake cluster_absorption Absorption & Metabolism cluster_analysis Analysis Fennel (Foeniculum vulgare) Fennel (Foeniculum vulgare) trans-Anethole trans-Anethole Fennel (Foeniculum vulgare)->trans-Anethole contains Metabolism Metabolism trans-Anethole->Metabolism undergoes Urinary Metabolites Urinary Metabolites Metabolism->Urinary Metabolites produces Urine Sample Urine Sample Urinary Metabolites->Urine Sample excreted in Extraction Extraction Urine Sample->Extraction GC-MS/LC-MS Analysis GC-MS/LC-MS Analysis Extraction->GC-MS/LC-MS Analysis Quantification Quantification GC-MS/LC-MS Analysis->Quantification

Fig. 1: Experimental workflow for trans-anethole biomarker analysis.

cluster_pathways Metabolic Pathways trans-Anethole trans-Anethole O-Demethylation O-Demethylation trans-Anethole->O-Demethylation Side-chain Oxidation Side-chain Oxidation trans-Anethole->Side-chain Oxidation Side-chain Epoxidation Side-chain Epoxidation trans-Anethole->Side-chain Epoxidation p-Hydroxypropenylbenzene p-Hydroxypropenylbenzene O-Demethylation->p-Hydroxypropenylbenzene leads to 4-Methoxybenzoic acid 4-Methoxybenzoic acid Side-chain Oxidation->4-Methoxybenzoic acid leads to Anethole-1,2-epoxide Anethole-1,2-epoxide Side-chain Epoxidation->Anethole-1,2-epoxide leads to 4-Methoxyhippuric acid 4-Methoxyhippuric acid 4-Methoxybenzoic acid->4-Methoxyhippuric acid conjugates to form 1-(4'-methoxyphenyl)propane-1,2-diol 1-(4'-methoxyphenyl)propane-1,2-diol Anethole-1,2-epoxide->1-(4'-methoxyphenyl)propane-1,2-diol hydrolyzes to

References

Unveiling Glucosyringic Acid Content Across the Plant Kingdom: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive compounds in plants is paramount. Glucosyringic acid, a glycosylated form of syringic acid, is a phenolic compound of growing interest due to the therapeutic potential of its aglycone, syringic acid, which exhibits antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of this compound content in various plant species, supported by experimental data and detailed methodologies.

While direct quantitative data for this compound is limited in publicly available literature, the content of its aglycone, syringic acid, is widely reported. It is crucial to note that in many analytical procedures, a hydrolysis step is employed to break the glycosidic bond, converting this compound and other syringic acid glycosides into syringic acid. Therefore, the reported syringic acid content can serve as a strong proxy for the presence and relative abundance of this compound in a given plant species.

Comparative this compound Content in Various Plant Species

The following table summarizes the quantitative data of syringic acid found in different plant species. This data, obtained after hydrolysis, provides an indirect but valuable comparison of the potential this compound content.

Plant FamilyPlant SpeciesPlant PartSyringic Acid Content (mg/g DW)Reference
AsteraceaeCalendula officinalisLeavesHigh Content (Specific value not provided)[1]
AsteraceaeVarious SpeciesLeaves0.782 - 5.078[1]
LamiaceaeStachys byzantineLeavesHigh Phenolic Content (Specific syringic acid value not provided)[1]
RosaceaePotentilla rectaLeavesHigh Phenolic Content (Specific syringic acid value not provided)[1]
OleaceaeOlea europaea (Olive)FruitPresent (Specific value not provided)[2][3]
CucurbitaceaeCucurbita (Pumpkin)-Present (Specific value not provided)[2][3]
VitaceaeVitis vinifera (Grape)FruitPresent (Specific value not provided)[2][3]
ArecaceaePhoenix dactylifera (Date Palm)FruitPresent (Specific value not provided)[2]
ArecaceaeEuterpe oleracea (Acai Palm)FruitPresent (Specific value not provided)[2][3]

Note: DW = Dry Weight. The presence of syringic acid is an indicator of the original presence of its glycosides, such as this compound.

Experimental Protocols

The quantification of this compound, often measured as syringic acid after hydrolysis, typically involves extraction from the plant matrix followed by chromatographic separation and detection.

Sample Preparation and Extraction
  • Plant Material Collection and Preparation : Fresh plant material (e.g., leaves, fruits) is collected and immediately flash-frozen in liquid nitrogen or lyophilized to prevent enzymatic degradation of phenolic compounds. The dried material is then ground into a fine powder.

  • Solvent Extraction : A known weight of the powdered plant material is extracted with a suitable solvent. Methanol or a methanol-water mixture is commonly used for the extraction of phenolic compounds. The extraction can be performed using methods such as maceration, sonication, or accelerated solvent extraction (ASE).

  • Hydrolysis (Optional but common for total syringic acid determination) : To quantify the total amount of syringic acid, including that present as this compound, an acid or alkaline hydrolysis step is performed on the extract. This cleaves the glycosidic bonds.

    • Acid Hydrolysis : The extract is heated with an acid (e.g., hydrochloric acid) to release the aglycone (syringic acid).

    • Alkaline Hydrolysis : The extract is treated with a base (e.g., sodium hydroxide) at room temperature.

  • Purification : The hydrolyzed or non-hydrolyzed extract is then purified, often using solid-phase extraction (SPE), to remove interfering substances before chromatographic analysis.

Quantification by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS)
  • Chromatographic Separation : The purified extract is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient elution is typically employed using a mobile phase consisting of two solvents, such as water with a small percentage of formic acid (for acidification) and an organic solvent like acetonitrile or methanol. This separates the different phenolic compounds in the extract based on their polarity.

  • Mass Spectrometric Detection : The eluent from the HPLC is introduced into a mass spectrometer. For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly effective. Specific precursor-to-product ion transitions for syringic acid (or this compound if a direct analysis is performed) are monitored for accurate and sensitive quantification.

  • Quantification : The concentration of the analyte is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using certified reference standards of syringic acid or this compound.

Visualizing the Processes

To better understand the scientific workflows and pathways, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_hydrolysis Hydrolysis (for total Syringic Acid) cluster_analysis Analysis plant_material Plant Material (e.g., leaves, fruit) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Methanol/Water) grinding->extraction hydrolysis Acid or Alkaline Hydrolysis extraction->hydrolysis purification Solid-Phase Extraction (SPE) extraction->purification Direct Analysis (for this compound) hydrolysis->purification hplc HPLC Separation purification->hplc msms MS/MS Detection & Quantification hplc->msms

Caption: Experimental workflow for the quantification of this compound/syringic acid in plant material.

biosynthetic_pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_benzoic_acid Benzoic Acid Pathway cluster_glycosylation Glycosylation shikimic_acid Shikimic Acid phenylalanine Phenylalanine shikimic_acid->phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid p_coumaric_acid p-Coumaric Acid cinnamic_acid->p_coumaric_acid caffeic_acid Caffeic Acid p_coumaric_acid->caffeic_acid ferulic_acid Ferulic Acid caffeic_acid->ferulic_acid sinapic_acid Sinapic Acid ferulic_acid->sinapic_acid syringic_acid Syringic Acid sinapic_acid->syringic_acid glucosyringic_acid This compound syringic_acid->glucosyringic_acid UDP-glucose

Caption: Simplified biosynthetic pathway of this compound in plants.

This comparative guide highlights the distribution of potential this compound content across different plant families and provides a robust framework for its experimental determination. The provided workflows and pathways offer a visual representation of the key processes involved, aiding researchers in their quest to explore the rich chemical diversity of the plant kingdom.

References

The Synergistic Power of Glucosyringic Acid's Core: A Comparative Guide to Syringic Acid's Interactions with Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Glucosyringic acid, a phenolic compound found in various plant sources, holds significant interest for its potential therapeutic applications. While direct research on the synergistic effects of this compound is emerging, a substantial body of evidence exists for its aglycone form, syringic acid. This guide provides a comprehensive comparison of the synergistic antioxidant, anti-inflammatory, and anticancer effects observed when syringic acid is combined with other phenolic compounds. The data presented here, derived from various experimental studies, offers valuable insights into the potential combinatorial bioactivities of its glycosylated form, this compound. It is hypothesized that the synergistic mechanisms observed for syringic acid are likely to be relevant for this compound following enzymatic hydrolysis in vivo.

Synergistic Antioxidant Effects

The combination of syringic acid with other phenolic compounds has been shown to produce synergistic antioxidant effects, suggesting that mixtures of these compounds can be more potent than the individual components alone. This enhancement is often attributed to mechanisms like the regeneration of more potent antioxidants and the donation of hydrogen atoms or electrons to scavenge free radicals.

Quantitative Data Summary
Phenolic CombinationAssayConcentrationObserved EffectSynergy (%)Reference
Syringic Acid + Gentisic AcidFRAP100 µMSynergistic-[1]
Syringic Acid + Protocatechuic Acid + Gentisic AcidFRAP100 µMSynergistic174%[1]
Syringic Acid + Gentisic AcidORAC2.5 µMAntagonistic-24%[1]
Syringic Acid + Gallic AcidFRAPNot SpecifiedSynergisticNot Specified[2]
Syringic Acid + Caffeic AcidFRAPNot SpecifiedSynergisticNot Specified[2]

Note: A positive synergy percentage indicates an effect greater than the additive effect of the individual compounds. A negative percentage indicates an antagonistic effect.

Experimental Protocols

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of antioxidants to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction Mixture: The test sample (pure compound or mixture) is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the resulting blue-colored complex is measured spectrophotometrically at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or FeSO₄.[1][2]

Oxygen Radical Absorbance Capacity (ORAC) Assay: The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxyl radical generator.

  • Reagent Preparation: A fluorescent probe (e.g., fluorescein) and a peroxyl radical generator (e.g., AAPH) are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Reaction Mixture: The test sample is mixed with the fluorescent probe in a microplate well.

  • Initiation of Reaction: The peroxyl radical generator is added to initiate the reaction.

  • Measurement: The fluorescence decay is monitored over time using a fluorescence microplate reader.

  • Quantification: The antioxidant capacity is calculated from the area under the fluorescence decay curve and compared to a Trolox standard.[1]

Logical Relationship of Synergistic Antioxidant Action

Synergy_Antioxidant cluster_synergy Synergistic Interaction SA Syringic Acid ROS Reactive Oxygen Species (ROS) SA->ROS Scavenges Oxidized_PC Oxidized Phenolic Compound SA->Oxidized_PC Regenerates PC Phenolic Compound (e.g., Gallic Acid) PC->ROS Scavenges PC->Oxidized_PC Becomes Oxidized Neutralized_ROS Neutralized ROS ROS->Neutralized_ROS Are Neutralized Synergy_AntiInflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK ProInflammatory Pro-inflammatory Mediators (NO, PGE₂, TNF-α) NFkB->ProInflammatory Induces MAPK->ProInflammatory Induces SA_PC Syringic Acid + Phenolic Compound SA_PC->NFkB Inhibits SA_PC->MAPK Inhibits Synergy_Anticancer_Workflow start Start: Cancer Cell Line treatment Treatment: - Syringic Acid Alone - Phenolic Compound Alone - Combination start->treatment mtt MTT Assay (Cell Viability/IC50) treatment->mtt apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis analysis Data Analysis: - Calculate IC50 - Determine Combination Index (CI) mtt->analysis apoptosis->analysis synergy Synergistic Effect (CI < 1) analysis->synergy no_synergy Additive or Antagonistic Effect (CI ≥ 1) analysis->no_synergy end End synergy->end no_synergy->end

References

Comparative Efficacy of Syringic Acid: An In Vivo vs. In Vitro Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Glucosyringic Acid: While the focus of this guide is Syringic Acid, it is important to note its relationship with this compound. This compound is a glycoside of Syringic acid, meaning it is composed of a Syringic acid molecule linked to a glucose sugar molecule.[1] In the body, glycosides like this compound are often metabolized into their aglycone form (in this case, Syringic acid). Therefore, the biological activities of Syringic acid are highly relevant to understanding the potential effects of this compound. Currently, there is a significant body of research on the in vivo and in vitro efficacy of Syringic acid, while specific studies on this compound are limited. This guide will focus on the well-documented efficacy of Syringic acid.

Syringic acid (SA), a naturally occurring phenolic compound found in various plants, fruits, and vegetables, has garnered considerable attention for its therapeutic potential.[2][3] It exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-diabetic, and anti-cancer activities.[3][4] This guide provides a comparative analysis of the in vivo and in vitro efficacy of Syringic acid, supported by experimental data and detailed methodologies.

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vivo and in vitro studies on Syringic acid.

Table 1: Summary of In Vivo Efficacy of Syringic Acid

Model Dose Duration Key Findings Reference
Streptozotocin-induced diabetic rats50 mg/kg body weight60 daysSignificantly lowered hyperglycemia and improved insulin levels. Restored antioxidant enzyme activities (superoxide dismutase, catalase, glutathione peroxidase, and glutathione reductase) in the pancreas.[5][6]
Alloxan-induced diabetic rats50 mg/kg body weight30 daysDecreased plasma glucose levels and increased plasma insulin and C-peptide levels. Restored altered levels of plasma and tissue glycoprotein components to near normal.[7]
UVB-induced skin carcinogenesis in micePretreatmentN/ASignificantly suppressed UVB-induced skin tumor incidence in a dose-dependent manner.[8]
Diethylnitrosamine (DEN)-induced hepatocellular carcinoma in Wistar ratsN/AN/AReduced serum liver marker levels and increased the expression of apoptotic proteins.[4]

Table 2: Summary of In Vitro Efficacy of Syringic Acid

Cell Line/Model Concentration Key Findings Reference
Human epidermal keratinocytes (HaCaT) cellsN/ASuppressed UVB-induced cyclooxygenase-2, matrix metalloproteinase-1, and prostaglandin E2 expression. Inhibited UVB-induced phosphorylation of MAPKs and Akt signaling pathways.[8]
Gastric cancer cells (AGS)25 and 30 µg/mLIncreased cleaved caspase-3, caspase-9, BAD, and PARP. Decreased p53 and BCL-2. Suppressed the release of pro-inflammatory cytokines (NF-κB, IL-6, COX-2, and TNF-α).[9]
3T3-L1 adipocytesN/AInhibited adipogenesis and boosted lipolysis, resulting in reduced lipid accumulation.[3]
Protein denaturation, proteinase activity, and HRBC membrane stabilization assaysN/AShowed concentration-dependent inhibition of protein denaturation (IC50: 49.38±0.56 µg/ml), proteinase activity (IC50: 53.73±0.27 µg/ml), heat-induced hemolysis (IC50: 57.13±0.24 µg/ml), and hypotonicity-induced hemolysis (IC50: 53.87±0.72 µg/ml).[10]

Experimental Protocols

Below are detailed methodologies for key experiments cited in this guide.

1. In Vivo Anti-diabetic Activity in Streptozotocin-Induced Diabetic Rats

  • Animal Model: Male Sprague-Dawley rats were used.

  • Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of Streptozotocin (40 mg/kg).

  • Treatment: Syringic acid (50 mg/kg body weight) was administered orally once a day for 60 days. A standard drug, glimepiride (0.1 mg/kg), was used for comparison.

  • Parameters Measured: Plasma insulin, glucose, glycated hemoglobin, toxicity markers, and antioxidant enzymes (superoxide dismutase, catalase, glutathione peroxidase, glutathione reductase) in the pancreas were examined.[5][6]

2. In Vitro Anti-inflammatory Activity

  • Assays: The anti-inflammatory activity of Syringic acid was evaluated using three assays: inhibition of protein denaturation, inhibition of proteinase activity, and human red blood cell (HRBC) membrane stabilization.

  • Methodology:

    • Inhibition of Protein Denaturation: The reaction mixture consisted of bovine serum albumin and Syringic acid at various concentrations. The mixture was incubated and then heated. Turbidity was measured spectrophotometrically.

    • Proteinase Inhibitory Activity: The reaction mixture contained trypsin, bovine serum albumin, and Syringic acid at different concentrations. The mixture was incubated, and perchloric acid was added to terminate the reaction. The absorbance of the supernatant was measured.

    • HRBC Membrane Stabilization: A suspension of HRBC was mixed with Syringic acid at varying concentrations and incubated. The hemolytic activity was analyzed spectrophotometrically. Both heat-induced and hypotonicity-induced hemolysis were assessed.[10]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Syringic Acid

Syringic acid exerts its therapeutic effects by modulating several key signaling pathways.

Syringic_Acid_Signaling_Pathways cluster_uvb UVB-Induced Signaling cluster_inflammation Inflammatory Pathways cluster_antioxidant Antioxidant Defense Pathway UVB UVB Radiation EGFR EGFR UVB->EGFR MAPK MAPK EGFR->MAPK Akt Akt EGFR->Akt AP1 AP-1 MAPK->AP1 Akt->AP1 COX2 COX-2, MMP-1, PGE2 AP1->COX2 Inflammatory_Stimuli Inflammatory Stimuli TLR4 TLR4 Inflammatory_Stimuli->TLR4 NFkB NF-κB TLR4->NFkB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 HO1 HO-1, NQO1 Nrf2->HO1 SA Syringic Acid SA->EGFR Inhibits SA->NFkB Inhibits SA->Nrf2 Activates

Caption: Syringic acid's modulation of key signaling pathways.

General Experimental Workflow for Evaluating Efficacy

The following diagram illustrates a typical workflow for assessing the in vivo and in vitro efficacy of a compound like Syringic acid.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (e.g., HaCaT, AGS) treatment Treatment with Syringic Acid cell_culture->treatment biochemical_assays Biochemical Assays (e.g., ELISA, Western Blot) treatment->biochemical_assays functional_assays Functional Assays (e.g., Cell Viability, Apoptosis) treatment->functional_assays data_analysis Data Analysis and Interpretation functional_assays->data_analysis animal_model Animal Model (e.g., Diabetic Rats) treatment_animal Oral Administration of Syringic Acid animal_model->treatment_animal monitoring Monitoring of Physiological Parameters treatment_animal->monitoring histopathology Histopathological Analysis of Tissues treatment_animal->histopathology histopathology->data_analysis

Caption: General workflow for efficacy testing.

References

A Comparative Guide to the Bioavailability and Metabolism of Glucosyringic Acid and Syringic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the bioavailability and metabolism of glucosyringic acid and its aglycone form, syringic acid. While extensive research has been conducted on syringic acid, direct experimental data for this compound is limited. Therefore, this guide combines available data for syringic acid with established principles of phenolic glycoside metabolism to provide a comprehensive overview for research and drug development purposes.

Introduction: Chemical Structures and General Properties

Syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) is a naturally occurring phenolic compound found in a variety of plants and fruits.[1] It is recognized for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[1] this compound is the glycosidic form of syringic acid, where a glucose molecule is attached, typically through an O-glycosidic bond. This glycosylation significantly alters the molecule's polarity and size, which in turn is expected to influence its bioavailability and metabolic fate.

Bioavailability and Metabolism: A Comparative Overview

The bioavailability of phenolic compounds is largely determined by their chemical structure. The presence of a sugar moiety, as in this compound, generally leads to different absorption and metabolism pathways compared to the aglycone form, syringic acid.

Metabolism of this compound (Inferred)
  • Limited Absorption in the Small Intestine: As a hydrophilic glycoside, this compound is likely poorly absorbed in its intact form in the small intestine.[2][3] Some absorption of intact glycosides can occur via active transport mechanisms, such as the sodium-dependent glucose co-transporter 1 (SGLT1), though this is often followed by efficient efflux back into the intestinal lumen.[4][5]

  • Hydrolysis by Intestinal Enzymes: Lactase-phlorizin hydrolase and cytosolic β-glucosidase in the small intestine can hydrolyze the glycosidic bond, releasing syringic acid.[4][6]

  • Colonic Microbiota Metabolism: A significant portion of ingested this compound is expected to reach the colon intact.[4][7] Here, the vast array of bacterial glycosidases efficiently hydrolyzes the molecule into syringic acid and glucose.[2][3] The released syringic acid can then be absorbed by the colonic mucosa.[3]

Bioavailability and Metabolism of Syringic Acid

Syringic acid, as the aglycone, is more lipophilic than its glucoside and is therefore more readily absorbed.

  • Absorption: Studies indicate that syringic acid exhibits relatively high bioavailability.[1] A pharmacokinetic study in rabbits showed an absolute bioavailability of 86.27%.[1] Its absorption is likely to occur in both the small intestine and the colon (following the hydrolysis of this compound).

  • Metabolism: Once absorbed, syringic acid undergoes phase II metabolism, primarily in the liver, where it is conjugated with glucuronic acid or sulfate to form more water-soluble compounds that can be easily excreted.[8]

Quantitative Data on Syringic Acid Bioavailability

The following table summarizes key pharmacokinetic parameters of syringic acid from preclinical studies. No direct quantitative data for this compound is currently available.

ParameterValueSpeciesFormulationAdministration RouteReference
Absolute Bioavailability 86.27%RabbitStandardIntravenous[1]
Relative Bioavailability Increased 2.8-foldMouseTPGS LiposomeOral[9]
Relative Bioavailability Increased 10.997-foldRatMIL-100(Fe) CarrierOral[10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of bioavailability and metabolism. Below are representative protocols for in vivo and in vitro studies.

In Vivo Pharmacokinetic Study

This protocol outlines a typical animal study to determine the pharmacokinetic profile of a phenolic compound.

  • Animal Model: Sprague-Dawley rats are commonly used.[10]

  • Compound Administration: The test compound (e.g., syringic acid) is administered orally (gavage) and intravenously (for absolute bioavailability calculation).[10]

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via the tail vein.[10]

  • Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

  • Sample Analysis: Plasma concentrations of the compound and its metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).[10]

In Vitro Intestinal Absorption Model (Caco-2 Cells)

The Caco-2 cell line is a widely used in vitro model to simulate human intestinal absorption.[11]

  • Cell Culture: Caco-2 cells are cultured on permeable supports (e.g., Transwell inserts) for 21 days to form a differentiated monolayer that mimics the intestinal epithelium.[2]

  • Compound Application: The test compound is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

  • Sampling: Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points.

  • Analysis: The concentration of the compound in the BL samples is measured by HPLC-MS to determine the apparent permeability coefficient (Papp).

  • Co-culture with HepG2 cells: To simulate first-pass metabolism in the liver, Caco-2 cells can be co-cultured with HepG2 liver cells.[2]

Signaling Pathways Modulated by Syringic Acid

Syringic acid exerts its biological effects by modulating several key signaling pathways. The following diagrams illustrate these interactions.

experimental_workflow cluster_invivo In Vivo Bioavailability Study cluster_invitro In Vitro Absorption Study animal_model Animal Model (e.g., Rat) administration Compound Administration (Oral/IV) animal_model->administration blood_sampling Blood Sampling administration->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep hplc_ms HPLC-MS Analysis plasma_prep->hplc_ms pk_analysis Pharmacokinetic Analysis hplc_ms->pk_analysis caco2_culture Caco-2 Cell Culture compound_app Compound Application caco2_culture->compound_app sampling Basolateral Sampling compound_app->sampling analysis Permeability Analysis sampling->analysis anti_inflammatory_pathway cluster_pathway Syringic Acid: Anti-inflammatory and Antioxidant Pathways SA Syringic Acid TLR4 TLR4 SA->TLR4 MyD88 MyD88 SA->MyD88 TRAF6 TRAF6 SA->TRAF6 IkB IκBα SA->IkB Inhibits Degradation Nrf2 Nrf2 SA->Nrf2 Promotes Nuclear Translocation TLR4->MyD88 MyD88->TRAF6 IKK IKK TRAF6->IKK IKK->IkB IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Inflammation Inflammatory Gene Expression (TNF-α, IL-6) NFkB->Inflammation ROS Oxidative Stress Keap1 Keap1 ROS->Keap1 Keap1->Nrf2 ARE ARE Nrf2->ARE Antioxidant Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant anticancer_pathway cluster_pathway Syringic Acid: PI3K/AKT/mTOR Pathway in Cancer SA Syringic Acid AKT AKT SA->AKT Apoptosis Apoptosis SA->Apoptosis mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation mTOR->Apoptosis

References

Head-to-head comparison of different extraction methods for Glucosyringic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of Extraction Methods for Glucosyringic Acid

For researchers, scientists, and drug development professionals, the efficient extraction of bioactive compounds is a critical first step in phytochemical analysis and drug discovery. This compound, a phenolic glucoside with potential therapeutic properties, is no exception. The choice of extraction method can significantly impact the yield, purity, and overall efficiency of the process. This guide provides an objective comparison of various extraction techniques for this compound, supported by experimental data and detailed protocols.

Quantitative Comparison of Extraction Methods

The following table summarizes the performance of different extraction methods for phenolic compounds, including glucosides similar to this compound. The data presented is a synthesis from multiple studies and provides a comparative overview of key parameters.

Extraction MethodTypical YieldPurityExtraction TimeSolvent ConsumptionKey AdvantagesKey Disadvantages
Ultrasound-Assisted Extraction (UAE) High[1]Moderate30-60 min[1]ModerateReduced extraction time and solvent use, suitable for thermolabile compounds.[1]Yield can be dependent on the specific equipment and parameters used.
Microwave-Assisted Extraction (MAE) Very High[2]Moderate5-30 min[2]Low to ModerateExtremely fast, high efficiency, and reduced solvent consumption.[2]Potential for thermal degradation of some compounds if not carefully controlled.
Supercritical Fluid Extraction (SFE) Moderate to High[3][4]High30-120 minLow (CO2 is recycled)"Green" technology, high selectivity, solvent-free final product.[3]High initial equipment cost, may require a polar co-solvent for efficient extraction of glucosides.[3][4]
Conventional Solvent Extraction (e.g., Soxhlet) ModerateLow to Moderate6-24 hoursHighSimple setup, well-established method.Time-consuming, large solvent volume, potential for thermal degradation of compounds.
Solid-Phase Extraction (SPE) N/A (Purification)Very High15-30 minLowExcellent for sample cleanup and concentration, high selectivity.[5]Primarily a purification step, not a primary extraction method from solid matrices.

Experimental Protocols

Detailed methodologies for the key extraction and purification techniques are provided below. These protocols are generalized and may require optimization for specific plant matrices.

Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 64% ethanol in water)[6]

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus (e.g., Whatman filter paper or 0.45 µm syringe filter)

  • Rotary evaporator

Procedure:

  • Weigh 10 g of the dried, powdered plant material and place it in a 250 mL flask.

  • Add 100 mL of the extraction solvent to the flask.

  • Place the flask in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Sonicate the mixture for 30-60 minutes at a controlled temperature (e.g., 25°C) and a frequency of 30 kHz.[1]

  • After sonication, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.

  • Decant the supernatant and filter it to remove any remaining fine particles.

  • Concentrate the filtered extract using a rotary evaporator at a temperature below 40°C to obtain the crude this compound extract.

  • The crude extract can be further purified using methods like Solid-Phase Extraction.

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy to heat the solvent and sample, accelerating the extraction process.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 50% ethanol in water)[2]

  • Microwave extraction system with temperature and power control

  • Centrifuge

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place 1 g of the dried, powdered plant material into a microwave extraction vessel.[2]

  • Add 20 mL of the extraction solvent to the vessel.[2]

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters: microwave power (e.g., 200 W), temperature (e.g., 50°C), and time (e.g., 18 minutes).[2]

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Centrifuge the mixture and filter the supernatant.

  • Concentrate the extract using a rotary evaporator.

Supercritical Fluid Extraction (SFE) Protocol

SFE uses a supercritical fluid, typically CO2, as the extraction solvent. For polar compounds like this compound, a co-solvent is often required.

Materials:

  • Dried and powdered plant material

  • Supercritical fluid extractor

  • High-purity CO2

  • Co-solvent (e.g., ethanol)

  • Separation vessel

Procedure:

  • Load the ground plant material (e.g., 20 g) into the extraction vessel of the SFE system.

  • Set the extraction parameters: pressure (e.g., 211 bar), temperature (e.g., 80°C), and CO2 flow rate.[4]

  • Introduce a co-solvent, such as an ethanol-water mixture (e.g., 17.4% concentration), into the system to enhance the extraction of the polar this compound.[4]

  • Perform the extraction for a specified time (e.g., 60 minutes).[4]

  • The extract is separated from the supercritical fluid in a separation vessel by reducing the pressure, causing the CO2 to return to a gaseous state and leaving behind the extracted compounds.

  • Collect the extract for further analysis and purification.

Solid-Phase Extraction (SPE) for Purification

SPE is a chromatographic technique used for sample clean-up and concentration. It is an ideal secondary step after initial extraction.

Materials:

  • Crude this compound extract

  • SPE cartridge (e.g., C18)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Washing solvent (e.g., water or a weak organic solvent mixture)

  • Elution solvent (e.g., methanol or acetonitrile)

  • SPE manifold

Procedure:

  • Conditioning: Pass 1-2 column volumes of a strong organic solvent like methanol through the SPE cartridge to activate the sorbent.[7]

  • Equilibration: Flush the cartridge with 1-2 column volumes of water or a buffer to prepare it for the aqueous sample. Do not let the sorbent dry out.[8]

  • Sample Loading: Dissolve the crude extract in a suitable solvent and load it onto the SPE cartridge.

  • Washing: Pass a weak solvent through the cartridge to wash away impurities while retaining the this compound on the sorbent.[8]

  • Elution: Elute the this compound from the cartridge using a small volume of a strong organic solvent like methanol or acetonitrile.[8]

  • The collected eluate contains the purified this compound.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction_method Choose Extraction Method (UAE, MAE, SFE, etc.) grinding->extraction_method crude_extract Crude Extract extraction_method->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_extract Purified this compound spe->purified_extract hplc HPLC Analysis purified_extract->hplc quantification Quantification hplc->quantification

Caption: General workflow for the extraction and analysis of this compound.

SPE_Protocol_Diagram start conditioning 1. Conditioning start->conditioning Activate sorbent (e.g., Methanol) equilibration 2. Equilibration conditioning->equilibration Prepare for aqueous sample (e.g., Water) loading 3. Sample Loading equilibration->loading Load crude extract washing 4. Washing loading->washing elution 5. Elution washing->elution Switch to elution solvent (e.g., Methanol) impurities_out Impurities Discarded washing->impurities_out Wash solvent carries impurities away product_out Purified this compound Collected elution->product_out

Caption: Step-by-step logical flow of the Solid-Phase Extraction (SPE) protocol.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Glucosyringic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of bioactive compounds like Glucosyringic acid is fundamental to ensuring the quality, safety, and efficacy of therapeutic products. This compound, a phenolic glycoside, has garnered interest for its potential pharmacological activities. Reliable analytical methods are therefore essential for its quantitative determination in various samples, from raw materials to biological matrices.

This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry. While direct cross-validation studies for this compound are not extensively documented, this guide collates and compares validation parameters from studies on structurally similar phenolic glycosides to provide a robust framework for method selection and cross-validation.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, the complexity of the sample matrix, and the availability of instrumentation. Below is a summary of the typical performance characteristics of HPLC-DAD, UPLC-MS/MS, and UV-Vis Spectrophotometry for the analysis of phenolic compounds.

Table 1: Comparison of Method Validation Parameters

ParameterHigh-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)UV-Visible (UV-Vis) Spectrophotometry
Principle Chromatographic separation based on the analyte's affinity for the stationary and mobile phases, followed by detection via UV-Vis absorbance.Chromatographic separation followed by mass-based detection and fragmentation, offering high selectivity.Measurement of light absorbance by the analyte at a specific wavelength.
Specificity Good; separates the analyte from many interfering compounds based on retention time and UV spectrum.Excellent; highly specific due to the monitoring of precursor and product ion transitions (Multiple Reaction Monitoring - MRM).Low; potential for interference from other compounds that absorb at the same wavelength.
Linearity (R²) > 0.995[1]> 0.99[2][3]> 0.99
Accuracy (% Recovery) 95.8 – 103.1%[1]94 – 111%[4]83.3% to 104.9% (for syringic acid)[5]
Precision (% RSD) < 3.34%[1]< 13.69%[6]< 14.1% (for syringic acid)[5]
Limit of Detection (LOD) 0.15 - 0.46 µg/mL[1]< 0.053 ng/mL[4]~0.01 mg/L (for phenolic acids)[5]
Limit of Quantification (LOQ) 0.42 - 2.47 µg/mL[1]< 0.424 ng/g[4]0.33 ng/mL (for syringic acid)[5]

Note: The data presented are representative ranges compiled from studies on various phenolic compounds and glycosides and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

The following are detailed methodologies for the quantification of this compound using HPLC-DAD, UPLC-MS/MS, and UV-Vis Spectrophotometry. These protocols should be optimized and validated for your specific application.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is well-suited for the routine quantification of this compound in moderately complex samples.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a diode-array detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[7][8][9]

  • Mobile Phase: A gradient elution is typically used, for example, with a mobile phase consisting of acetonitrile and acidified water (e.g., with 0.1% formic or acetic acid).[1][7]

  • Flow Rate: 0.8 - 1.0 mL/min.[1][7]

  • Column Temperature: 25-30 °C.[1][7]

  • Detection: Diode-array detector monitoring at the maximum absorbance wavelength of this compound (typically around 270 nm for syringic acid derivatives).[5]

  • Injection Volume: 10-20 µL.[7]

Sample Preparation:

  • Samples are typically extracted with a polar solvent such as methanol or ethanol.

  • The extract is then filtered through a 0.20 or 0.45 µm syringe filter before injection.[10]

Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

Instrumentation:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.

  • Flow Rate: 0.2 - 0.4 mL/min.[10][11]

  • Column Temperature: 35-40 °C.[11]

  • Injection Volume: 1-5 µL.[10][11]

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, to be optimized for this compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.[10]

  • Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized to maximize the signal of the analyte.[10]

Sample Preparation:

  • Sample extraction is similar to that for HPLC, but may require a solid-phase extraction (SPE) clean-up step for very complex matrices to minimize matrix effects.

UV-Visible (UV-Vis) Spectrophotometry

This method can be used for a rapid estimation of the total phenolic content or for the quantification of this compound in simple, purified samples.

Instrumentation:

  • UV-Vis Spectrophotometer.

Methodology:

  • Solvent: A suitable solvent that dissolves the sample and does not interfere with the absorbance measurement (e.g., methanol, ethanol, or a buffer solution).

  • Wavelength of Maximum Absorbance (λmax): The λmax for this compound is determined by scanning a standard solution across a range of UV-Vis wavelengths. For syringic acid, this is around 272 nm.[5]

  • Calibration: A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax.

  • Quantification: The concentration of this compound in the sample is determined by measuring its absorbance and interpolating the concentration from the calibration curve.

Sample Preparation:

  • The sample should be free of interfering substances that absorb at the λmax of this compound. A purification step may be necessary for complex mixtures.

Mandatory Visualizations

cross_validation_workflow cluster_setup Method Setup & Validation cluster_analysis Sample Analysis cluster_comparison Data Comparison & Conclusion Method1 Primary Method Validation (e.g., HPLC-DAD) Analysis1 Analyze Samples with Primary Method Method1->Analysis1 Method2 Alternative Method Validation (e.g., UPLC-MS/MS) Analysis2 Analyze Samples with Alternative Method Method2->Analysis2 SampleSet Prepare a Set of Samples (e.g., spiked matrix, real samples) SampleSet->Analysis1 SampleSet->Analysis2 Comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Analysis1->Comparison Analysis2->Comparison Conclusion Conclusion on Method Equivalence Comparison->Conclusion

Caption: Cross-validation workflow for analytical methods.

analytical_workflow Sample Sample Collection & Preparation (Extraction, Filtration) Analysis Instrumental Analysis (HPLC or UPLC-MS/MS) Sample->Analysis Standard Preparation of Calibration Standards Standard->Analysis Data Data Acquisition & Processing (Peak Integration) Analysis->Data Quantification Quantification (Calibration Curve) Data->Quantification Report Result Reporting & Interpretation Quantification->Report

References

Safety Operating Guide

Proper Disposal of Glucosyringic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle glucosyringic acid with appropriate personal protective equipment (PPE). Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times to prevent skin and eye contact.

Step-by-Step Disposal Protocol

Given the absence of a specific hazardous waste classification for this compound, the following procedure is recommended to ensure responsible disposal. This protocol prioritizes safety and environmental protection.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste as potentially hazardous until a formal hazard assessment is completed by your institution's Environmental Health and Safety (EHS) department.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

Step 2: Containerization

  • Collect this compound waste in a dedicated, properly labeled, and sealed container.

  • The container should be made of a material compatible with organic acids. A high-density polyethylene (HDPE) container is a suitable choice.

  • Label the container clearly as "this compound Waste" and include the date of accumulation.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

  • The SAA should be a secondary containment system to prevent the spread of any potential spills.

  • Ensure the storage area is cool, dry, and away from direct sunlight and incompatible materials.

Step 4: Consultation with EHS

  • Crucially, contact your institution's EHS department for guidance on the final disposal of this compound waste.

  • Provide them with all available information, including the chemical name, quantity of waste, and any available safety data for related compounds like syringic acid.

  • The EHS department will provide specific instructions based on local, state, and federal regulations. They will determine if the waste can be classified as non-hazardous or if it requires disposal as hazardous waste.

Step 5: Final Disposal

  • Follow the specific instructions provided by your EHS department for the final disposal of the collected waste. This may involve arranging for a licensed hazardous waste contractor to pick up the material.

  • Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS department.

Summary of Disposal Considerations

ConsiderationRecommendation
Hazard Classification Treat as potentially hazardous due to lack of specific data. Consult EHS for a definitive classification.
Personal Protective Equipment (PPE) Safety goggles, gloves, lab coat.
Waste Container Dedicated, labeled, sealed, and compatible container (e.g., HDPE).
Storage Designated Satellite Accumulation Area with secondary containment.
Drain Disposal Not recommended. Avoid drain disposal unless explicitly permitted by EHS.
Trash Disposal Not recommended. Do not dispose of in regular trash.
Final Disposal Follow the guidance of your institution's Environmental Health and Safety (EHS) department.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Safety Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Labeled, Sealed, Compatible Container ppe->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store contact_ehs Contact Environmental Health & Safety (EHS) Department store->contact_ehs ehs_classifies EHS Determines Hazard Classification contact_ehs->ehs_classifies non_hazardous Non-Hazardous Waste Disposal Protocol ehs_classifies->non_hazardous Non-Hazardous hazardous Hazardous Waste Disposal Protocol ehs_classifies->hazardous Hazardous final_disposal Follow EHS Instructions for Final Disposal non_hazardous->final_disposal hazardous->final_disposal end End: Waste Disposed final_disposal->end

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

Personal protective equipment for handling Glucosyringic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Glucosyringic acid is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldChemical splash goggles are essential. A face shield should be used in addition to goggles when there is a higher risk of splashes[2].
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids and offer good chemical resistance[2]. Ensure gloves are inspected before use and replaced if damaged.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect against skin contact.
Respiratory Protection Respirator (if applicable)Use in a well-ventilated area. If dust or aerosols are generated, a respirator (e.g., N95) may be necessary to prevent respiratory tract irritation[1][2].

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Operational Plan:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Work in a designated, well-ventilated area, preferably within a chemical fume hood if there is a risk of generating dust or aerosols.

  • Handling: Avoid direct contact with skin and eyes[1]. Do not breathe in dust[1]. Use appropriate tools (spatulas, etc.) to handle the solid compound.

  • Contingency: Have an emergency plan in place. An eyewash station and safety shower should be readily accessible.

Storage Plan:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage temperatures are -20°C or -80°C[3].

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, regional, and national regulations[1].

Step-by-Step Disposal Guidance:

  • Segregation: Do not mix with other waste streams. Collect waste this compound and contaminated disposables (e.g., gloves, weighing paper) in a designated, clearly labeled hazardous waste container.

  • Containerization: Use a compatible, leak-proof container for waste collection.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Do not dispose of down the drain[1].

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Assess Hazards & Review SDS (if available) B Don Appropriate PPE A->B C Prepare Work Area (Ventilation) B->C D Weigh/Handle Compound in Ventilated Area C->D E Perform Experiment D->E F Decontaminate Work Surface E->F G Segregate & Label Waste F->G H Store Waste for Pickup G->H I Dispose via Certified Vendor H->I J Skin/Eye Contact: Flush with Water L Seek Medical Attention if Necessary J->L K Spill: Contain & Clean Up K->L

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.